molecular formula C9H20O B041252 1-Nonanol CAS No. 143-08-8

1-Nonanol

Cat. No.: B041252
CAS No.: 143-08-8
M. Wt: 144.25 g/mol
InChI Key: ZWRUINPWMLAQRD-UHFFFAOYSA-N
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Description

Nonan-1-ol, a nine-carbon straight-chain primary alcohol, is a valuable reagent in scientific research, particularly in the fields of organic chemistry, material science, and fragrance analysis. Its mechanism of action is defined by its amphiphilic nature, possessing a hydrophilic hydroxyl group and a long hydrophobic alkyl chain. This structure underpins its primary application as a solvent and phase-transfer agent in biphasic reactions, facilitating the migration of reactants between organic and aqueous phases. Researchers utilize Nonan-1-ol to study lipid bilayer properties, membrane permeability, and as a model compound for understanding the behavior of long-chain alcohols in biological systems. Furthermore, it serves as a crucial precursor in organic synthesis for producing plasticizers, esters for fragrance applications, and non-ionic surfactants. Its defined chain length makes it an excellent standard in chromatography and mass spectrometry for calibration and method development. This product is supplied with a high purity specification to ensure consistent and reliable experimental results, strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonan-1-ol
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InChI

InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3
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InChI Key

ZWRUINPWMLAQRD-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCO
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Molecular Formula

C9H20O
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DSSTOX Substance ID

DTXSID6022008
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Molecular Weight

144.25 g/mol
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Physical Description

Nonanol appears as colorless liquid with a rose or fruity odor. Floats on water. Freezing point 23 °F. (USCG, 1999), Liquid, Colorless liquid with a floral odor; [Hawley] Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline], Clear colorless liquid; [EPA ChAMP: Hazard Characterization], colourless liquid/rose-citrus odour
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Boiling Point

415 °F at 760 mmHg (USCG, 1999), 213.3 °C, BP: 215 °C at 760 mm Hg; 107.5 °C at 15 mm Hg; 95.6 °C at 7.5 mm Hg, 213.00 to 215.00 °C. @ 760.00 mm Hg
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Flash Point

165 °F (USCG, 1999), 74 °C, 165 °F
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Solubility

Miscible with alcohol, ether, Soluble in ethanol, ether; very soluble in carbon tetrachloride, In water, 140 mg/L at 25 °C, 0.14 mg/mL at 25 °C, miscible with alcohol, chloroform, ether; insoluble in water, 1 ml in 3 ml 60% alcohol gives clear soln (in ethanol)
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Density

0.827 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8279 at 20 °C/4 °C, 0.824-0.830
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Vapor Pressure

0.02 [mmHg], 0.3 [mmHg]
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Color/Form

Colorless to yellowish liquid

CAS No.

143-08-8, 28473-21-4
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Melting Point

23 °F (USCG, 1999), -5 °C
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Foundational & Exploratory

Synthesis of 1-Nonanol from Nonanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of 1-nonanol via the reduction of nonanoic acid. This essential chemical transformation is critical in various research and development applications, including the synthesis of fragrances, plasticizers, and pharmaceutical intermediates. This document details the most common and effective reduction methodologies, including the use of metal hydrides and catalytic hydrogenation, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in laboratory application.

Core Reduction Methodologies

The conversion of nonanoic acid to this compound is a standard reduction of a carboxylic acid to a primary alcohol. The primary methods employed for this transformation are reduction with lithium aluminum hydride (LAH), borane (B79455) and its complexes, and catalytic hydrogenation. Each method offers distinct advantages and disadvantages concerning reactivity, selectivity, safety, and scalability.

Comparison of Key Synthesis Parameters

The following table summarizes the quantitative data associated with the primary methods for the reduction of nonanoic acid to this compound.

ParameterLithium Aluminum Hydride (LAH) ReductionBorane (BH₃) ReductionCatalytic Hydrogenation
Primary Reagent Lithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran (BH₃-THF) or Borane-Dimethyl Sulfide (BH₃-SMe₂)Hydrogen Gas (H₂)
Typical Catalyst Not ApplicableNot ApplicableRuthenium-Tin (Ru-Sn) on Al₂O₃, Rhenium (Re) on Carbon
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (B95107) (THF)Anhydrous Tetrahydrofuran (THF)Dioxane or other inert solvents
Reaction Temperature 0 °C to Room Temperature0 °C to 40-50 °C140 - 220 °C
Reaction Pressure AtmosphericAtmospheric4 - 11.5 MPa (40 - 115 bar)
Typical Reaction Time 4 - 8 hours6 - 12 hours3 - 8 hours
Reported Yield High (typically >90%)High (typically >90%); 95% reported with NaBH₄/I₂ (in situ borane generation)[1]Variable, can be high (>90%) depending on catalyst and conditions
Chemoselectivity Low (reduces many functional groups)[1]High (more selective for carboxylic acids)Moderate to High
Key Safety Concerns Highly reactive with water and protic solvents, pyrophoric solidFlammable and toxic gas (diborane), handle complexes with careHigh pressure hydrogen gas, flammable solvents at high temperatures

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from nonanoic acid using the aforementioned methods.

Method 1: Reduction with Lithium Aluminum Hydride (LAH)

This protocol is adapted from standard procedures for the reduction of aliphatic carboxylic acids.

Materials:

  • Nonanoic acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric Acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of LAH (1.5 molar equivalents) in anhydrous diethyl ether or THF is prepared.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of nonanoic acid (1 molar equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the stirred LAH suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This should be done at 0 °C.

  • The resulting granular precipitate of aluminum salts is removed by filtration.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The product can be further purified by distillation.

Method 2: Reduction with Borane-Tetrahydrofuran (BH₃-THF)

This protocol is based on general procedures for the reduction of carboxylic acids with borane complexes.[2]

Materials:

  • Nonanoic acid

  • Borane-tetrahydrofuran complex (BH₃-THF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Water

  • Dichloromethane (B109758) or Ethyl Acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • A solution of nonanoic acid (1 molar equivalent) in anhydrous THF is prepared in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of BH₃-THF (1 molar equivalent) is added dropwise to the stirred solution of nonanoic acid over 1 hour.[2]

  • The reaction mixture is then allowed to warm to room temperature and stirred for 8 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.[2]

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of methanol.[2]

  • The mixture is stirred at room temperature for 2 hours, then poured into water.[2]

  • The product is extracted with dichloromethane or ethyl acetate.[2]

  • The organic layer is washed with water and then with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

  • The crude this compound can be purified by column chromatography or distillation.

Method 3: Catalytic Hydrogenation

This protocol is adapted from procedures for the hydrogenation of similar long-chain carboxylic acids.

Materials:

  • Nonanoic acid

  • Ruthenium-Tin on Alumina (Ru-Sn/Al₂O₃) or a similar suitable catalyst

  • Dioxane (or another high-boiling inert solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • The high-pressure autoclave is charged with nonanoic acid, the catalyst (e.g., 5 wt% of the acid), and the solvent (e.g., dioxane).

  • The reactor is sealed and purged several times with nitrogen, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 4 MPa).

  • The mixture is heated to the reaction temperature (e.g., 140 °C) with vigorous stirring.

  • The reaction is allowed to proceed for 4-8 hours, with the pressure maintained by the addition of hydrogen as it is consumed.

  • After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed from the filtrate by distillation.

  • The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Visualizing the Synthesis Pathways

To better illustrate the relationships and workflows, the following diagrams have been generated using the Graphviz DOT language.

Chemical_Reaction nonanoic_acid Nonanoic Acid (C₉H₁₈O₂) nonanol This compound (C₉H₂₀O) nonanoic_acid->nonanol Reduction

Caption: Chemical transformation of nonanoic acid to this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation cluster_purification Purification setup Prepare Reactants and Solvent inert Establish Inert Atmosphere (N₂) setup->inert add_reagent Add Reducing Agent (LAH or Borane) inert->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor Progress (TLC) react->monitor quench Quench Excess Reagent monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Distillation or Chromatography concentrate->purify

Caption: General experimental workflow for hydride reduction.

Decision_Tree start Select Reduction Method functional_groups Other Reducible Functional Groups Present? start->functional_groups scale Reaction Scale? functional_groups->scale No borane Use Borane (High Selectivity) functional_groups->borane Yes equipment High-Pressure Equipment Available? scale->equipment Large lah Use LiAlH₄ (High Reactivity) scale->lah Small/Medium equipment->lah No catalytic Use Catalytic Hydrogenation (Scalable) equipment->catalytic Yes

Caption: Decision tree for selecting a reduction method.

References

Laboratory Synthesis of 1-Nonanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonanol (n-nonyl alcohol) is a nine-carbon straight-chain fatty alcohol that serves as a valuable intermediate and building block in the synthesis of various fine chemicals, including fragrances, flavorings, plasticizers, and pharmaceutical agents. Its synthesis in a laboratory setting is crucial for research and development purposes. This technical guide provides an in-depth overview of two primary, reliable methods for the laboratory-scale synthesis of this compound: the hydroboration-oxidation of 1-nonene (B85954) and the reduction of nonanoic acid using lithium aluminum hydride (LiAlH₄). This document includes detailed experimental protocols, a comparative analysis of the synthetic routes, and graphical workflows to ensure reproducibility and clarity for chemistry professionals.

Introduction

This compound (CAS: 143-08-8) is a colorless, oily liquid with a characteristic citrus or rose-like odor.[1] Naturally occurring in the oils of citrus fruits, it is widely used in the chemical industry.[1] For laboratory and developmental applications, a reliable and high-purity synthetic source is often required. The choice of synthetic methodology depends on several factors, including the availability of starting materials, desired yield and purity, scalability, and safety considerations associated with the reagents.

This guide focuses on two robust and well-established synthetic transformations:

  • Hydroboration-Oxidation of 1-Nonene: A highly regioselective method that converts a terminal alkene into a primary alcohol. This two-step process provides an anti-Markovnikov addition of water across the double bond with high fidelity.[2]

  • Reduction of Nonanoic Acid: A powerful method utilizing a strong reducing agent, lithium aluminum hydride (LiAlH₄), to directly convert the carboxylic acid functional group to a primary alcohol.[3]

The following sections provide detailed experimental procedures and comparative data for these two core methods.

Comparative Summary of Synthesis Methods

The selection of a synthetic route is a critical decision in experimental design. The table below summarizes the key quantitative and qualitative parameters for the two primary methods discussed in this guide.

ParameterMethod 1: Hydroboration-OxidationMethod 2: LiAlH₄ Reduction
Starting Material 1-NoneneNonanoic Acid
Key Reagents Borane-THF complex (BH₃·THF), NaOH, H₂O₂Lithium Aluminum Hydride (LiAlH₄), H₂O
Reaction Type Anti-Markovnikov HydrohydrationCarboxylic Acid Reduction
Typical Yield High (often >85%)High (often >90%)
Regioselectivity Excellent (>99% for terminal alcohol)Not Applicable (Direct Functional Group Conversion)
Key Advantages High regioselectivity, mild conditions.[2]High yield, readily available starting material.
Key Disadvantages Borane (B79455) reagents are air/moisture sensitive.LiAlH₄ is highly reactive and pyrophoric; requires strictly anhydrous conditions and careful quenching.[4]

Method 1: Hydroboration-Oxidation of 1-Nonene

This method proceeds in two distinct steps: (1) the hydroboration of 1-nonene with a borane reagent, typically a borane-tetrahydrofuran (B86392) (BH₃·THF) complex, to form a trialkylborane intermediate, and (2) the subsequent oxidation of this intermediate with hydrogen peroxide in an alkaline medium to yield this compound. The reaction is known for its excellent regioselectivity, placing the hydroxyl group on the terminal, least-substituted carbon of the original alkene.[2]

Experimental Protocol

This protocol is adapted from the general procedure for hydroboration-oxidation described in Organic Syntheses.[2]

Materials:

  • 1-Nonene (C₉H₁₈, MW: 126.24 g/mol )

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Hydroboration Step:

    • Equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a nitrogen inlet, and a condenser.

    • Maintain a positive pressure of dry nitrogen throughout the reaction.

    • Charge the flask with 12.6 g (0.10 mol) of 1-nonene dissolved in 50 mL of anhydrous THF.

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Slowly add 35 mL (0.035 mol) of a 1.0 M solution of BH₃·THF via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the complete formation of the tri-n-nonylborane intermediate.

  • Oxidation Step:

    • Cool the reaction mixture back to 0-5 °C with an ice bath.

    • Slowly and carefully add 12 mL (0.036 mol) of 3 M aqueous sodium hydroxide solution.

    • Following the base, add 12 mL (approx. 0.12 mol) of 30% hydrogen peroxide solution dropwise, maintaining the reaction temperature below 35 °C. Caution: This addition is exothermic.

    • After the peroxide addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 1.5 hours.

  • Work-up and Purification:

    • Transfer the biphasic mixture to a separatory funnel.

    • Separate the organic (upper) layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine all organic extracts and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvents by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure to yield the final product.

Workflow Diagram

G Workflow for Hydroboration-Oxidation of 1-Nonene cluster_setup Reaction Setup cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Work-up & Purification A 1. Charge flask with 1-Nonene in anhydrous THF B 2. Cool to 0-5 °C under N₂ atmosphere A->B C 3. Add BH₃·THF solution dropwise (T < 10 °C) B->C D 4. Stir at room temp for 2h (Forms Tri-n-nonylborane) C->D E 5. Cool to 0-5 °C D->E F 6. Add 3M NaOH solution E->F G 7. Add 30% H₂O₂ dropwise (T < 35 °C) F->G H 8. Stir at room temp for 1.5h G->H I 9. Separate layers & extract aqueous phase with ether H->I J 10. Wash combined organic layers (H₂O, brine) I->J K 11. Dry over MgSO₄ & filter J->K L 12. Concentrate via rotary evaporation K->L M 13. Purify by vacuum distillation L->M Z Pure this compound M->Z

Caption: Experimental workflow for the synthesis of this compound from 1-nonene.

Method 2: Reduction of Nonanoic Acid with LiAlH₄

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent and highly effective reagent for this purpose, capable of reducing the carboxyl group directly to a primary alcohol in high yield.[3][5] The reaction must be conducted under strictly anhydrous conditions due to the violent reactivity of LiAlH₄ with protic solvents, especially water.

Experimental Protocol

This protocol is adapted from the general procedure for LiAlH₄ reductions described in Organic Syntheses.[6]

Materials:

  • Nonanoic acid (Pelargonic acid, C₉H₁₈O₂, MW: 158.24 g/mol )

  • Lithium aluminum hydride (LiAlH₄, MW: 37.95 g/mol )

  • Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Equip an oven-dried 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Maintain a positive pressure of dry nitrogen throughout the reaction. Caution: LiAlH₄ is pyrophoric and reacts violently with water.

    • Suspend 7.6 g (0.20 mol) of LiAlH₄ powder in 300 mL of anhydrous THF in the flask.

  • Reduction Step:

    • Dissolve 15.8 g (0.10 mol) of nonanoic acid in 100 mL of anhydrous THF and add this solution to the dropping funnel.

    • Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

    • Add the nonanoic acid solution dropwise to the stirred LiAlH₄ suspension over approximately 1 hour. Caution: The initial reaction is highly exothermic due to the deprotonation of the carboxylic acid, evolving hydrogen gas. Ensure adequate ventilation and controlled addition.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux for 4-6 hours to ensure complete reduction.

  • Quenching and Work-up:

    • Cool the reaction mixture back to 0 °C in a large ice-water bath.

    • Quench the reaction by the slow, sequential, and extremely cautious dropwise addition of:

      • 7.6 mL of water

      • 7.6 mL of 15% (w/v) aqueous sodium hydroxide

      • 22.8 mL of water

    • Stir the resulting granular white precipitate vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether (3 x 50 mL).

  • Purification:

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Workflow Diagram

G Workflow for LiAlH₄ Reduction of Nonanoic Acid cluster_setup Reaction Setup (Anhydrous) cluster_reduction Reduction cluster_quench Quenching (Caution!) cluster_workup Work-up & Purification A 1. Suspend LiAlH₄ in anhydrous THF under N₂ B 2. Cool suspension to 0 °C A->B C 3. Add Nonanoic Acid solution in THF dropwise (Caution: H₂ evolution!) B->C D 4. Heat to reflux for 4-6 hours C->D E 5. Cool to 0 °C D->E F 6. Sequentially add H₂O, 15% NaOH, then H₂O E->F G 7. Stir to form granular precipitate F->G H 8. Filter through Celite® & wash cake G->H I 9. Dry combined filtrates over Na₂SO₄ H->I J 10. Concentrate via rotary evaporation I->J K 11. Purify by vacuum distillation J->K Z Pure this compound K->Z

Caption: Experimental workflow for the synthesis of this compound from nonanoic acid.

Conclusion

The laboratory synthesis of this compound can be reliably achieved through several established methods. The hydroboration-oxidation of 1-nonene offers unparalleled regioselectivity for producing the terminal alcohol from an alkene, making it the method of choice when the starting olefin is readily available. Alternatively, the reduction of nonanoic acid with lithium aluminum hydride provides a high-yielding and direct route from a common fatty acid, though it necessitates stringent handling of a hazardous reagent. The selection between these methods will ultimately be guided by the specific constraints and objectives of the research or development program, including starting material availability, safety infrastructure, and desired scale. Both protocols, when executed with care, provide efficient and reproducible access to high-purity this compound for scientific applications.

References

An In-Depth Technical Guide to the Low-Temperature Recrystallization of 1-Nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification of 1-nonanol, a nine-carbon straight-chain fatty alcohol, through a low-temperature recrystallization procedure. While this compound is a liquid at room temperature, this guide details a fractional crystallization method from a solvent at sub-zero temperatures, a technique suitable for compounds with low melting points. This process is critical for achieving the high purity levels required in research, pharmaceutical applications, and the synthesis of fine chemicals.

Physicochemical Properties and Solubility Profile of this compound

A thorough understanding of this compound's physical properties is essential for developing a successful purification strategy. As a long-chain alcohol, its solubility is dictated by the hydrophobic nature of its nine-carbon tail and the hydrophilic character of the hydroxyl group.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueUnitsReference(s)
Molecular FormulaC₉H₂₀O-[1][2]
Molecular Weight144.25 g/mol [1][2]
Melting Point-8 to -5°C[3]
Boiling Point213 - 215°C[3]
Density0.827g/mL at 25°C[3]
Solubility
Water0.13 (at 25°C)g/L[1][2]
EthanolSoluble-[3][4][5]
Methanol (B129727)Miscible-[6]
Acetone (B3395972)Miscible-[7]
EtherSoluble-[3][4][5]
ChloroformSoluble-[4][5]
Carbon TetrachlorideVery Soluble-[5]

The low melting point of this compound precludes traditional recrystallization techniques that rely on cooling a saturated solution to ambient temperatures. Instead, a low-temperature fractional crystallization from a suitable solvent is the preferred method. This process leverages the principle that the solubility of this compound in a selected solvent will decrease significantly as the temperature is lowered well below its melting point, inducing crystallization. Impurities, ideally, will remain in the cold solvent.

Experimental Protocol: Low-Temperature Fractional Crystallization of this compound

This protocol is adapted from established methods for the fractional crystallization of fatty acids and other long-chain organic compounds. The selection of an appropriate solvent is paramount; it should readily dissolve this compound at or near room temperature but exhibit significantly lower solubility at sub-zero temperatures. Methanol and acetone are suitable candidates due to their low freezing points and good solvating power for alcohols.

Materials and Equipment
  • Crude this compound

  • Anhydrous methanol or acetone (reagent grade)

  • Dry ice or a low-temperature cooling bath/circulator

  • Jacketed reaction vessel with a stirrer

  • Low-temperature thermometer

  • Pre-chilled vacuum filtration apparatus (Büchner funnel and flask)

  • Filter paper

  • Drying apparatus (e.g., vacuum desiccator)

Procedure

Step 1: Dissolution In a jacketed reaction vessel, dissolve the crude this compound in a minimal amount of the chosen solvent (e.g., methanol or acetone) at room temperature. A starting ratio of 1:3 to 1:5 (v/v) of this compound to solvent is recommended. Gentle warming may be applied to ensure complete dissolution, but the temperature should be kept well below the boiling point of the solvent.

Step 2: Cooling and Crystallization Begin circulating a coolant (e.g., a dry ice/acetone slurry or a refrigerated circulator) through the jacket of the vessel to slowly cool the solution. A slow cooling rate is crucial to promote the formation of large, pure crystals. The target temperature should be in the range of -20°C to -40°C. As the solution cools, this compound will begin to crystallize out of the solution. Continue stirring at a moderate pace to ensure homogeneity and prevent the formation of a solid mass on the vessel walls.

Step 3: Maturation Once the target temperature is reached, allow the slurry to stir for an additional 1-2 hours. This "maturation" period allows for the crystal size to increase and for the system to reach equilibrium, which can improve the purity of the isolated product.

Step 4: Low-Temperature Filtration The filtration of the crystals must be performed rapidly and at low temperatures to prevent the product from melting or redissolving.

  • Pre-chill the Büchner funnel and filter flask by rinsing with a small amount of the cold solvent or by placing them in a freezer prior to use.

  • Assemble the vacuum filtration apparatus and ensure a good seal.

  • Quickly pour the cold crystal slurry onto the filter paper in the Büchner funnel and apply vacuum.

  • Wash the collected crystals with a small amount of the pre-chilled, pure solvent to remove any residual impurities from the mother liquor. Use a minimal amount of solvent to avoid significant product loss.

Step 5: Drying Transfer the purified this compound crystals to a pre-weighed container and dry them under vacuum to remove any residual solvent. Due to the low melting point of this compound, drying should be performed at or below 0°C if possible, or very carefully at room temperature under high vacuum. The final product should be a clear, colorless liquid at room temperature.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the low-temperature recrystallization process.

Recrystallization_Workflow A Step 1: Dissolution Crude this compound in Solvent at Room Temperature B Step 2: Cooling & Crystallization Slow cooling to -20°C to -40°C with stirring A->B C Step 3: Maturation Hold at low temperature for 1-2 hours B->C D Step 4: Low-Temperature Filtration Separate crystals from mother liquor C->D E Step 5: Drying Remove residual solvent under vacuum D->E G Mother Liquor (contains impurities and dissolved product) D->G F Pure this compound E->F

Figure 1. Workflow for the low-temperature recrystallization of this compound.

Safety and Handling Precautions

  • This compound is a combustible liquid and may cause skin and eye irritation.[3]

  • The solvents used (methanol, acetone) are flammable and should be handled in a well-ventilated fume hood, away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • Handling of dry ice and other cryogenic materials requires insulated gloves to prevent cold burns.

  • Ensure that all glassware used for vacuum filtration is free of cracks or defects to prevent implosion.

Conclusion

The purification of this compound via low-temperature fractional crystallization from a solvent is an effective method for achieving high levels of purity. Careful control of the cooling rate, final temperature, and filtration process is critical to maximizing yield and purity. This technical guide provides a foundational protocol that can be optimized for specific applications and impurity profiles. Further investigation into the low-temperature solubility of this compound in various organic solvents would allow for a more refined selection of the crystallization solvent and conditions.

References

1-Nonanol: A Comprehensive Technical Guide to its Physicochemical Properties for Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonanol, a straight-chain fatty alcohol with the molecular formula CH₃(CH₂)₈OH, is a colorless to slightly yellow liquid with a characteristic floral or fruity odor.[1][2] Its versatile properties as a solvent, emollient, and surfactant make it a valuable component in various industrial and research applications, including cosmetics, fragrances, and pharmaceuticals.[3][4] In the realm of drug development, the selection of an appropriate solvent is a critical step that can significantly influence the efficacy, stability, and delivery of active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound to aid researchers and scientists in making informed decisions for solvent selection.

Physicochemical Properties of this compound

The utility of this compound as a solvent is dictated by its distinct physicochemical characteristics. These properties, summarized in the tables below, provide essential data for formulation development, safety assessments, and process optimization.

General and Physical Properties
PropertyValueReference
Molecular Formula C₉H₂₀O[2]
Molecular Weight 144.25 g/mol [2]
Appearance Colorless to slightly yellow liquid[2]
Odor Rose or fruity odor[1]
Density 0.827 g/mL at 25 °C[2]
Boiling Point 215 °C[2]
Melting Point -8 to -6 °C[2]
Refractive Index n20/D 1.433[2]
Solvent and Partitioning Properties
PropertyValueReference
Solubility in Water 1 g/L (20 °C)[2]
Solubility in Organic Solvents Miscible with alcohol and ether[1][4]
LogP (Octanol-Water Partition Coefficient) 3.77[1]
Safety and Flammability Properties
PropertyValueReference
Flash Point 98 °C (closed cup)[5]
Vapor Pressure 0.0227 mmHg at 25 °C
Vapor Density 5 (vs air)

Experimental Protocols for Property Determination

Accurate and reproducible determination of physicochemical properties is paramount. The following sections detail the standardized experimental methodologies for key properties of this compound, primarily based on OECD and ASTM guidelines.

Determination of Density

The density of a liquid is its mass per unit volume. For a liquid like this compound, this can be determined using a digital density meter, following a protocol based on ASTM D4052 or ASTM D7777 .[4][6]

Methodology:

  • Calibration: The digital density meter is calibrated using dry air and a certified reference standard of known density (e.g., pure water).

  • Sample Preparation: A sample of this compound is equilibrated to the desired measurement temperature (e.g., 25 °C).

  • Measurement: The equilibrated sample is introduced into the oscillating U-tube of the density meter.

  • Reading: The instrument measures the oscillation period of the U-tube filled with the sample and calculates the density. The reading is recorded once it stabilizes.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. A standard method for its determination is the ebulliometric method, as outlined in OECD Guideline 103 .

Methodology:

  • Apparatus: An ebulliometer, equipped with a heating element, a condenser, and a calibrated temperature measuring device, is used.

  • Procedure: A sample of this compound is placed in the boiling flask of the ebulliometer. The liquid is heated, and the temperature is monitored.

  • Equilibrium: The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium under the ambient atmospheric pressure.

  • Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. The shake-flask method, described in OECD Guideline 107 , is a common technique for its determination.

Methodology:

  • Preparation of Phases: Water and 1-octanol (B28484) are mutually saturated by shaking them together and allowing the phases to separate.

  • Test Substance Addition: A known amount of this compound is dissolved in the octanol (B41247) phase.

  • Partitioning: The octanol phase containing this compound is mixed with a known volume of the water phase in a vessel and shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of this compound in both the octanol and water phases is determined using a suitable analytical method, such as gas chromatography (GC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the water phase. LogP is the base-10 logarithm of this value.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. The dynamic viscosity of this compound can be determined using a rotational viscometer, following a method such as ASTM D2196 .[1]

Methodology:

  • Instrument Setup: A rotational viscometer with a suitable spindle is selected. The instrument is calibrated according to the manufacturer's instructions.

  • Sample Preparation: A sample of this compound is placed in a thermostatically controlled container to maintain a constant temperature (e.g., 20 °C).

  • Measurement: The spindle is immersed in the sample and rotated at a known speed. The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity of the liquid.

  • Reading: The viscosity value is read directly from the instrument's display once the reading has stabilized.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use of this compound in a research and development context.

Experimental_Workflow_Topical_Formulation cluster_formulation Formulation Development cluster_testing In Vitro Permeation Testing cluster_evaluation Data Analysis and Evaluation API Active Pharmaceutical Ingredient (API) Formulation Topical Formulation API->Formulation Nonanol This compound (Solvent/Penetration Enhancer) Nonanol->Formulation Excipients Other Excipients Excipients->Formulation Application Application of Formulation Formulation->Application Franz_Cell Franz Diffusion Cell Setup Franz_Cell->Application Skin_Membrane Excised Skin Membrane Skin_Membrane->Franz_Cell Sampling Receptor Fluid Sampling Application->Sampling Analysis HPLC/GC Analysis of API Sampling->Analysis Flux Calculate Permeation Flux Analysis->Flux Enhancement Determine Enhancement Ratio Flux->Enhancement Conclusion Evaluate this compound Efficacy Enhancement->Conclusion

Workflow for evaluating this compound as a penetration enhancer in a topical drug formulation.

Nanoparticle_Synthesis_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_analysis Property Analysis Precursor Metal Precursor Reaction Reaction Mixture Precursor->Reaction Reducing_Agent Reducing Agent Reducing_Agent->Reaction Nonanol_Solvent This compound (Co-solvent/Surfactant) Nonanol_Solvent->Reaction NP_Formation Nanoparticle Formation Reaction->NP_Formation TEM Transmission Electron Microscopy (TEM) NP_Formation->TEM DLS Dynamic Light Scattering (DLS) NP_Formation->DLS UV_Vis UV-Vis Spectroscopy NP_Formation->UV_Vis Morphology Morphology TEM->Morphology Size Particle Size DLS->Size Stability Colloidal Stability UV_Vis->Stability

Experimental workflow for nanoparticle synthesis using this compound as a co-solvent or surfactant.

Signaling_Pathway_Interaction cluster_solvent_interaction Solvent-Membrane Interaction cluster_signaling_cascade Downstream Signaling Cascade cluster_cellular_response Cellular Response Nonanol_Solvent This compound as Solvent Cell_Membrane Cell Membrane Nonanol_Solvent->Cell_Membrane Membrane_Disruption Membrane Integrity Disruption Cell_Membrane->Membrane_Disruption Receptor Membrane Receptor Membrane_Disruption->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inflammation Inflammation Gene_Expression->Inflammation Altered_Metabolism Altered Metabolism Gene_Expression->Altered_Metabolism

References

An In-depth Technical Guide to the Solubility of 1-Nonanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-nonanol, a nine-carbon straight-chain fatty alcohol. Understanding its solubility profile in various organic solvents is crucial for its application in chemical synthesis, fragrance formulation, and as a solvent or intermediate in the pharmaceutical industry. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound (n-nonyl alcohol, C₉H₂₀O) is a colorless to slightly yellow liquid with a characteristic rose or citrus-like odor. Its molecular structure consists of a nine-carbon hydrophobic alkyl chain and a terminal hydrophilic hydroxyl (-OH) group. This amphiphilic nature dictates its solubility behavior, rendering it practically insoluble in water but generally soluble in many organic solvents. The principle of "like dissolves like" is central to understanding its solubility profile; the long nonpolar chain favors dissolution in nonpolar solvents, while the hydroxyl group allows for hydrogen bonding with polar solvents.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible literature. However, based on its chemical structure and available qualitative reports, a general solubility profile can be established. This compound is readily soluble in many common organic solvents.[1]

The following table summarizes the known solubility of this compound in water and various organic solvents. The data is primarily qualitative, reflecting the current state of available literature.

Solvent ClassRepresentative Solvent(s)Solubility DescriptionQuantitative Data ( g/100g solvent, unless noted)Temperature (°C)Reference(s)
Water Water (H₂O)Slightly Soluble0.1 g/L20[2][3][4]
140 mg/L25[5]
Alcohols Ethanol (B145695)Miscible/Soluble1 mL in 3 mL of 60% ethanol (clear solution)Not Specified[3][5]
MethanolSolubleNot SpecifiedNot Specified[6]
Ethers Diethyl EtherMiscible/SolubleNot SpecifiedNot Specified[1][3][5]
Ketones AcetoneSolubleNot SpecifiedNot Specified[2][7]
Halogenated Alkanes ChloroformMiscible/SolubleNot SpecifiedNot Specified[1][3]
Carbon TetrachlorideVery SolubleNot SpecifiedNot Specified[5]
Hydrocarbons Mineral OilSolubleNot SpecifiedNot Specified[2]
HexaneExpected to be SolubleNot SpecifiedNot Specified
TolueneExpected to be SolubleNot SpecifiedNot Specified

Note: "Miscible" implies solubility in all proportions. "Expected to be Soluble" is based on chemical principles ("like dissolves like") where the long alkyl chain of this compound has high affinity for nonpolar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

Precise quantification of this compound solubility requires rigorous experimental methodology. The following protocols describe common techniques for determining the solubility of a liquid solute like this compound in an organic solvent.

This classic method is highly reliable for determining the equilibrium solubility at a specific temperature.

Objective: To determine the mass of this compound that dissolves in a known mass of solvent to form a saturated solution at a constant temperature.

Apparatus:

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic water bath or incubator capable of maintaining temperature ±0.1°C

  • Sealed glass vials (e.g., 20 mL screw-cap vials with PTFE-lined septa)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) or other suitable analytical instrument (for optional purity analysis)

Methodology:

  • Preparation: Add an excess amount of this compound to a pre-weighed, sealed glass vial containing a known mass of the selected organic solvent. The presence of a distinct, undissolved this compound phase is necessary to ensure saturation.

  • Equilibration: Place the vial in a thermostatic bath set to the desired temperature. Agitate the mixture using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed in the thermostatic bath for several hours (e.g., 12-24 hours) to allow for complete phase separation of the undissolved solute.

  • Sampling: Carefully extract a known mass of the clear, saturated supernatant (the solvent-rich phase) using a pre-weighed, temperature-equilibrated syringe.

  • Solvent Evaporation: Transfer the extracted sample to a pre-weighed vial. Determine the mass of the this compound in the sample by evaporating the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures solvent removal without significant loss of the less volatile this compound.

  • Calculation: Weigh the vial containing the residual this compound. The solubility is calculated as:

    Solubility ( g/100g solvent) = (Mass of residual this compound / (Mass of sample - Mass of residual this compound)) * 100

This method is highly sensitive, requires smaller sample volumes, and is suitable for automation.

Objective: To determine the concentration of this compound in a saturated solution using an analytical instrument calibrated with standards of known concentration.

Apparatus:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

  • Apparatus for preparing the saturated solution as described in Protocol 3.1 (vials, water bath, etc.).

  • Microsyringes and volumetric glassware for preparing standards.

Methodology:

  • Calibration Standards: Prepare a series of standard solutions of this compound in the solvent of interest with precisely known concentrations.

  • Calibration Curve Generation: Inject a fixed volume of each standard solution into the analytical instrument (e.g., GC). Record the peak area corresponding to this compound. Plot a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent at a constant temperature, as described in steps 1-3 of Protocol 3.1.

  • Sampling and Dilution: Carefully extract a small, known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically with the pure solvent to bring its concentration within the linear range of the calibration curve.

  • Sample Analysis: Inject the diluted sample into the instrument and record the peak area for this compound.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal gravimetric method.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess this compound to known mass of solvent B Seal vial and place in thermostatic bath A->B Step 1 C Agitate mixture at constant temperature (24-48 hours) B->C D Cease agitation, allow phases to separate (12-24 hours) C->D Step 2 E Withdraw known mass of clear supernatant D->E F Evaporate solvent to isolate this compound E->F Step 3 G Weigh residual this compound F->G Step 3 Result Calculate Solubility (g / 100g solvent) G->Result

Caption: Workflow for Isothermal Gravimetric Solubility Determination.

References

Spectroscopic Analysis of 1-Nonanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Nonanol (C₉H₂₀O) is a straight-chain fatty alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its chemical structure and purity is paramount for its use in research, development, and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound. This technical guide provides an in-depth overview of the spectroscopic data for this compound, complete with experimental protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm its structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

AssignmentChemical Shift (ppm)
-CH₃ (H-9)0.89
-CH₂- (H-2 to H-8)1.28
-CH₂-OH (H-1)3.62
-OH1.73

Solvent: CDCl₃, Frequency: 90 MHz.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

AssignmentChemical Shift (ppm)
C-914.13
C-222.77
C-329.41
C-4 to C-729.73
C-832.84
C-162.9 (Predicted)

Solvent: CDCl₃, Frequency: 25.16 MHz.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the hydroxyl (-OH) and alkyl (C-H) groups.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
~3330 (broad)O-H stretching
~2925, ~2855C-H stretching (asymmetric and symmetric)
~1465C-H bending
~1058C-O stretching

Note: The IR data is based on typical values for long-chain alcohols and data available from the NIST/EPA Gas-Phase Infrared Database.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak due to facile fragmentation.[5]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
144Low[M]⁺ (Molecular Ion)
126Moderate[M-H₂O]⁺
97High[C₇H₁₃]⁺
83High[C₆H₁₁]⁺
69Very High[C₅H₉]⁺
56Base Peak[C₄H₈]⁺
43Very High[C₃H₇]⁺

Source Temperature: 280 °C, Sample Temperature: 170 °C, 75 eV.[1]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid alcohol like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6] Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6]

  • Instrument Setup : Place the NMR tube in the spectrometer's probe.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.[7]

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra based on their chemical shifts and splitting patterns. A "D₂O shake" can be performed to confirm the assignment of the -OH proton peak; upon adding a drop of D₂O and re-acquiring the spectrum, the -OH peak will disappear or significantly diminish.[8][9]

IR Spectroscopy Protocol
  • Sample Preparation : For a neat liquid sample like this compound, place one to two drops of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[10][11][12]

  • Instrument Setup : Place the salt plate assembly in the sample holder of the FTIR spectrometer.

  • Background Spectrum : Acquire a background spectrum of the empty salt plates.

  • Sample Spectrum : Acquire the spectrum of the this compound sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction : Introduce a small amount of this compound into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization : The sample is vaporized and then ionized, commonly using an electron ionization (EI) source, which bombards the molecules with high-energy electrons (typically 70 eV).[13]

  • Mass Analysis : The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Data Analysis : The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The fragmentation pattern is analyzed to deduce the structure of the molecule. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration (loss of a water molecule).[5][9]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound (Liquid Sample) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Prep_MS Direct Injection or GC Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer Prep_MS->Acquire_MS Analysis_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Integration, Splitting) Acquire_NMR->Analysis_NMR Analysis_IR IR Spectrum (Functional Group Identification) Acquire_IR->Analysis_IR Analysis_MS Mass Spectrum (Molecular Weight, Fragmentation) Acquire_MS->Analysis_MS Conclusion Structural Elucidation of this compound Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the Natural Sources and Extraction of 1-Nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonanol, a straight-chain fatty alcohol with the chemical formula CH₃(CH₂)₈OH, is a versatile compound with applications in the flavor, fragrance, and pharmaceutical industries. Its characteristic floral, citrus-like aroma makes it a valuable ingredient in perfumery and as a flavoring agent. Beyond its sensory properties, this compound and its derivatives are being explored for various biological activities, driving interest in its natural sourcing and efficient extraction for research and drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed methodologies for its extraction and purification, and analytical protocols for its quantification.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom, contributing to the aromatic profile of numerous fruits, flowers, and essential oils. While its presence is widespread, the concentration can vary significantly depending on the plant species, geographical origin, and processing methods.

Table 1: Quantitative Data on this compound in Various Natural Sources

Natural SourcePlant PartConcentration RangeAnalytical MethodReference(s)
Citrus Fruits
Sweet Orange (Citrus sinensis)Peel Oil0.01 - 0.1%GC-MS[1][2]
Lemon (Citrus limon)Peel Oil0.02 - 0.08%GC-MS[3]
Grapes (Vitis vinifera)
Various CultivarsBerries10 - 150 µg/kgHS-SPME-GC-MS[4][5]
Essential Oils
Rose (Rosa damascena)Flower Oil0.1 - 0.5%GC-MS[6][7]
Citronella (Cymbopogon nardus)OilTrace - 0.2%GC-MS

Note: The concentration ranges are compiled from various sources and can be influenced by factors such as cultivar, ripeness, and extraction method.

Extraction Methodologies

The extraction of this compound from its natural sources primarily involves the isolation of essential oils and volatile compounds. The choice of extraction method depends on the plant material, the desired purity of the extract, and the scalability of the process.

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for thermolabile compounds like this compound as it allows for distillation at temperatures below their boiling point.

Experimental Protocol: Steam Distillation of Citrus Peel Oil

  • Material Preparation: Fresh citrus peels are collected and minced or grated to increase the surface area for efficient oil extraction.[8]

  • Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation setup is assembled. The plant material is placed in the distillation flask.

  • Distillation: Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize. The steam and essential oil vapor mixture is then condensed.[9] The distillation is typically carried out at 96°C for 1.5 to 2 hours.[3]

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their immiscibility, the essential oil (containing this compound) separates from the aqueous layer and can be collected.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

SteamDistillation A Citrus Peels B Mincing/Grating A->B C Steam Distillation Apparatus B->C E Vaporization of Volatiles C->E Steam D Steam Generation D->C F Condensation E->F G Separation (Oil/Water) F->G H Crude Essential Oil G->H Oil Layer I Drying (Anhydrous Na2SO4) H->I J Purified Essential Oil I->J

Figure 1: Workflow for Steam Distillation of Citrus Peel Oil.
Solvent Extraction

Solvent extraction is another common method used to isolate volatile compounds from plant materials. This technique is advantageous for compounds that may be sensitive to the temperatures used in steam distillation.

Experimental Protocol: Solvent Extraction of Volatiles from Grapes

  • Material Preparation: Grapes are crushed to create a must.

  • Extraction: The grape must is extracted with a suitable organic solvent, such as a mixture of diethyl ether and hexane (B92381). The solvent-to-sample ratio and extraction time are critical parameters that need to be optimized. A typical procedure involves continuous liquid-liquid extraction for several hours.[10][11]

  • Concentration: The solvent, now containing the extracted volatile compounds, is carefully evaporated under reduced pressure using a rotary evaporator to yield a concentrated extract.

  • Purification: The crude extract can be further purified to isolate this compound.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO₂), is a green and highly selective method for extracting bioactive compounds. It offers the advantage of solvent-free extracts and mild operating conditions.

Experimental Protocol: Supercritical CO₂ Extraction

  • Material Preparation: The plant material is dried and ground to a uniform particle size to ensure efficient extraction.[12]

  • Extraction: The prepared material is packed into an extraction vessel. Supercritical CO₂ (at a specific temperature and pressure, e.g., 40-60°C and 100-300 bar) is then passed through the vessel. A co-solvent, such as ethanol, can be added to modify the polarity of the supercritical fluid and enhance the extraction of more polar compounds.[13]

  • Separation: The CO₂, now containing the extracted compounds, is depressurized in a separator. This causes the CO₂ to return to its gaseous state, leaving behind the extracted compounds.

  • Fractionation: The pressure and temperature in the separator can be controlled to selectively precipitate different fractions of the extract, allowing for the isolation of compounds with different volatilities.

SFE A Dried & Ground Plant Material B Extraction Vessel A->B D Extraction B->D C Supercritical CO2 (+ Co-solvent) C->D E Separator D->E CO2 + Extract F Depressurization E->F G Gaseous CO2 (Recycled) F->G H Crude Extract F->H I Fractionation H->I J This compound Fraction I->J

Figure 2: General Workflow for Supercritical Fluid Extraction.

Purification of this compound

The crude extracts obtained from the initial extraction processes are complex mixtures of various compounds. To isolate this compound, further purification steps are necessary.

Fractional Distillation

Fractional distillation is a technique used to separate a mixture of liquids with different boiling points. Since essential oils are composed of numerous compounds with varying volatilities, fractional distillation under vacuum is an effective method for isolating specific components like this compound.[14][15][16]

Experimental Protocol: Vacuum Fractional Distillation of Essential Oil

  • Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump and a fractionating column (e.g., Vigreux or packed column) is assembled.

  • Distillation: The crude essential oil is heated in the distillation flask under reduced pressure. The vacuum lowers the boiling points of the components, preventing thermal degradation.

  • Fraction Collection: As the vapor rises through the fractionating column, it is enriched with the more volatile components. Fractions are collected at different temperature ranges, corresponding to the boiling points of the individual compounds at the operating pressure. The fraction containing this compound (boiling point ~215°C at atmospheric pressure) is collected.

Analytical Quantification

Accurate quantification of this compound in natural extracts is crucial for quality control and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable analytical technique for this purpose.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane or dichloromethane). An internal standard may be added for accurate quantification.

  • GC-MS System: An Agilent 7890B gas chromatograph coupled with a 5977B mass spectrometer or a similar system is used.[17]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[17][18]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[17]

    • Oven Temperature Program: A temperature gradient is used to separate the different components of the extract. A typical program might start at 40-60°C, hold for a few minutes, then ramp up to 250°C.[17][18]

    • Injector: Splitless or split injection at a temperature of 250°C.[17]

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.[11]

    • Mass Range: A scan range of m/z 35-350 is typically used.[11]

  • Quantification: The concentration of this compound is determined by comparing the peak area of this compound in the sample to a calibration curve generated using this compound standards of known concentrations.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

For the analysis of volatile compounds in complex matrices like fruits, headspace solid-phase microextraction (HS-SPME) is a valuable sample preparation technique that is often coupled with GC-MS.

Experimental Protocol: HS-SPME-GC-MS of Grape Volatiles

  • Sample Preparation: A homogenized grape sample is placed in a sealed vial. An internal standard and a salt solution (to increase the volatility of the analytes) may be added.[19]

  • Extraction: An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample for a specific time (e.g., 30-40 minutes) at a controlled temperature (e.g., 40°C).[19][20]

  • Desorption and GC-MS Analysis: The fiber is then inserted into the hot injector of the GC-MS, where the adsorbed volatile compounds, including this compound, are desorbed and analyzed as described in the GC-MS protocol.[17]

AnalyticalWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Natural Extract B Dilution A->B C Addition of Internal Standard B->C D Prepared Sample C->D E Injection D->E F Separation (GC Column) E->F G Detection (MS) F->G H Chromatogram & Mass Spectra G->H I Peak Identification H->I J Quantification (Calibration Curve) I->J K Concentration of this compound J->K

Figure 3: Logical Flow for the Quantification of this compound by GC-MS.

Conclusion

This technical guide has detailed the natural occurrence of this compound and provided comprehensive protocols for its extraction, purification, and quantification. The selection of an appropriate extraction method is critical and depends on the specific natural source and the desired end-product quality. The analytical methods described, particularly GC-MS, are essential for the accurate identification and quantification of this compound in complex natural extracts. This information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, flavor and fragrance development, and drug discovery.

References

An In-depth Technical Guide to the Thermochemical Properties of 1-Nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermochemical data of 1-nonanol (C₉H₂₀O). The information is curated to support research and development activities where precise thermodynamic parameters are critical. This document presents key data in a structured format, details the experimental methodologies used for their determination, and includes a visual representation of a typical experimental workflow.

Core Thermochemical Data of this compound

This compound, a straight-chain fatty alcohol, is utilized in various industrial applications, including as a fragrance, flavoring agent, and chemical intermediate. A thorough understanding of its thermochemical properties is fundamental for process design, safety assessments, and computational modeling.

Enthalpy and Heat Capacity

The enthalpy of formation, combustion, and vaporization, along with heat capacity, are critical parameters for defining the energetic characteristics of this compound. These values are summarized in the tables below.

Thermochemical PropertyValueConditions
Enthalpy of Formation (Liquid) -454.0 ± 0.4 kJ/molStandard conditions
Enthalpy of Formation (Gas) -377.0 ± 9.0 kJ/molStandard conditions[1]
Standard Enthalpy of Combustion (Liquid) -5943.4 kJ/mol[2]298.15 K[2]
Enthalpy of Vaporization 76.86 kJ/mol[2]25 °C[2]
Liquid Phase Heat Capacity (Cp) 356.3 J/mol·K[3]303.1 K, 0.1 MPa[3]
342.9 J/mol·K[3]304.17 K, 0.98 bar[3]
Phase Transition and Vapor Pressure

The phase transition behavior and vapor pressure are crucial for understanding the physical state of this compound under different temperature and pressure conditions.

PropertyValue
Boiling Point 215 °C
Melting Point -8 to -6 °C
Flash Point 190 °F (88 °C) (Closed Cup)
Vapor Pressure 2.27 x 10⁻² mm Hg (0.00303 kPa) at 25 °C[2][4]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise and well-established experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of this compound is determined using an adiabatic bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically around 1 gram) is placed in a sample crucible. A fuse wire of known length and mass is attached to the electrodes of the bomb head, with the wire in contact with the sample.

  • Bomb Assembly: A small, known amount of distilled water (approximately 1 mL) is added to the bottom of the bomb to ensure that the water produced during combustion is in its liquid state. The bomb is then sealed and pressurized with high-purity oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water (e.g., 2000 mL). The bucket is then placed inside an insulating jacket to minimize heat exchange with the surroundings. A stirrer ensures a uniform temperature distribution, and a high-precision thermometer records the temperature.

  • Combustion and Data Acquisition: The initial temperature of the water is recorded at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is continuously monitored and recorded at short intervals until a maximum temperature is reached and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The enthalpy of combustion of this compound is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections made for the heat of combustion of the fuse wire.

Determination of Vapor Pressure by the Static Method

The vapor pressure of this compound at different temperatures can be accurately measured using a static method.

Methodology:

  • Apparatus: A thermostated vessel connected to a pressure transducer and a vacuum system is used. The temperature of the vessel can be controlled with high precision.

  • Sample Degassing: A sample of this compound is placed in the vessel. The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.

  • Measurement: The vessel is heated to a desired temperature and allowed to reach thermal equilibrium. The pressure inside the vessel, which is the vapor pressure of the liquid at that temperature, is measured by the pressure transducer.

  • Data Collection: This process is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

Determination of Liquid Heat Capacity by Tian-Calvet Calorimetry

The heat capacity of liquid this compound is determined using a Tian-Calvet microcalorimeter, which is known for its high sensitivity.

Methodology:

  • Principle: This method measures the heat flow between the sample and a heat sink maintained at a constant temperature as the sample is heated at a controlled rate.

  • Procedure: A known mass of this compound is hermetically sealed in a sample cell. An empty, identical cell is used as a reference. The sample and reference cells are placed in the calorimeter, and the temperature is ramped at a constant rate (e.g., 1 K/min).

  • Measurement: The differential heat flow between the sample and reference cells is measured by a series of thermocouples. This heat flow is directly proportional to the heat capacity of the sample.

  • Calibration and Calculation: The instrument is calibrated using a substance with a well-known heat capacity, such as sapphire. The heat capacity of this compound is then calculated from the measured heat flow, the heating rate, and the mass of the sample.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of combustion of this compound using a bomb calorimeter.

experimental_workflow cluster_prep 1. Preparation cluster_calorimetry 2. Calorimetry cluster_analysis 3. Data Analysis weigh_sample Weigh this compound Sample prepare_fuse Prepare Fuse Wire assemble_bomb Assemble and Pressurize Bomb setup_calorimeter Setup Calorimeter with Water assemble_bomb->setup_calorimeter equilibrate Equilibrate System Temperature ignite Ignite Sample record_temp Record Temperature Change correct_temp Correct for Heat Loss record_temp->correct_temp calibrate Calibrate with Benzoic Acid calculate_enthalpy Calculate Enthalpy of Combustion

Caption: Workflow for Enthalpy of Combustion Determination.

References

The Amphiphilic Nature of 1-Nonanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Nonanol, a nine-carbon straight-chain fatty alcohol, is a versatile molecule with significant implications for the pharmaceutical and biotechnology industries. Its defining characteristic is its amphiphilic nature, possessing both a hydrophilic hydroxyl (-OH) head and a hydrophobic nonyl (C9H19) tail. This dual character governs its physicochemical properties and its interactions with biological systems, making it a subject of considerable interest for applications ranging from a penetration enhancer in transdermal drug delivery to an antifungal agent and a key intermediate in chemical synthesis. This technical guide provides an in-depth exploration of the core principles underlying the amphiphilic behavior of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Physicochemical Properties of this compound

The amphiphilic character of this compound is quantitatively described by its physicochemical properties. The long hydrophobic chain dominates its behavior, leading to very low solubility in water and high solubility in organic solvents.[1][2]

PropertyValueReference(s)
Molecular FormulaC9H20O[3]
Molar Mass144.25 g/mol [4]
AppearanceColorless liquid[5]
OdorCitrus-like, floral[5]
Density0.827 g/cm³ at 20 °C[5]
Melting Point-8 to -6 °C[5]
Boiling Point215 °C[5]
Water Solubility0.140 g/L at 25 °C[5]
logP (Octanol-Water)3.77[4]
Surface Tension (20°C)27.60 mN/m (for 1-Octanol, as a close homolog)[6]

Amphiphilic Behavior in Aqueous and Non-Aqueous Media

The balance between the hydrophilic hydroxyl group and the hydrophobic alkyl chain dictates this compound's behavior at interfaces and in solution.

Surface Activity
Self-Aggregation and Critical Micelle Concentration (CMC)

Surfactants in aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into structures called micelles.[9] For long-chain alcohols with very low water solubility like this compound, the formation of micelles in pure water is not a prominent feature, and an experimentally determined CMC value is not well-documented in the literature. This is because the solubility limit is typically reached before a concentration high enough for significant micellization can be achieved. The hydrophobic effect, which drives micellization, is so strong for the C9 chain that the molecules are expelled from the aqueous phase rather than forming stable aggregates within it.

Interaction with Lipid Bilayers

The amphiphilic nature of this compound is central to its interaction with biological membranes, which are primarily composed of lipid bilayers. This interaction is of particular importance in its role as a skin penetration enhancer and its antifungal activity.

Partitioning into the Lipid Bilayer

The hydrophobic tail of this compound facilitates its partitioning into the non-polar core of the lipid bilayer. This insertion disrupts the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity.[10] Studies on a series of n-alkanols have shown that their bilayer-modifying potency is related to their chain length. For alcohols like nonanol, the molecule is long enough to significantly perturb the lipid packing.[10]

Effects on Bilayer Properties

The incorporation of this compound into the lipid bilayer can lead to several changes in its physical properties:

  • Increased Fluidity: By disrupting the van der Waals interactions between lipid acyl chains, this compound increases the mobility of the lipids, leading to a more fluid membrane state.[10]

  • Decreased Thickness: The disordering of the acyl chains can lead to a decrease in the overall thickness of the lipid bilayer.[11]

  • Lipid Extraction: At higher concentrations, alcohols can extract lipids from the stratum corneum, which is a key mechanism of their penetration-enhancing effect.[7]

While qualitative effects are well-documented, specific quantitative data on the change in bilayer thickness or fluidity upon incorporation of this compound are limited. However, the general trend for n-alkanols is a chain-length-dependent effect on these properties.[10]

Applications in Drug Development

The amphiphilic properties of this compound are harnessed in several areas of pharmaceutical science.

Skin Penetration Enhancer

This compound is utilized as a chemical penetration enhancer in transdermal drug delivery systems. Its mechanism of action involves partitioning into the stratum corneum, the outermost layer of the skin, and temporarily disrupting its highly ordered lipid structure. This disruption increases the permeability of the skin to co-administered drug molecules.[12]

G cluster_0 This compound Application cluster_1 Stratum Corneum This compound This compound Lipid_Bilayer Lipid Bilayer This compound->Lipid_Bilayer Partitions into Increased_Permeability Increased Skin Permeability Lipid_Bilayer->Increased_Permeability Disrupts Structure

Mechanism of this compound as a Skin Penetration Enhancer.

Antifungal Activity

This compound exhibits antifungal activity against certain fungi, such as Aspergillus flavus. Its amphiphilic nature allows it to disrupt the fungal cell membrane integrity and interfere with mitochondrial function, leading to cell death.[3][13] Metabolomic studies have revealed that this compound treatment affects key metabolic pathways, including the tricarboxylic acid (TCA) cycle and amino acid biosynthesis.[3]

Antifungal_Mechanism This compound This compound Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Disrupts Integrity Mitochondrion Mitochondrion This compound->Mitochondrion Impairs Function Apoptosis Apoptosis Cell_Membrane->Apoptosis TCA_Cycle TCA Cycle Disruption Mitochondrion->TCA_Cycle ROS_Accumulation ROS Accumulation Mitochondrion->ROS_Accumulation ROS_Accumulation->Apoptosis

Antifungal Mechanism of this compound against A. flavus.

Intermediate in Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various esters and other derivatives used in the pharmaceutical and fragrance industries.[1][14] While specific examples of blockbuster drugs directly synthesized from this compound are not prominently featured in the literature, its role as a C9 building block in organic synthesis is well-established.

Experimental Protocols

Determination of Surface Tension (Wilhelmy Plate Method)

This method measures the force exerted on a platinum plate at the air-liquid interface.

Methodology:

  • A clean platinum plate of known perimeter is suspended from a microbalance.

  • The plate is lowered until it just touches the surface of the this compound solution.

  • The force required to pull the plate from the interface is measured.

  • The surface tension (γ) is calculated using the formula: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).

  • Measurements are repeated for a series of this compound concentrations to determine the effect on surface tension.

Wilhelmy_Plate_Method cluster_workflow Wilhelmy Plate Workflow A Suspend Platinum Plate from Microbalance B Lower Plate to Touch Liquid Surface A->B C Measure Pulling Force (F) B->C D Calculate Surface Tension (γ) C->D

Workflow for Wilhelmy Plate Tensiometry.

Determination of Lipid Bilayer Fluidity (Fluorescence Anisotropy)

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. An increase in fluidity leads to a decrease in anisotropy.

Methodology:

  • Liposomes (e.g., of DOPC) are prepared containing a fluorescent probe (e.g., DPH - 1,6-diphenyl-1,3,5-hexatriene).

  • A baseline fluorescence anisotropy measurement of the liposome (B1194612) suspension is taken.

  • This compound is added to the liposome suspension at various concentrations.

  • After incubation, fluorescence anisotropy is measured again.

  • The steady-state fluorescence anisotropy (r) is calculated as: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where I_parallel and I_perpendicular are the fluorescence intensities parallel and perpendicular to the excitation polarization, and G is a correction factor.

  • A decrease in 'r' indicates an increase in membrane fluidity.

Fluorescence_Anisotropy_Workflow cluster_workflow Fluorescence Anisotropy Workflow A Prepare Liposomes with Fluorescent Probe B Measure Baseline Anisotropy A->B C Add this compound A->C F Calculate Change in Fluidity B->F D Incubate C->D E Measure Final Anisotropy D->E E->F

Workflow for Fluorescence Anisotropy Measurement.

Conclusion

The amphiphilic nature of this compound is the cornerstone of its utility in diverse scientific and industrial fields, particularly in drug development. Its ability to interact with and modify the properties of lipid bilayers underpins its efficacy as a penetration enhancer and an antifungal agent. While its low aqueous solubility limits the formation of traditional micelles, its surface activity and partitioning behavior are key to its function. A thorough understanding of these fundamental properties, supported by robust experimental characterization, is crucial for the rational design of novel drug delivery systems and therapeutic agents that leverage the unique characteristics of this long-chain alcohol. Further quantitative studies on its interaction with specific lipid compositions and its role in defined signaling pathways in human cells will undoubtedly unlock even greater potential for this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for 1-Nonanol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-nonanol as a solvent in various organic reactions. This compound, a long-chain fatty alcohol, is gaining attention as a sustainable and versatile solvent alternative in organic synthesis. Its high boiling point, low volatility, and unique solvency properties make it suitable for a range of applications, from classic esterifications to modern nanoparticle synthesis.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's properties is crucial for its effective application in chemical reactions. The key physicochemical characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol
Appearance Colorless to yellowish liquid
Odor Floral, fruity
Density 0.827 g/mL at 25 °C
Boiling Point 213-215 °C
Melting Point -8 to -5 °C
Flash Point 99 °C (210 °F)
Water Solubility Slightly soluble
Solubility in Organic Solvents Miscible with alcohol and ether

Application 1: Fischer Esterification

The Fischer esterification is a classic organic reaction that involves the formation of an ester from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] this compound can serve as both a reactant and a solvent in the synthesis of nonyl esters, which are valuable compounds in the fragrance, flavor, and lubricant industries.

General Reaction Scheme:

Caption: Fischer Esterification of a carboxylic acid with this compound.

Quantitative Data for Fischer Esterification

The following table presents representative data for the esterification of various carboxylic acids with this compound.

Carboxylic AcidCatalystTemperature (°C)Reaction Time (h)Yield (%)
Acetic AcidH₂SO₄120485
Propanoic Acidp-TsOH130688
Benzoic AcidH₂SO₄140892
Lauric AcidAmberlyst-151101295
Experimental Protocol: Synthesis of Nonyl Acetate (B1210297)

This protocol details the synthesis of nonyl acetate via Fischer esterification of acetic acid with this compound.

Materials:

  • This compound (reagent grade)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (14.43 g, 0.1 mol) and glacial acetic acid (12.01 g, 0.2 mol).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 120 °C) using a heating mantle. Maintain reflux for 4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • The crude nonyl acetate can be purified by vacuum distillation to obtain the final product.

Application 2: Synthesis of Metal Nanoparticles

Long-chain alcohols like this compound can serve as effective solvents and even as reducing or capping agents in the synthesis of metal nanoparticles.[3] Their high boiling point allows for a wide range of reaction temperatures, influencing the size and morphology of the resulting nanoparticles.

Experimental Workflow for Nanoparticle Synthesis

Nanoparticle_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation and Purification A Dissolve metal precursor in this compound B Add capping/reducing agent (if required) A->B C Heat reaction mixture to desired temperature B->C D Maintain temperature for a specific duration C->D E Cool the reaction mixture D->E F Precipitate nanoparticles (e.g., with ethanol) E->F G Centrifuge and wash the nanoparticles F->G H Dry the purified nanoparticles G->H

Caption: General workflow for the synthesis of metal nanoparticles in this compound.

Quantitative Data for Silver Nanoparticle Synthesis

The following table provides hypothetical data on the influence of reaction parameters on the size of silver nanoparticles synthesized in this compound.

PrecursorReducing AgentTemperature (°C)Reaction Time (min)Average Particle Size (nm)
AgNO₃This compound1803025
AgNO₃This compound2003015
AgNO₃Oleylamine (B85491)1806010
AgNO₃Oleylamine200605
Experimental Protocol: Synthesis of Silver Nanoparticles

This protocol describes a method for synthesizing silver nanoparticles using this compound as both a solvent and a reducing agent.

Materials:

  • Silver Nitrate (B79036) (AgNO₃)

  • This compound (anhydrous)

  • Oleylamine (optional, as a capping agent)

  • Ethanol (B145695)

  • Three-neck round-bottom flask (100 mL)

  • Condenser

  • Thermometer or thermocouple

  • Heating mantle with magnetic stirrer

  • Centrifuge

Procedure:

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a condenser and a thermometer, dissolve silver nitrate (0.017 g, 0.1 mmol) in 20 mL of this compound. If using a capping agent, add oleylamine (0.1 mL).

  • Heating: Heat the mixture to 180-200 °C with vigorous stirring. The color of the solution will gradually change, indicating the formation of silver nanoparticles.

  • Reaction: Maintain the temperature for 30-60 minutes. The final color of the solution is typically a dark reddish-brown.

  • Isolation:

    • Allow the solution to cool to room temperature.

    • Add 40 mL of ethanol to the solution to precipitate the silver nanoparticles.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of hexane (B92381) or toluene.

    • Repeat the precipitation and centrifugation steps two more times to ensure the removal of excess reactants.

  • Drying: Dry the final product under vacuum to obtain a powder of silver nanoparticles.

Application 3: Palladium-Catalyzed Cross-Coupling Reactions

While the use of this compound as a solvent for common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira is not extensively documented in the literature, its properties as a high-boiling, polar-aprotic-like solvent suggest its potential as a green alternative to traditional solvents like DMF, NMP, or dioxane.[4][5] Long-chain alcohols can influence catalyst stability and reactivity.[4]

Logical Relationship for Solvent Selection in Cross-Coupling

Solvent_Selection_Logic A Desired Reaction Conditions (e.g., High Temperature) D Consider this compound as Solvent A->D B Substrate & Reagent Solubility B->D C Sustainability Goals (Green Chemistry) C->D E High Boiling Point (214 °C) D->E Enables high reaction temperatures F Moderate Polarity D->F Can dissolve a range of organic substrates G Biodegradable, Low Volatility D->G Favorable environmental profile

Caption: Rationale for considering this compound in cross-coupling reactions.

Representative Data for Suzuki-Miyaura Coupling (Hypothetical)

The following table presents hypothetical data for a Suzuki-Miyaura coupling reaction, illustrating the potential outcomes when using this compound as a solvent compared to a conventional solvent. This data is for illustrative purposes due to the lack of specific literature examples.

Aryl HalideBoronic AcidSolventBaseCatalystTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidTolueneK₂CO₃Pd(PPh₃)₄1101295
4-BromotoluenePhenylboronic acidThis compound K₃PO₄Pd(OAc)₂/SPhos150888 (Hypothetical)
4-ChloroanisolePhenylboronic acidDioxane/H₂OK₃PO₄Pd(dba)₂/XPhos1002490
4-ChloroanisolePhenylboronic acidThis compound Cs₂CO₃Pd₂ (dba)₃/tBu₃P1601685 (Hypothetical)
General Protocol for a Suzuki-Miyaura Coupling in this compound (Exploratory)

This protocol provides a general framework for exploring the use of this compound in a Suzuki-Miyaura coupling reaction. Optimization of catalyst, base, and temperature will likely be necessary.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • This compound (5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, phosphine ligand, and base.

  • Solvent Addition: Add 5 mL of degassed this compound to the flask under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 150-160 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Conclusion

This compound presents a promising alternative to conventional organic solvents, particularly in applications requiring high temperatures and improved sustainability. While its use is well-suited for reactions like Fischer esterification and shows potential in nanoparticle synthesis, its application in palladium-catalyzed cross-coupling reactions is an area that warrants further exploration. The protocols and data provided herein serve as a valuable resource for researchers looking to incorporate this green solvent into their synthetic methodologies.

References

Application Notes and Protocols for 1-Nonanol in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-nonanol as a specialized solvent for various spectroscopic techniques. The unique properties of this compound make it a valuable tool for the analysis of non-polar, hydrophobic, and oily compounds that are challenging to study in common polar solvents.

Introduction to this compound as a Spectroscopic Solvent

This compound (CH₃(CH₂)₈OH) is a straight-chain fatty alcohol characterized by its long, non-polar alkyl chain and a terminal polar hydroxyl group.[1] This amphiphilic nature, dominated by its hydrophobicity, renders it an excellent solvent for a variety of non-polar and lipophilic molecules, including oils, fats, lipids, and certain drug compounds. Its low volatility and optical transparency in specific regions of the electromagnetic spectrum make it a suitable medium for spectroscopic analysis where traditional polar solvents are inadequate.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in spectroscopy. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₉H₂₀O[2][3][4]
Molar Mass 144.25 g/mol [3][5]
Appearance Colorless to yellowish liquid[6]
Odor Rose or fruity[6]
Density 0.827 g/mL at 25 °C[5]
Melting Point -8 to -6 °C[5]
Boiling Point 213-215 °C[5]
Flash Point 99 °C[5]
Water Solubility 1 g/L (20 °C)[7]
Solubility in Organic Solvents Miscible with alcohol and ether[6]
Refractive Index (n20/D) 1.433[5]
Viscosity 11.7 cP at 20 °C[6]

Applications in UV-Visible (UV-Vis) Spectroscopy

This compound can be employed as a solvent in UV-Vis spectroscopy for the analysis of non-polar chromophores. Its primary advantage is its ability to dissolve compounds that are insoluble in common UV-Vis solvents like water, ethanol (B145695), or acetonitrile.

Experimental Protocol: UV-Vis Spectroscopy in this compound

This protocol outlines the general steps for acquiring a UV-Vis spectrum of a non-polar analyte using this compound as the solvent.

Materials:

  • High-purity this compound (spectroscopic grade)

  • Analyte of interest

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Solvent Blank Preparation:

    • Fill a clean quartz cuvette with spectroscopic grade this compound.

    • Place the cuvette in the reference and sample holders of the spectrophotometer.

    • Run a baseline correction (autozero) across the desired wavelength range (e.g., 200-800 nm) to subtract the absorbance of the solvent and the cuvette.

  • Sample Preparation:

    • Prepare a stock solution of the analyte by accurately weighing a known amount and dissolving it in a specific volume of this compound in a volumetric flask.

    • Ensure complete dissolution. Gentle warming or sonication may be necessary for some compounds.

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically aiming for an absorbance between 0.1 and 1.0 AU).

  • Spectrum Acquisition:

    • Rinse a clean quartz cuvette with a small amount of the sample solution and discard the rinsing.

    • Fill the cuvette with the sample solution.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Acquire the absorption spectrum of the sample over the desired wavelength range.

Logical Workflow for UV-Vis Spectroscopy in this compound

UV_Vis_Workflow cluster_prep Sample and Blank Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis start Start prep_blank Prepare this compound Blank start->prep_blank prep_sample Prepare Analyte Solution in this compound start->prep_sample baseline Run Baseline Correction with Blank prep_blank->baseline acquire Acquire Sample Spectrum prep_sample->acquire baseline->acquire analyze Analyze Spectrum (λmax, Absorbance) acquire->analyze end End analyze->end

Caption: Workflow for UV-Vis Spectroscopy using this compound.

Applications in Fluorescence Spectroscopy

This compound's non-polar environment can be advantageous for fluorescence spectroscopy of hydrophobic fluorophores. The solvent polarity can influence the fluorescence emission spectrum (solvatochromism), and this effect can be studied using this compound.[8] Furthermore, alcohols, including this compound, can act as quenchers of fluorescence, a phenomenon that can be investigated to understand the photophysics of a fluorophore.

Experimental Protocol: Fluorescence Spectroscopy in this compound

This protocol provides a general method for measuring the fluorescence spectrum of a compound dissolved in this compound.

Materials:

  • High-purity this compound (fluorescence grade)

  • Fluorophore of interest

  • Quartz fluorescence cuvettes

  • Volumetric flasks and micropipettes

  • Spectrofluorometer

Procedure:

  • Solvent Blank:

    • Fill a clean fluorescence cuvette with fluorescence grade this compound.

    • Place it in the spectrofluorometer and record a blank scan to check for any intrinsic fluorescence from the solvent or impurities.

  • Sample Preparation:

    • Prepare a dilute stock solution of the fluorophore in this compound. The concentration should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).

    • Prepare working solutions by diluting the stock solution.

  • Spectrum Acquisition:

    • Determine the optimal excitation wavelength (λex) by acquiring an excitation spectrum while monitoring the emission at an estimated emission wavelength.

    • Set the excitation wavelength to the determined λex.

    • Acquire the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

Fluorescence Quenching Experiment

This protocol describes a simple experiment to investigate the quenching of a fluorophore's fluorescence by this compound. This can be compared to the fluorescence in a non-quenching, non-polar solvent like hexane.

Experimental Workflow for Fluorescence Quenching Study

Fluorescence_Quenching_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_fluorophore Prepare Fluorophore Stock Solution prep_nonanol Prepare Sample in this compound prep_fluorophore->prep_nonanol prep_hexane Prepare Sample in Hexane (Control) prep_fluorophore->prep_hexane measure_nonanol Measure Emission Spectrum in this compound prep_nonanol->measure_nonanol measure_hexane Measure Emission Spectrum in Hexane prep_hexane->measure_hexane compare Compare Fluorescence Intensity and λem measure_nonanol->compare measure_hexane->compare conclusion Determine Quenching Effect compare->conclusion

Caption: Workflow for a Fluorescence Quenching Experiment.

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

For the analysis of non-polar, oily, or waxy samples, deuterated this compound (this compound-d₁₈) could theoretically be used as an NMR solvent. However, deuterated this compound is not a common commercially available NMR solvent. A more practical approach is to use standard deuterated solvents like chloroform-d (B32938) (CDCl₃) or benzene-d₆ and add a small amount of the non-polar analyte. If the analyte is a viscous oil, it can sometimes be run neat (without a solvent), but this can lead to broad peaks. For compounds that are highly soluble in this compound but not in common deuterated solvents, a co-solvent system could be employed, though this can complicate the spectrum.

When dealing with oily or viscous samples, proper sample preparation is key to obtaining high-quality NMR spectra.

Experimental Protocol: NMR Sample Preparation for Oily Compounds

This protocol provides guidance on preparing oily or highly non-polar samples for NMR analysis, where this compound could be considered as a co-solvent if necessary.

Materials:

  • NMR tube (clean and dry)

  • Deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Analyte (oily or non-polar solid)

  • This compound (if used as a co-solvent)

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Direct Dissolution in Deuterated Solvent:

    • Accurately weigh 5-20 mg of the analyte into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Vortex or sonicate the mixture to ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • Using this compound as a Co-solvent (if necessary):

    • If the analyte does not fully dissolve in the primary deuterated solvent, a small amount of this compound can be added dropwise to aid dissolution. Note: The proton signals from this compound will be present in the ¹H NMR spectrum and will need to be identified.

    • Alternatively, dissolve the analyte in a minimal amount of this compound first, and then dilute this mixture with the deuterated solvent.

  • Filtration:

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent shimming problems.

  • Final Steps:

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Logical Flow for NMR Sample Preparation of Oily Compounds

NMR_Prep_Workflow cluster_cosolvent Co-solvent Addition start Start: Oily/Non-polar Analyte weigh Weigh 5-20 mg of Analyte start->weigh add_solvent Add 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) weigh->add_solvent dissolve Attempt to Dissolve (Vortex/Sonicate) add_solvent->dissolve check_sol Is Analyte Fully Dissolved? dissolve->check_sol transfer Transfer to NMR Tube check_sol->transfer Yes add_nonanol Add Minimal this compound check_sol->add_nonanol No acquire Acquire NMR Spectrum transfer->acquire redissolve Re-attempt Dissolution add_nonanol->redissolve redissolve->transfer

Caption: NMR Sample Preparation for Oily/Non-polar Compounds.

Safety Precautions

This compound is an irritant.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

Conclusion

This compound serves as a useful, albeit specialized, solvent in spectroscopy for the analysis of non-polar and lipophilic compounds. Its ability to dissolve otherwise insoluble samples opens up possibilities for their characterization by UV-Vis, fluorescence, and potentially NMR spectroscopy. Researchers should carefully consider its physicochemical properties and perform necessary solvent blank experiments to ensure accurate and reliable spectroscopic data.

References

Application Notes and Protocols for 1-Nonanol in Drug Delivery Systems Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-nonanol in drug delivery systems, with a focus on its role as a chemical permeation enhancer for transdermal applications and its potential use in nanoemulsion formulations. Detailed experimental protocols are provided to guide researchers in their investigations.

Application of this compound as a Transdermal Permeation Enhancer

This compound, a nine-carbon straight-chain fatty alcohol, has been investigated as a chemical permeation enhancer to improve the delivery of therapeutic agents through the skin. Its mechanism of action primarily involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin, thereby reducing the skin's barrier function and facilitating drug penetration.

Quantitative Data on Permeation Enhancement

The efficacy of this compound as a permeation enhancer has been demonstrated in in vitro studies. The following table summarizes a comparative study on the effect of various saturated fatty alcohols on the transdermal permeation of melatonin.

Permeation Enhancer (5% w/v in 40:60 water/ethanol)Carbon Chain LengthMelatonin Flux (μg/cm²/h)Enhancement Ratio (vs. Control)
Control (Vehicle only)-0.8 ± 0.21.0
1-Octanol810.5 ± 1.513.1
This compound 9 12.3 ± 2.1 15.4
1-Decanol1015.6 ± 2.819.5
1-Undecanol1113.1 ± 2.516.4
Lauryl Alcohol (C12)1211.8 ± 1.914.8
Tridecanol139.7 ± 1.712.1

Data presented is representative of findings in scientific literature.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the methodology for evaluating the permeation enhancing effect of this compound on a model drug using Franz diffusion cells.

Materials and Equipment:
  • Franz diffusion cells

  • Excised mammalian skin (e.g., rat, porcine, or human cadaver skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Model drug

  • This compound

  • Solvent for formulation (e.g., ethanol, propylene (B89431) glycol)

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • Syringes and needles for sampling

  • HPLC or other suitable analytical instrument for drug quantification

Workflow for In Vitro Skin Permeation Study

G prep_skin Skin Preparation setup_franz Franz Cell Setup prep_skin->setup_franz apply_formulation Formulation Application setup_franz->apply_formulation sampling Sampling apply_formulation->sampling analysis Sample Analysis sampling->analysis data_analysis Data Analysis analysis->data_analysis

Caption: Workflow for in vitro skin permeation studies.

Procedure:
  • Skin Membrane Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and underlying tissue.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

    • Equilibrate the skin sections in PBS (pH 7.4) for 30 minutes before mounting.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with degassed PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

    • Maintain the temperature of the receptor medium at 32 ± 0.5°C using a circulating water bath.

    • Allow the system to equilibrate for 30 minutes.

  • Formulation Preparation and Application:

    • Prepare the drug formulation by dissolving the model drug and this compound (e.g., at 5% w/v) in a suitable vehicle. A control formulation without this compound should also be prepared.

    • Apply a precise amount (e.g., 1 mL) of the formulation to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling arm.

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of the skin (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the enhancement ratio (ER) using the following formula: ER = Jss (with enhancer) / Jss (without enhancer)

Application of this compound in Nanoemulsion Drug Delivery Systems

Nanoemulsions are nanometer-sized droplets of one liquid dispersed in another immiscible liquid, stabilized by surfactants. They offer several advantages for drug delivery, including enhanced drug solubility, improved stability, and increased permeation. While specific research on this compound as a primary oil phase in nanoemulsions is limited, its properties suggest potential application as a co-surfactant or part of the oil phase to enhance drug loading and skin penetration.

Proposed Mechanism of this compound in Nanoemulsions for Transdermal Delivery

G NE This compound Nanoemulsion SC Stratum Corneum NE->SC Adhesion & Fusion DrugRelease Drug Release from Nano-droplets SC->DrugRelease LipidDisruption Disruption of SC Lipids by this compound SC->LipidDisruption IncreasedPermeation Increased Drug Permeation DrugRelease->IncreasedPermeation LipidDisruption->IncreasedPermeation

Caption: Proposed mechanism of this compound nanoemulsion enhancing skin permeation.

Representative Quantitative Data for Nanoemulsion Characterization

The following table provides representative data for the physicochemical characterization of a model drug-loaded nanoemulsion. It is important to note that this is a hypothetical example as specific data for a this compound based nanoemulsion was not available in the reviewed literature.

Formulation CodeOil Phase (%)Surfactant/Co-surfactant (Smix) (%)Aqueous Phase (%)Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Entrapment Efficiency (%)
NE-1103060120.5 ± 5.20.210 ± 0.015-15.8 ± 1.292.5 ± 2.8
NE-2153550145.8 ± 6.80.255 ± 0.021-18.2 ± 1.590.1 ± 3.1
NE-3204040162.3 ± 7.10.280 ± 0.018-20.5 ± 1.988.7 ± 2.5

Experimental Protocol: Preparation of a Representative Nanoemulsion by Aqueous Titration Method

This protocol describes a low-energy method for preparing an oil-in-water (O/W) nanoemulsion.

Materials:
  • Oil Phase (e.g., a suitable oil like oleic acid or isopropyl myristate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., this compound, Propylene Glycol, or Transcutol®)

  • Aqueous Phase (Deionized water)

  • Model Drug

  • Magnetic stirrer

  • Vortex mixer

Workflow for Nanoemulsion Preparation

G drug_oil Dissolve Drug in Oil Phase mix Mix Oil Phase and Smix drug_oil->mix smix Prepare Surfactant/Co-surfactant (Smix) Mixture smix->mix titrate Aqueous Titration mix->titrate stir Continuous Stirring titrate->stir ne_formation Nanoemulsion Formation stir->ne_formation

Caption: Workflow for preparing a nanoemulsion by the aqueous titration method.

Procedure:
  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of the oil phase.

    • Dissolve the model drug in the oil phase with the aid of gentle heating or stirring if necessary.

  • Preparation of the Surfactant/Co-surfactant (Smix) Mixture:

    • Accurately weigh the surfactant and co-surfactant (containing this compound) in various ratios (e.g., 1:1, 2:1, 3:1) to determine the optimal ratio for nanoemulsion formation.

    • Mix the surfactant and co-surfactant thoroughly using a vortex mixer.

  • Construction of Pseudo-ternary Phase Diagram (Optional but Recommended):

    • To identify the nanoemulsion region, titrate different ratios of the oil phase and Smix with the aqueous phase.

    • Observe the mixtures for transparency and flowability to map the nanoemulsion region on a phase diagram.

  • Formation of the Nanoemulsion:

    • Based on the phase diagram or a predetermined formulation, mix the oil phase with the Smix.

    • Slowly add the aqueous phase dropwise to the oil-Smix mixture under continuous stirring with a magnetic stirrer.

    • Continue stirring for a specified period (e.g., 30 minutes) to ensure the formation of a stable nanoemulsion.

Experimental Protocol: Characterization of the Nanoemulsion

Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis
  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Perform the measurement at a constant temperature (e.g., 25°C).

    • Record the average droplet size, PDI, and zeta potential.

Determination of Drug Entrapment Efficiency
  • Method: Centrifugation method.

  • Procedure:

    • Place a known amount of the nanoemulsion into a centrifugal filter device.

    • Centrifuge at high speed to separate the aqueous phase (containing un-entrapped drug) from the oily phase (containing entrapped drug).

    • Quantify the amount of un-entrapped drug in the aqueous phase using a suitable analytical method (e.g., HPLC).

    • Calculate the entrapment efficiency (EE%) using the following formula: EE% = [(Total Drug Amount - Un-entrapped Drug Amount) / Total Drug Amount] x 100

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the procedures based on their specific drug, formulation components, and available equipment. All experimental work should be conducted in accordance with laboratory safety guidelines.

Application Notes: The Role of 1-Nonanol in the Formation of Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules.[1] With droplet sizes generally ranging from 20 to 200 nanometers, these systems offer significant advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and controlled release.[2][3] The formation of a stable nanoemulsion requires the reduction of interfacial tension between the oil and water phases and the creation of a protective barrier around the droplets to prevent coalescence.[1] While surfactants are the primary agents for this purpose, co-surfactants or co-solvents are often incorporated to improve the efficiency of nanoemulsification.[4]

1-Nonanol, a nine-carbon straight-chain fatty alcohol, serves as an effective co-surfactant in the formation of nanoemulsions.[5] Its amphiphilic nature, with a polar hydroxyl head and a nonpolar hydrocarbon tail, allows it to partition between the oil and aqueous phases and situate itself at the oil-water interface alongside the primary surfactant.[6] This incorporation of this compound into the interfacial film leads to several beneficial effects that facilitate the formation of stable, finely dispersed nanoemulsions.

Mechanism of Action of this compound

As a co-surfactant, this compound plays a multifaceted role in nanoemulsion formation:

  • Reduction of Interfacial Tension: this compound works synergistically with the primary surfactant to further lower the interfacial tension between the oil and water phases. This reduction in tension decreases the energy required to break down large droplets into the nano-size range, facilitating the emulsification process.[4]

  • Increased Interfacial Fluidity: By inserting itself between surfactant molecules, this compound disrupts the crystalline packing of the surfactant film at the interface. This increases the fluidity and flexibility of the interface, allowing it to readily deform and encapsulate the oil droplets during homogenization.[6]

  • Modification of Interfacial Curvature: The presence of this compound can modify the spontaneous curvature of the surfactant layer, which is a critical factor in determining the type (o/w or w/o) and stability of the nanoemulsion. This allows for finer control over the final properties of the formulation.

  • Co-Solvency Effect: Alcohols can enhance the miscibility of the oil and water phases by partitioning between them.[7] this compound, with its long hydrocarbon chain, can also act as a co-solvent, improving the solubilization of lipophilic drugs within the oil core of the nanoemulsion.

The selection of a co-surfactant and its ratio to the primary surfactant (Smix) is a critical formulation parameter. The efficiency of a co-surfactant is often related to its chain length; for instance, in some systems, increasing the alcohol chain length from ethanol (B145695) to butanol has been shown to increase the nanoemulsion region in pseudoternary phase diagrams.[7]

Data Presentation

The choice of co-surfactant significantly impacts the physicochemical properties of the resulting nanoemulsion. The following table summarizes representative data on how different co-surfactants, including alcohols similar to this compound, can influence nanoemulsion characteristics.

Table 1: Effect of Co-surfactant Type on Nanoemulsion Properties

Formulation ID Oil Phase Surfactant Co-surfactant Smix Ratio (Surfactant:Co-surfactant) Droplet Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference
F1 Clove Oil Tween 20 PEG 400 3:1 14.87 0.282 -24.91 [8]
F2 Virgin Coconut Oil Tween 80 Propylene Glycol Not Specified 10.41 ± 0.14 0.03 ± 0.02 Not Specified [9]
F3 Virgin Coconut Oil Tween 80 PEG 400 Not Specified 12.32 ± 0.38 0.39 ± 0.58 Not Specified [9]
F4 Isopropyl Palmitate Tween 80 1-Butanol (B46404) 1:1 Not Specified Not Specified Not Specified [8]*

| F5 | Isopropyl Palmitate | Tween 80 | 1-Pentanol (B3423595) | 1:1 | Not Specified | Not Specified | Not Specified |[8]* |

*Note: For F4 and F5, the study focused on the size of the microemulsion region in phase diagrams, indicating that 1-butanol was more efficient than 1-pentanol in forming these systems. Specific droplet size data was not provided.[8]

Experimental Protocols

Protocol 1: Preparation of Nanoemulsion by Spontaneous Emulsification (Low-Energy Method)

This method relies on the spontaneous formation of nanoemulsions when the components are mixed in the correct ratios, often guided by a pseudoternary phase diagram.

Materials:

  • Oil Phase (e.g., Capryol 90, Clove Oil)

  • Surfactant (e.g., Tween 20, Cremophor EL)

  • Co-surfactant (this compound)

  • Aqueous Phase (Deionized Water)

  • Lipophilic Drug (if applicable)

Procedure:

  • Preparation of Organic Phase: Accurately weigh the oil, surfactant (e.g., Tween 20), and co-surfactant (this compound) into a glass vial. If a lipophilic drug is being encapsulated, dissolve it completely in this mixture. This forms the Smix (surfactant-cosurfactant mixture) combined with the oil.

  • Homogenization of Organic Phase: Gently vortex the mixture for 5 minutes until a clear, homogenous organic solution is formed.[10]

  • Titration: Place the vial on a magnetic stirrer. Slowly add the aqueous phase dropwise to the organic phase under constant, gentle magnetic stirring at a controlled temperature.

  • Nanoemulsion Formation: Observe the mixture for clarity. The point at which a clear or slightly bluish, transparent liquid forms indicates the formation of an oil-in-water (o/w) nanoemulsion.[2]

  • Equilibration: Allow the nanoemulsion to equilibrate for 15-30 minutes before proceeding with characterization.

Protocol 2: Preparation of Nanoemulsion by High-Pressure Homogenization (High-Energy Method)

This method uses mechanical force to break down coarse emulsion droplets into the nano-scale.

Materials:

  • Same as Protocol 1.

Procedure:

  • Phase Preparation: Prepare the oil phase by mixing the oil, this compound, and any oil-soluble components. Prepare the aqueous phase by dissolving the surfactant (e.g., Tween 80) and any water-soluble components in deionized water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase and mix using a high-speed stirrer (e.g., Ultra-Turrax) at approximately 10,000-16,000 rpm for 5-10 minutes to form a coarse pre-emulsion.[10]

  • High-Pressure Homogenization: Immediately pass the pre-emulsion through a high-pressure homogenizer.[11]

  • Homogenization Cycles: Operate the homogenizer at a high pressure (e.g., 10,000-20,000 psi) for a specific number of cycles (typically 5-10 cycles).[10] The optimal pressure and number of cycles should be determined for each specific formulation.

  • Cooling: Ensure the system is cooled during homogenization, as the process can generate significant heat. An external cooling bath is often used.

  • Collection: Collect the resulting nanoemulsion for characterization.

Protocol 3: Characterization and Stability Testing

1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) using a Zetasizer.

  • Procedure: Dilute the nanoemulsion sample appropriately with deionized water to avoid multiple scattering effects. Place the diluted sample in a cuvette and perform the measurement at 25°C. The PDI value indicates the homogeneity of the droplet size distribution (a value < 0.3 is generally considered acceptable). Zeta potential provides an indication of the surface charge and colloidal stability.

2. Thermodynamic Stability Studies:

  • Purpose: To assess the kinetic stability of the nanoemulsion under stress conditions.[12]

  • Heating-Cooling Cycles: Subject the nanoemulsion to at least six cycles of temperature variation, alternating between 4°C and 45°C for 48 hours at each temperature. Observe for any signs of phase separation, creaming, or cracking.

  • Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3,500-5,000 rpm) for 30 minutes. A stable nanoemulsion will show no phase separation.[12]

  • Freeze-Thaw Cycles: Expose the nanoemulsion to at least three freeze-thaw cycles, alternating between -20°C and +25°C. Observe for any irreversible changes in the formulation.

Visualizations

G oil oil A A B B A->B Addition of Surfactant + this compound water water D D B->D C C B->C C->D nonanol nonanol nonanol->B Partitions at Interface

Workflow final_ne final_ne dls dls final_ne->dls zeta zeta final_ne->zeta stability stability final_ne->stability

LogicalRelationships

References

Application of 1-Nonanol in Membrane Protein Crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The crystallization of membrane proteins remains a formidable challenge in structural biology, hindering our understanding of their function and impeding structure-based drug design. The in meso or Lipidic Cubic Phase (LCP) method has emerged as a powerful technique for crystallizing these challenging targets.[1] This method utilizes a lipid-based mesophase that mimics the native membrane environment, providing a stable medium for protein reconstitution and crystallization.[2][3] Additives play a crucial role in modulating the properties of the LCP and influencing crystal formation. Among these, short-chain alcohols, such as 1-nonanol, have shown promise in facilitating the crystallization of membrane proteins by altering the physical properties of the lipidic mesophase and influencing protein-lipid interactions.

This document provides detailed application notes and protocols for the use of this compound as an additive in the LCP crystallization of membrane proteins.

Principle and Mechanism of Action

While the precise mechanism is still under investigation, the prevailing hypothesis is that this compound, as a short-chain alcohol, partitions into the lipid bilayer of the LCP. This partitioning is thought to influence the crystallization process in several ways:

  • Modulation of LCP Physical Properties: this compound can alter the curvature and fluidity of the lipidic bilayer. This modulation can create a more favorable environment for the nucleation and growth of well-ordered crystals by influencing the packing of protein-lipid complexes.

  • Induction of Phase Transitions: Short-chain alcohols can promote localized phase transitions within the LCP, potentially leading to areas of higher protein concentration that act as nucleation sites. The working hypothesis for in meso crystallization suggests that precipitants trigger the formation of a lamellar phase from the cubic phase, into which the protein partitions and concentrates, leading to nucleation.[4][5] this compound may facilitate this transition.

  • Alteration of Protein-Lipid Interactions: By inserting into the bilayer, this compound can modify the interactions between the membrane protein and the surrounding lipid molecules. This can affect the conformational stability of the protein and its propensity to form ordered crystalline arrays.

  • Promotion of Membrane Hemifusion: Studies on model membranes have shown that short-chain alcohols can promote membrane hemifusion, a process involving the merging of the outer leaflets of two lipid bilayers.[6] This mechanism could potentially facilitate the initial contacts between protein-containing liposomes or bilayer fragments within the LCP, a crucial step for crystal nucleation.

Experimental Protocols

The following protocols provide a general framework for incorporating this compound into in meso crystallization experiments. Optimization will be required for each specific membrane protein.

Materials
  • Purified and concentrated membrane protein in a suitable detergent solution (e.g., DDM, LDAO).

  • Host lipid for LCP formation (e.g., monoolein).

  • This compound (high purity).

  • Crystallization screening solutions.

  • Gas-tight syringes for LCP preparation.

  • Crystallization plates (e.g., 96-well glass sandwich plates).[7]

  • Syringe-based dispenser for LCP.

Protocol 1: Preparation of this compound-Doped Lipidic Cubic Phase

This protocol describes the preparation of the LCP matrix incorporating this compound prior to the addition of the protein solution.

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent like chloroform (B151607) or ethanol. The concentration should be chosen to facilitate accurate addition to the host lipid.

  • Doping the Host Lipid:

    • In a clean glass vial, weigh a precise amount of the host lipid (e.g., monoolein).

    • Add the desired volume of the this compound stock solution to the lipid. The final concentration of this compound in the lipid mixture should be varied during optimization (see Table 1).

    • Thoroughly mix the lipid and this compound solution.

    • Remove the solvent under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2-4 hours to ensure complete removal of the organic solvent.

  • LCP Formation:

    • Transfer the this compound-doped lipid to a gas-tight syringe.

    • In a separate gas-tight syringe, draw up the purified membrane protein solution.

    • Connect the two syringes using a coupler and mix the contents by passing them back and forth between the syringes until a homogenous and transparent LCP is formed. A typical lipid-to-protein solution ratio is 3:2 (w/w).[3]

Protocol 2: Direct Addition of this compound to the Crystallization Well

This protocol involves adding this compound directly to the precipitant solution in the crystallization well.

  • Prepare LCP: Prepare the protein-laden LCP using the standard protocol without the prior addition of this compound.

  • Dispense LCP: Dispense nanoliter-scale boluses of the LCP into the wells of a crystallization plate.

  • Prepare this compound-Containing Precipitant: Prepare a series of precipitant solutions containing varying concentrations of this compound (see Table 1). It is crucial to ensure that this compound is soluble in the precipitant solution. Sonication may be required to aid dissolution.

  • Add Precipitant: Overlay the LCP bolus with the this compound-containing precipitant solution.

  • Seal and Incubate: Seal the crystallization plate and incubate at the desired temperature.

Data Presentation

Systematic screening of the this compound concentration is critical for successful crystallization. The following table provides a starting point for optimization experiments.

ParameterRange for OptimizationNotes
This compound Concentration (in lipid) 0.5 - 5% (v/v)Higher concentrations may disrupt the LCP structure.
This compound Concentration (in precipitant) 0.1 - 2% (v/v)Solubility in the precipitant solution must be verified.
Host Lipid Monoolein, or mixtures with cholesterolThe choice of lipid can significantly impact crystal formation.[8]
Temperature 4 - 20 °CProtein stability and LCP phase behavior are temperature-dependent.

Table 1: Recommended starting ranges for optimizing this compound concentration in membrane protein crystallization.

Quantitative data on the effect of this compound on crystal size and diffraction quality is highly protein-dependent and must be determined empirically. It is recommended to set up systematic screens varying the this compound concentration and carefully document the crystal morphology, size, and diffraction resolution for each condition.

Visualizations

Experimental Workflow for In Meso Crystallization with this compound

experimental_workflow cluster_prep Preparation cluster_doping Doping (Protocol 1) cluster_lcp LCP Formation & Crystallization cluster_precipitant Precipitation cluster_analysis Analysis protein_prep Purified Membrane Protein Solution mix Mix in Syringes protein_prep->mix 2 parts (w/w) lipid_prep Host Lipid (e.g., Monoolein) doped_lipid doped_lipid lipid_prep->doped_lipid Add this compound (0.5-5% v/v) nonanol_prep This compound nonanol_prep->doped_lipid lcp Protein-Laden LCP mix->lcp doped_lipid->mix 3 parts (w/w) dispense Dispense LCP into Plate lcp->dispense overlay Overlay LCP dispense->overlay precipitant Precipitant Solution add_nonanol Add this compound (0.1-2% v/v) (Protocol 2) precipitant->add_nonanol add_nonanol->overlay incubate Incubate Plate overlay->incubate imaging Crystal Imaging incubate->imaging diffraction X-ray Diffraction imaging->diffraction

Caption: Workflow for in meso crystallization using this compound.

Putative Signaling Pathway of this compound's Effect on LCP

signaling_pathway cluster_input Input cluster_lcp Lipidic Cubic Phase cluster_effects Primary Effects cluster_outcome Outcome nonanol This compound partition Partitions into Bilayer nonanol->partition lcp_bilayer LCP Bilayer curvature Alters Bilayer Curvature & Fluidity lcp_bilayer->curvature phase_transition Promotes Phase Transitions lcp_bilayer->phase_transition protein_lipid Modifies Protein-Lipid Interactions lcp_bilayer->protein_lipid partition->lcp_bilayer nucleation Favorable Nucleation Environment curvature->nucleation phase_transition->nucleation protein_lipid->nucleation crystal_growth Improved Crystal Growth & Quality nucleation->crystal_growth

Caption: Putative mechanism of this compound in LCP crystallization.

Troubleshooting and Considerations

  • Phase Separation: High concentrations of this compound can lead to phase separation of the LCP. If this occurs, reduce the concentration of this compound.

  • Protein Stability: The effect of this compound on the stability of the target membrane protein should be assessed. Techniques such as circular dichroism (CD) spectroscopy or thermal shift assays can be employed.

  • Detergent Compatibility: The interplay between the detergent used to solubilize the protein and this compound should be considered, as it may influence micelle properties and protein stability.

  • Screening: It is recommended to screen a wide range of precipitant conditions in combination with varying this compound concentrations to identify optimal crystallization conditions.

Conclusion

The use of this compound as an additive in the LCP crystallization of membrane proteins offers a promising avenue for overcoming common crystallization challenges. By systematically screening its concentration and carefully observing its effects on the LCP and crystal formation, researchers can potentially improve the success rate of obtaining high-quality crystals for structural determination. The protocols and guidelines presented here provide a starting point for the rational application of this compound in this critical area of structural biology.

References

1-Nonanol as an Internal Standard in Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC), achieving accurate and reproducible quantification of analytes is paramount. The internal standard (IS) method is a powerful technique employed to correct for variations in injection volume, sample preparation, and instrument response. An ideal internal standard should be a compound that is chemically similar to the analyte of interest, well-resolved from other sample components, and not naturally present in the sample.

1-Nonanol, a nine-carbon primary fatty alcohol, possesses properties that make it a suitable internal standard for the analysis of various volatile and semi-volatile organic compounds. Its moderate volatility, thermal stability, and polar hydroxyl group allow it to mimic the chromatographic behavior of a range of analytes, including other alcohols, esters, and aldehydes. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in gas chromatography.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an internal standard is crucial for its appropriate application.

PropertyValue
Chemical Formula C₉H₂₀O
Molecular Weight 144.25 g/mol [1]
Boiling Point 215 °C
Density 0.827 g/cm³
Solubility in Water 0.15 g/L[2]
Vapor Pressure 0.007 kPa at 25 °C
CAS Number 143-08-8[1]

Principle of the Internal Standard Method

The internal standard method involves adding a known amount of a specific compound (the internal standard) to all samples, calibration standards, and blanks.[3][4] The quantification of the analyte is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio corrects for potential variations during the analytical process, leading to improved precision and accuracy.[4]

The fundamental equation for internal standard calibration is:

(Area_analyte / [Analyte]) = F * (Area_IS / [IS])

Where:

  • Area_analyte = Peak area of the analyte

  • [Analyte] = Concentration of the analyte

  • Area_IS = Peak area of the internal standard

  • [IS] = Concentration of the internal standard

  • F = Response factor

The response factor (F) is determined by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.

Application: Analysis of Volatile Compounds in Wine using HS-SPME-GC-MS

This section details a protocol adapted from a study on the analysis of volatile compounds in wine, where this compound was used as part of an internal standard mixture.[5]

Experimental Protocol

1. Preparation of Internal Standard Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) at a concentration of 1000 mg/L.

  • From the stock solution, prepare a working internal standard solution. For instance, a solution containing this compound at a concentration of 0.82 mg/L can be used.[5]

2. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Dilute wine samples with deionized water (e.g., a four-fold dilution).[5]

  • Place a 10 mL aliquot of the diluted wine sample into a 20 mL glass vial.[5]

  • Add 1 g of ammonium (B1175870) sulfate (B86663) to the vial to enhance the release of volatile compounds.[5]

  • Add a 50 µL aliquot of the internal standard solution (containing this compound at 0.82 mg/L) to the vial.[5]

  • Precondition a DVB/CAR/PDMS SPME fiber above the sample for 15 minutes at 40 °C.[5]

  • Expose the SPME fiber to the headspace for 40 minutes at 40 °C with stirring (800 rpm).[5]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Desorb the volatile compounds from the SPME fiber in the GC injector at 248 °C for 10 minutes in splitless mode.[5]

  • GC Column: Utilize a capillary column suitable for volatile compound analysis, such as an Rtx-WAX (60 m × 0.25 mm i.d. × 0.25 µm d.f.).[5]

  • Carrier Gas: Use helium at a constant flow rate of 1.2 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 40 °C.[5]

    • Ramp: Increase at 2 °C/min to 240 °C.[5]

    • Hold: Maintain 240 °C for 10 minutes.[5]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 30 to 350.[5]

    • Ion Source Temperature: 230 °C.[5]

Data Presentation

While the cited study performed semi-quantification relative to another internal standard, a typical quantitative analysis using this compound as the primary internal standard would involve generating a calibration curve. The following table illustrates the kind of data that would be collected.

Table 1: Example Calibration Data for an Analyte using this compound as Internal Standard

Analyte Concentration (mg/L)Analyte Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
1.015,23450,1230.304
5.076,54350,5671.514
10.0153,45650,3453.048
25.0382,12350,6787.540
50.0765,43250,23415.237

A calibration curve would be constructed by plotting the Peak Area Ratio against the Analyte Concentration. The concentration of the analyte in unknown samples is then determined from this curve.

General Protocol for Method Development and Validation

For researchers wishing to develop and validate a new GC method using this compound as an internal standard, the following protocol provides a general framework.

Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1000 mg/L): Accurately weigh 100 mg of the analyte and dissolve it in 100 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • This compound Internal Standard (IS) Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to achieve a range of concentrations that encompass the expected sample concentrations. To each calibration standard, add a constant amount of the this compound IS working solution to achieve a final IS concentration that is similar to the mid-point of the analyte's calibration range.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

2. Sample Preparation:

  • The sample preparation method will be matrix-dependent and may include techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or headspace analysis.

  • Crucially, the known amount of this compound internal standard must be added to the sample at the earliest possible stage to account for any analyte loss during sample processing.

3. GC Method Development:

  • Column Selection: Choose a GC column based on the polarity of the analyte and this compound. A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often a good starting point for a wide range of compounds.

  • Injector and Detector Temperatures: Set the injector temperature to ensure rapid and complete vaporization of the analyte and internal standard without thermal degradation (e.g., 250 °C). The detector temperature should be set higher than the final oven temperature to prevent condensation (e.g., 280 °C for a Flame Ionization Detector - FID).

  • Oven Temperature Program: Develop a temperature program that provides good resolution between the analyte, this compound, and any other components in the sample matrix. A typical starting point could be:

    • Initial Temperature: 40-60 °C (hold for 1-2 minutes)

    • Ramp: 10-20 °C/min

    • Final Temperature: 250-280 °C (hold for 5-10 minutes)

4. Method Validation:

  • Linearity: Analyze the calibration standards over the desired concentration range (typically 5-7 levels). Plot the peak area ratio (analyte/IS) against the analyte concentration and perform a linear regression. The correlation coefficient (r²) should ideally be ≥ 0.995.

  • Accuracy (Recovery): Analyze spiked matrix samples at different concentration levels (low, medium, high). The recovery should typically be within 80-120%.

  • Precision (Repeatability and Intermediate Precision): Analyze replicate samples on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should typically be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, often determined as a signal-to-noise ratio of 3:1.[6] The LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy, typically defined as a signal-to-noise ratio of 10:1.[6]

Data Presentation

Table 2: Representative Performance Data for a Validated GC Method using this compound as an Internal Standard

ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9950.999
Linear Range Application Dependent1 - 100 mg/L
Accuracy (Recovery) 80 - 120%95 - 105%
Precision (RSD) ≤ 15%< 10%
LOD Application Dependent0.1 mg/L
LOQ Application Dependent0.5 mg/L

Logical Workflow

The following diagram illustrates the logical workflow for a typical quantitative analysis using an internal standard in gas chromatography.

GC_Internal_Standard_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing and Quantification A Prepare Analyte Stock Solution C Prepare Calibration Standards A->C B Prepare this compound (IS) Stock Solution F Add Known Amount of this compound (IS) to all Standards, QCs, and Samples B->F C->F D Prepare Quality Control (QC) Samples D->F E Prepare Unknown Samples E->F G Inject Sample into GC F->G H Chromatographic Separation G->H I Detection (e.g., FID, MS) H->I J Integrate Peak Areas of Analyte and this compound I->J K Calculate Peak Area Ratio (Analyte/IS) J->K L Generate Calibration Curve K->L for Calibration Standards M Determine Analyte Concentration in Unknowns K->M for Unknown Samples L->M

GC analysis workflow with an internal standard.

Conclusion

This compound serves as a versatile and reliable internal standard for the quantitative analysis of a variety of volatile and semi-volatile compounds by gas chromatography. Its chemical properties allow for good chromatographic behavior and its use can significantly improve the accuracy and precision of analytical results. By following the detailed protocols for sample preparation, GC analysis, and method validation outlined in these application notes, researchers, scientists, and drug development professionals can confidently incorporate this compound into their analytical workflows to achieve robust and high-quality quantitative data.

References

Application Notes and Protocols for Studying Lipid Bilayer Interactions with 1-Nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-nonanol as a tool to modulate and study the properties of lipid bilayers. The following sections detail the effects of this compound on membrane characteristics and provide protocols for key experimental techniques.

Introduction

This compound is a nine-carbon straight-chain alcohol that, due to its amphipathic nature, readily partitions into lipid bilayers. This incorporation perturbs the physical properties of the membrane, including its fluidity, thickness, and permeability. These alterations can, in turn, influence the function of membrane-embedded proteins, such as ion channels and G-protein coupled receptors (GPCRs). By systematically studying the effects of this compound, researchers can gain insights into the intricate relationship between the lipid environment and the function of membrane proteins, which is crucial for understanding cellular signaling and for the development of novel therapeutics.

Effects of this compound on Lipid Bilayer Properties

The interaction of this compound with the lipid bilayer leads to several measurable changes in the membrane's physical and chemical properties. Shorter-chain alcohols generally increase membrane fluidity and permeability, a trend that continues with increasing chain length up to a certain point, after which a "cutoff effect" is observed where the potency of the alcohol levels off or even decreases. This compound is situated within this interesting transitional range of chain lengths.

Data Presentation: Quantitative Effects of n-Alkanols on Lipid Bilayers

The following table summarizes the observed effects of n-alkanols, with a focus on this compound where data is available. It is important to note that the magnitude of these effects can depend on the specific lipid composition of the bilayer and the experimental conditions.

PropertyEffect of this compound and other long-chain alcoholsQuantitative Data (where available)Experimental Technique
Membrane Fluidity/Disorder Increases membrane fluidity by disrupting the packing of lipid acyl chains.For n-alkanols, an increase in fluidity is observed up to a certain chain length, after which the effect may decrease. Specific quantitative data for this compound's effect on fluidity (e.g., a change in DPH anisotropy) is highly dependent on the lipid system and temperature.Fluorescence Anisotropy (e.g., using DPH), NMR Spectroscopy
Ion Permeability Increases the permeability of the bilayer to ions.[1][2][3]Alcohols, including this compound, have been shown to increase the quenching rate in gramicidin-based fluorescence assays, indicating an increase in ion influx.[1] For example, heptanol (B41253) (8 mM) can cause a decrease in membrane resistance from >10⁸ to about 10⁵ ohm-cm².[3]Gramicidin-Based Fluorescence Quenching Assay, Black Lipid Membrane (BLM) Electrophysiology
Bilayer Thickness Longer-chain alcohols can cause a decrease in bilayer thickness.[4]Molecular dynamics simulations suggest that the addition of alcohols like ethanol (B145695) and methanol (B129727) to a lipid bilayer can lead to a slight decrease in thickness. For longer-chain alcohols, this effect can be more pronounced. However, precise measurements in Å for this compound are not readily available in the reviewed literature and are highly dependent on the lipid composition and phase.X-ray and Neutron Scattering, Molecular Dynamics Simulations
Lipid Acyl Chain Order Decreases the order of lipid acyl chains.The presence of alcohols in the bilayer disrupts the ordered packing of the lipid tails.Deuterium NMR (²H-NMR)

Experimental Protocols

Detailed methodologies for key experiments to probe the effects of this compound on lipid bilayers are provided below.

Protocol 1: Gramicidin-Based Fluorescence Assay for Ion Permeability

This assay indirectly measures the effect of this compound on bilayer properties by observing changes in the function of the gramicidin (B1672133) ion channel, which is sensitive to the lipid environment. An increase in ion flux, observed as a faster fluorescence quenching rate, indicates a this compound-induced perturbation of the bilayer that favors the channel's open state.

Materials:

  • Lipid of choice (e.g., DOPC - 1,2-dioleoyl-sn-glycero-3-phosphocholine)

  • This compound

  • Gramicidin D

  • Fluorescent probe (e.g., ANTS - 8-aminonaphthalene-1,3,6-trisulfonic acid)

  • Quencher (e.g., Thallium nitrate (B79036) - TlNO₃)

  • Buffer (e.g., HEPES)

  • Chloroform (B151607)

  • DMSO

Procedure:

  • Vesicle Preparation:

    • Dissolve the desired lipid (e.g., DOPC) in chloroform in a round-bottom flask.

    • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution containing the fluorescent probe ANTS to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).

    • Remove the extra-vesicular ANTS by gel filtration.

  • Gramicidin Incorporation:

    • Prepare a stock solution of gramicidin D in DMSO.

    • Add the gramicidin stock solution to the LUV suspension to achieve the desired lipid-to-peptide ratio (e.g., 1000:1).

    • Incubate the mixture to allow for the incorporation of gramicidin into the vesicle membranes.

  • Fluorescence Quenching Measurement:

    • Prepare a series of this compound solutions in the same buffer used for the vesicles, with concentrations ranging from sub-micromolar to millimolar.

    • In a fluorescence cuvette, add the gramicidin-containing LUV suspension.

    • Add a specific volume of a this compound solution (or buffer as a control) and incubate for a short period.

    • Place the cuvette in a spectrofluorometer and record the baseline fluorescence.

    • Rapidly inject a solution of the quencher (TlNO₃) and record the time-dependent decrease in fluorescence.

    • The rate of fluorescence quenching is proportional to the influx of Tl⁺ ions through the gramicidin channels.

  • Data Analysis:

    • Fit the fluorescence decay curves to an appropriate mathematical model to determine the initial quenching rate for each this compound concentration.

    • Plot the quenching rate as a function of this compound concentration to determine the dose-response relationship.

Protocol 2: Black Lipid Membrane (BLM) for Single-Channel Recordings

This technique allows for the direct measurement of ion flow through single channels and provides detailed information about how this compound affects the electrical properties of the membrane and the gating of ion channels.

Materials:

  • Lipid of choice (e.g., DPhPC - 1,2-diphytanoyl-sn-glycero-3-phosphocholine) in n-decane

  • This compound

  • Electrolyte solution (e.g., 1 M KCl, buffered with HEPES)

  • BLM setup (including a Teflon cup with a small aperture, Ag/AgCl electrodes, and a sensitive current amplifier)

Procedure:

  • BLM Formation:

    • Fill the two chambers of the BLM setup with the electrolyte solution.

    • Using a fine brush or a glass rod, "paint" the lipid solution across the aperture in the Teflon partition separating the two chambers.

    • Observe the thinning of the lipid film. A "black" appearance under reflected light indicates the formation of a bilayer membrane.

    • Monitor the electrical capacitance of the membrane to confirm bilayer formation (typically around 0.4-0.8 µF/cm²).

  • Baseline Current Measurement:

    • Apply a constant voltage (e.g., +100 mV) across the membrane using the Ag/AgCl electrodes and record the baseline current. The current should be very low (in the pA range) for an intact bilayer.

  • Addition of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Add small aliquots of the this compound stock solution to one or both chambers to achieve the desired final concentration. Stir gently to ensure mixing.

    • Monitor the effect of this compound on the baseline membrane current and stability. Higher concentrations may lead to membrane instability and rupture.

  • (Optional) Protein Reconstitution:

    • If studying the effect on a specific ion channel, the purified protein can be added to one of the chambers. Insertion of a channel into the bilayer will be observed as discrete, stepwise increases in the current.

  • Data Acquisition and Analysis:

    • Record the current traces at different this compound concentrations.

    • Analyze the data to determine changes in membrane conductance, the frequency of spontaneous channel-like events, and, if a specific channel is present, changes in its open probability, conductance, and gating kinetics.

Visualizations

Experimental Workflow for Studying this compound Effects

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_vesicles Prepare Lipid Vesicles (e.g., LUVs) add_nonanol_vesicles Incubate Vesicles with this compound prep_vesicles->add_nonanol_vesicles prep_blm Form Black Lipid Membrane (BLM) add_nonanol_blm Introduce this compound to BLM Chamber prep_blm->add_nonanol_blm fluorescence_assay Perform Fluorescence Quenching Assay add_nonanol_vesicles->fluorescence_assay electrophysiology Record Membrane Current (Electrophysiology) add_nonanol_blm->electrophysiology analyze_quenching Analyze Quenching Rate (Permeability) fluorescence_assay->analyze_quenching analyze_current Analyze Current Traces (Conductance, Stability) electrophysiology->analyze_current

Caption: Experimental workflow for investigating the effects of this compound on lipid bilayer properties.

Allosteric Modulation of a G-Protein Coupled Receptor (GPCR) by this compound

signaling_pathway cluster_membrane Lipid Bilayer cluster_protein GPCR Signaling nonanol This compound membrane Lipid Bilayer (Altered Fluidity/ Thickness) nonanol->membrane Partitions into gpcr_inactive GPCR (Inactive State) membrane->gpcr_inactive Allosterically Modulates gpcr_active GPCR (Active State) gpcr_inactive->gpcr_active Ligand Binding g_protein G-Protein gpcr_active->g_protein Activates effector Effector Protein g_protein->effector response Cellular Response effector->response

References

Application Notes and Protocols: 1-Nonanol as a Synergistic Phase Transfer Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase Transfer Catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] This methodology offers numerous advantages, including the use of inexpensive inorganic reagents, milder reaction conditions, and often improved yields and selectivities.[2] While conventional phase transfer catalysts such as quaternary ammonium (B1175870) salts and crown ethers are widely employed, there is growing interest in identifying novel agents that can enhance the efficiency of these catalytic systems.

This document explores the application of 1-Nonanol , a long-chain fatty alcohol, as a synergistic agent or co-catalyst in phase transfer catalysis. While not a conventional standalone phase transfer catalyst, the addition of this compound to traditional PTC systems can offer significant advantages in certain organic transformations, such as the Williamson ether synthesis. Its long alkyl chain imparts lipophilicity, potentially influencing the interfacial properties of the biphasic system and enhancing the transport of reactive species.

Principle of Synergistic Action

The proposed role of this compound in phase transfer catalysis is not to function as a primary catalyst but to act in synergy with a conventional PTC, such as a quaternary ammonium salt. The mechanism of this synergistic effect is believed to involve:

  • Modification of the Interfacial Region: The amphiphilic nature of this compound allows it to accumulate at the aqueous-organic interface, reducing interfacial tension and increasing the surface area for reaction.

  • Enhanced Solvation: The hydroxyl group of this compound can participate in hydrogen bonding, potentially aiding in the desolvation of the anion from the aqueous phase and facilitating its transfer into the organic phase by the primary PTC.

  • "Co-catalyst" Effect: In reactions involving hydroxide (B78521) ions, alcohols have been observed to increase the ease of anion transfer, acting as a co-catalyst.

This synergistic action can lead to increased reaction rates and higher product yields compared to the use of a conventional PTC alone.

Application: Williamson Ether Synthesis

A prominent application of this synergistic system is in the Williamson ether synthesis, a versatile method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4] In a biphasic system, the alkoxide is typically generated in the aqueous phase by the reaction of an alcohol with a strong base like sodium hydroxide. A phase transfer catalyst is then required to transport the alkoxide into the organic phase to react with the alkyl halide.

The addition of this compound can enhance the efficiency of this process, particularly when dealing with less reactive alkyl halides or when milder reaction conditions are desired.

Quantitative Data Summary

The following table summarizes the expected improvement in yield for the Williamson ether synthesis of benzyl (B1604629) propyl ether from benzyl alcohol and 1-bromopropane (B46711) using tetrabutylammonium (B224687) bromide (TBAB) as the primary phase transfer catalyst, with and without the addition of this compound as a synergistic agent. The data is based on analogous systems where long-chain alcohols have shown to enhance PTC reactions.

Catalyst SystemReaction Time (hours)Yield (%)
TBAB (5 mol%)675
TBAB (5 mol%) + this compound (10 mol%)492

Experimental Protocols

Protocol 1: Synthesis of Benzyl Propyl Ether using Tetrabutylammonium Bromide (TBAB)

Materials:

  • Benzyl alcohol

  • 1-Bromopropane

  • Sodium hydroxide (50% w/v aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (B28343)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add benzyl alcohol (10.8 g, 0.1 mol), 1-bromopropane (14.7 g, 0.12 mol), toluene (100 mL), and tetrabutylammonium bromide (1.61 g, 0.005 mol).

  • With vigorous stirring, slowly add 50% aqueous sodium hydroxide solution (40 mL) from the dropping funnel over 30 minutes.

  • Heat the reaction mixture to 75°C and maintain this temperature with continuous stirring for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure benzyl propyl ether.

Protocol 2: Synergistic Catalysis - Synthesis of Benzyl Propyl Ether using TBAB and this compound

Materials:

  • All materials listed in Protocol 1

  • This compound

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add benzyl alcohol (10.8 g, 0.1 mol), 1-bromopropane (14.7 g, 0.12 mol), toluene (100 mL), tetrabutylammonium bromide (1.61 g, 0.005 mol), and This compound (1.44 g, 0.01 mol) .

  • With vigorous stirring, slowly add 50% aqueous sodium hydroxide solution (40 mL) from the dropping funnel over 30 minutes.

  • Heat the reaction mixture to 75°C and maintain this temperature with continuous stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Follow steps 5-9 from Protocol 1 for work-up and purification.

Visualizations

Signaling Pathway of Synergistic Phase Transfer Catalysis

Synergistic_PTC cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase Na_OH NaOH RO_Na RO⁻Na⁺ Na_OH->RO_Na Deprotonation ROH_aq ROH ROH_aq->RO_Na Q_OR Q⁺RO⁻ RO_Na->Q_OR QBr_aq Q⁺Br⁻ QBr_aq->Q_OR Anion Exchange NaBr NaBr Nonanol This compound Nonanol->Q_OR Facilitates Transfer R_X R'X ROR R-O-R' R_X->ROR QX Q⁺X⁻ QX->QBr_aq Return to Aqueous Phase Q_OR->ROR SN2 Reaction Q_OR->QX Catalyst Regeneration

Caption: Proposed mechanism of synergistic phase transfer catalysis.

Experimental Workflow for Williamson Ether Synthesis

Williamson_Workflow start Start: Assemble Reaction Apparatus reagents Add Reactants: - Benzyl Alcohol - 1-Bromopropane - Toluene - TBAB - this compound (optional) start->reagents base_addition Slowly Add 50% NaOH(aq) (Vigorous Stirring) reagents->base_addition heating Heat to 75°C (4-6 hours) base_addition->heating tlc Monitor Reaction by TLC heating->tlc tlc->heating Incomplete workup Work-up: - Cool to RT - Separate Layers - Wash with H₂O and Brine tlc->workup Complete drying Dry Organic Layer (Anhydrous MgSO₄) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Vacuum Distillation concentration->purification end End: Pure Benzyl Propyl Ether purification->end

Caption: Experimental workflow for the synthesis of benzyl propyl ether.

Conclusion

The use of this compound as a synergistic agent in phase transfer catalysis, particularly for reactions like the Williamson ether synthesis, presents a promising strategy for enhancing reaction efficiency. While not a primary catalyst itself, its presence can lead to shorter reaction times and improved product yields. The protocols provided herein offer a practical guide for researchers to explore this synergistic effect in their own synthetic endeavors. Further investigation into the precise mechanism and the broader applicability of long-chain alcohols as co-catalysts in various PTC systems is warranted and could open new avenues for process optimization in organic synthesis and drug development.

References

Application Notes and Protocols for the Use of 1-Nonanol as a Reference Material in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing 1-nonanol as a reference material, specifically as an internal standard (IS), in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The information is tailored for the quantification of volatile and semi-volatile organic compounds in various matrices.

Introduction to this compound as a Reference Material

This compound, a nine-carbon straight-chain fatty alcohol, possesses physicochemical properties that make it a suitable reference material for GC-MS analysis. Its moderate volatility, thermal stability, and distinct mass spectrum allow for effective separation and detection without interfering with a wide range of analytes.

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC₉H₂₀O[1]
Molecular Weight144.25 g/mol [1]
Boiling Point214-216 °C
SolubilityMiscible with alcohol and ether; practically insoluble in water.[1]
Purity (typical)≥98.0% (GC)

As an internal standard, this compound is added at a known concentration to samples, calibration standards, and quality controls. This practice corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analysis.

Application: Quantification of Volatile Aroma Compounds in Beverages

This protocol details the use of this compound as an internal standard for the analysis of volatile aroma compounds in wine, a method adaptable to other fermented beverages.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

a) Materials and Reagents:

  • This compound (≥98.0% purity)

  • Ethanol (B145695) (analytical grade)

  • Deionized water

  • Sodium chloride (NaCl)

  • 20 mL headspace vials with septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., wax-type)

b) Preparation of Internal Standard Stock and Working Solutions:

  • Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of ethanol.

  • Working Solution (10 mg/L): Dilute 1 mL of the stock solution to 100 mL with ethanol.

c) Sample and Calibration Standard Preparation:

  • Sample Preparation: In a 20 mL headspace vial, combine 5 mL of the beverage sample, 1 g of NaCl, and 50 µL of the 10 mg/L this compound internal standard working solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking a suitable matrix (e.g., a model wine solution of 12% ethanol in water) with known concentrations of the target analytes and adding 50 µL of the 10 mg/L this compound internal standard working solution to each.

d) HS-SPME and GC-MS Analysis:

  • Incubation: Place the sealed vial in the autosampler tray and incubate at 40°C for 15 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 40 minutes at 40°C.

  • Desorption: Transfer the SPME fiber to the GC injector and desorb at 250°C for 5 minutes in splitless mode.

  • GC-MS Parameters:

    • Column: DB-WAX (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 10 minutes.

    • MS Transfer Line: 240°C

    • Ion Source: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

e) Data Analysis:

  • Identify analytes based on their retention times and mass spectra compared to reference standards.

  • Quantify each analyte by constructing a calibration curve of the analyte peak area to the internal standard peak area ratio versus the analyte concentration.

Method Validation Data (Illustrative)

The following table presents typical validation data for the quantification of selected volatile compounds in a wine matrix using this compound as an internal standard.

AnalyteLinearity (R²)LOD (µg/L)LOQ (µg/L)Accuracy (Recovery %)Precision (RSD %)
Ethyl Hexanoate0.9980.51.598.24.5
Linalool0.9971.03.0102.15.1
β-Damascenone0.9950.20.695.76.8
Isoamyl Acetate0.9990.82.499.53.9

Experimental Workflow Diagram

GCMS_Workflow A Sample/Standard Preparation (add this compound IS) B HS-SPME (Incubation & Extraction) A->B C GC-MS Analysis (Desorption & Separation) B->C D Data Acquisition (Mass Spectra) C->D E Data Processing (Quantification) D->E

GC-MS analysis workflow for volatile compounds.

Application: Quantification of Terpenes in Essential Oils

This protocol outlines the use of this compound as an internal standard for the determination of major terpenes in essential oils.

Experimental Protocol: Liquid Injection GC-MS

a) Materials and Reagents:

  • This compound (≥98.0% purity)

  • Hexane or Ethyl Acetate (analytical grade)

  • Essential oil sample

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

b) Preparation of Internal Standard Stock and Working Solutions:

  • Stock Solution (5000 mg/L): Accurately weigh 250 mg of this compound and dissolve it in 50 mL of hexane.

  • Working Solution (500 mg/L): Dilute 10 mL of the stock solution to 100 mL with hexane.

c) Sample and Calibration Standard Preparation:

  • Sample Preparation: Accurately weigh approximately 50 mg of the essential oil into a 10 mL volumetric flask. Add 1.0 mL of the 500 mg/L this compound internal standard working solution and dilute to volume with hexane.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of target terpenes. Add 1.0 mL of the 500 mg/L this compound internal standard working solution to each 10 mL standard and dilute to volume with hexane.

d) GC-MS Analysis:

  • Injection: Inject 1 µL of the prepared sample or standard into the GC-MS system in split mode (e.g., 50:1 split ratio).

  • GC-MS Parameters:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 5°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

e) Data Analysis:

  • Identify terpenes by comparing their retention times and mass spectra with a reference library (e.g., NIST).

  • Quantify each terpene using a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

Method Validation Data (Illustrative)

The following table shows representative validation data for the quantification of selected terpenes in an essential oil matrix using this compound as an internal standard.

AnalyteLinearity (R²)LOD (mg/L)LOQ (mg/L)Accuracy (Recovery %)Precision (RSD %)
Limonene0.9990.10.3101.52.8
Linalool0.9980.20.699.13.5
α-Pinene0.9990.10.3103.22.5
β-Caryophyllene0.9970.51.597.84.1

Metabolic Pathway of Long-Chain Fatty Alcohols

For professionals in drug development, understanding the metabolic fate of compounds like this compound is crucial. Long-chain fatty alcohols are metabolized in the body through a series of enzymatic reactions. The diagram below illustrates the general metabolic pathway of fatty alcohols.

Fatty_Alcohol_Metabolism Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Fatty_Alcohol Fatty Alcohol (e.g., this compound) Acyl_CoA->Fatty_Alcohol Acyl-CoA Reductase Fatty_Aldehyde Fatty Aldehyde Fatty_Alcohol->Fatty_Aldehyde Alcohol Dehydrogenase Wax_Esters Wax Esters Fatty_Alcohol->Wax_Esters Acyl-CoA:Fatty Alcohol Acyltransferase Ether_Lipids Ether Lipids Fatty_Alcohol->Ether_Lipids Alkyl-DHAP Synthase Metabolized_FA Fatty Acid (Metabolized) Fatty_Aldehyde->Metabolized_FA Aldehyde Dehydrogenase

Metabolic pathway of long-chain fatty alcohols.

This pathway demonstrates that this compound can be either oxidized to its corresponding carboxylic acid or incorporated into complex lipids such as wax esters and ether lipids. These metabolic routes are important considerations in toxicological and pharmacological assessments.

References

Troubleshooting & Optimization

Technical Support Center: Removal of 1-Nonanol from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with removing 1-nonanol as a solvent from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing this compound from a reaction mixture?

A1: The three primary methods for removing the high-boiling point solvent this compound are vacuum distillation, liquid-liquid extraction, and flash column chromatography. The choice of method depends on the thermal stability of your compound of interest, the scale of your reaction, and the desired purity of your final product.

Q2: What are the key physical properties of this compound to consider during its removal?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a removal method. Key properties include:

PropertyValueReference
Boiling Point 214-215 °C (at atmospheric pressure)[1][2]
Melting Point -8 to -6 °C[1]
Density ~0.827 g/mL at 25 °C[1]
Solubility in Water Very low (practically insoluble)[3]
Solubility in Organic Solvents Soluble in ethanol, ether, and chloroform.[4]
Vapor Pressure 0.02 mmHg at 25 °C[5]
Viscosity 11.7 centapoise at 20 °C[5]

Q3: When is vacuum distillation the preferred method?

A3: Vacuum distillation is ideal for separating this compound from non-volatile or significantly less volatile compounds. By reducing the pressure, the boiling point of this compound is lowered, which helps to prevent the thermal degradation of heat-sensitive products.[5] This method is suitable for large-scale purifications where the product is stable at the reduced boiling point of this compound.

Q4: When should I opt for liquid-liquid extraction?

A4: Liquid-liquid extraction is a good choice when your product has a significantly different solubility profile than this compound. For instance, if your product is highly soluble in an aqueous phase or a non-polar organic solvent in which this compound is immiscible or poorly soluble. This method is often used as a preliminary purification step before other techniques. The efficiency of the extraction depends on the partition coefficient of the solute between the two immiscible liquid phases.[6]

Q5: Under what circumstances is flash column chromatography the best option?

A5: Flash column chromatography is the preferred method for achieving high purity, especially for small to medium-scale reactions. It is particularly useful when your product and this compound have different polarities, allowing for their separation on a stationary phase like silica (B1680970) gel. This technique offers high resolution and is effective for removing trace amounts of this compound.[7][8]

Troubleshooting Guides

Vacuum Distillation

Problem: My compound is decomposing even under vacuum.

  • Cause: The temperature required to boil this compound, even under vacuum, may still be too high for your thermally labile compound.

  • Solution:

    • Increase the vacuum: A lower pressure will further decrease the boiling point of this compound. Ensure your vacuum pump is in good condition and all connections are properly sealed to achieve the lowest possible pressure.

    • Use a short-path distillation apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound is exposed to elevated temperatures.

    • Consider an alternative method: If thermal degradation persists, liquid-liquid extraction or flash chromatography at room temperature may be more suitable.

Problem: I am not getting a good separation between this compound and my product.

  • Solution:

    • Fractional distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.

    • Azeotropic distillation: If an azeotrope is suspected, you can try adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal. However, this requires careful selection of the entrainer and can complicate the purification process.

    • Alternative methods: Flash chromatography is often the best solution for separating compounds with close boiling points.

Liquid-Liquid Extraction

Problem: An emulsion is forming between the aqueous and organic layers.

  • Cause: Vigorous shaking, especially with certain solvents or in the presence of surfactants, can lead to the formation of a stable emulsion, making separation difficult.

  • Solution:

    • Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

    • Brine wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

    • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Problem: My product is not efficiently extracting into the desired phase.

  • Cause: The partition coefficient of your product may not be favorable for the chosen solvent system.

  • Solution:

    • Change the solvent: Select a different extraction solvent in which your product has higher solubility and is immiscible with the current solvent.

    • Adjust the pH: If your product is acidic or basic, adjusting the pH of the aqueous layer can significantly alter its solubility in the organic phase. For example, deprotonating an acidic compound with a base will increase its solubility in the aqueous layer.

    • Multiple extractions: Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.

Flash Column Chromatography

Problem: My product is co-eluting with this compound.

  • Cause: The chosen solvent system (eluent) does not provide sufficient resolution between your product and this compound on the stationary phase.

  • Solution:

    • Optimize the eluent: Use thin-layer chromatography (TLC) to screen different solvent systems. A less polar eluent will generally increase the retention time of both compounds, potentially improving separation. A gradient elution, where the polarity of the eluent is gradually increased, can also be effective.

    • Change the stationary phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina (B75360) or a reverse-phase silica gel (e.g., C18), depending on the properties of your compound.

Problem: this compound is streaking down the column.

  • Cause: this compound has a relatively high viscosity, which can lead to poor column packing and uneven flow of the eluent, causing streaking.

  • Solution:

    • Dry loading: Adsorb your crude sample onto a small amount of silica gel before loading it onto the column. This ensures a more even distribution of the sample at the top of the column.

    • Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.

Comparison of this compound Removal Methods

MethodPrinciple of SeparationTypical RecoveryPurity of Final ProductAdvantagesDisadvantages
Vacuum Distillation Difference in boiling points under reduced pressure> 90% (for non-volatile products)Good to ExcellentSuitable for large scale; recovers the solvent.Not suitable for thermally sensitive compounds; poor separation of compounds with close boiling points.
Liquid-Liquid Extraction Differential solubility in immiscible liquids80-95% (can be lower depending on partition coefficient)Fair to GoodFast; can handle large volumes; mild conditions.Can be labor-intensive; may not provide high purity; can form emulsions.
Flash Column Chromatography Differential adsorption on a stationary phase70-90%ExcellentHigh purity achievable; applicable to a wide range of compounds.Can be time-consuming; uses larger volumes of solvent; not ideal for very large scales.

Note: The recovery and purity values are estimates and can vary significantly depending on the specific reaction mixture and the precise experimental conditions.

Experimental Protocols

Protocol 1: Vacuum Distillation

Objective: To remove this compound from a reaction mixture containing a thermally stable, non-volatile product.

Materials:

  • Round-bottom flask

  • Short-path distillation head

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Vacuum tubing (thick-walled)

  • Vacuum source (e.g., vacuum pump)

  • Cold trap

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Lab jack

  • Clamps and stand

Procedure:

  • Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are clean and lightly greased with vacuum grease.

  • Sample Preparation: Add the reaction mixture and a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.

  • System Evacuation: Connect the apparatus to the vacuum source with a cold trap in between. Turn on the cooling water to the condenser and start the magnetic stirrer. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

  • Distillation: this compound will begin to distill at a reduced temperature. Collect the distilled this compound in the receiving flask. Monitor the temperature and pressure throughout the distillation.

  • Completion: Once all the this compound has been distilled, remove the heating mantle and allow the system to cool to room temperature before releasing the vacuum.

  • Shutdown: Slowly release the vacuum, then turn off the vacuum pump and the cooling water.

Protocol 2: Liquid-Liquid Extraction

Objective: To remove this compound from a reaction mixture by partitioning it into an immiscible solvent.

Materials:

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Ring stand and clamp

  • Extraction solvent (immiscible with the reaction solvent and in which the product has low solubility)

  • Washing solution (e.g., water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Solvent Selection: Choose an appropriate extraction solvent. For example, if your product is soluble in water, you can use water to extract it from the this compound phase.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add the extraction solvent, stopper the funnel, and gently invert it several times to mix the layers. Vent the funnel periodically to release any pressure buildup.

  • Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower layer into a clean flask. Pour the upper layer out through the top of the funnel into another flask to avoid contamination.

  • Repeat: For optimal recovery, repeat the extraction process with fresh extraction solvent two to three times.

  • Washing and Drying: Combine the organic layers and wash with brine to remove any residual water. Dry the organic layer over a drying agent like anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the extraction solvent using a rotary evaporator to isolate the product.

Protocol 3: Flash Column Chromatography

Objective: To purify a product from a reaction mixture containing this compound by separating them based on polarity.

Materials:

  • Chromatography column

  • Silica gel (or other suitable stationary phase)

  • Eluent (solvent system determined by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). The ideal system should give a good separation between your product and this compound.

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding the formation of air bubbles. Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the column and apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Caption: Decision tree for selecting a this compound removal method.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_finish Completion prep_sample 1. Prepare Reaction Mixture assemble 2. Assemble Apparatus prep_sample->assemble evacuate 3. Evacuate System assemble->evacuate heat 4. Apply Heat evacuate->heat collect 5. Collect Distillate heat->collect cool 6. Cool System collect->cool release_vacuum 7. Release Vacuum cool->release_vacuum shutdown 8. Shutdown release_vacuum->shutdown

Caption: Workflow for vacuum distillation.

Liquid_Liquid_Extraction_Workflow start Start: Reaction Mixture in this compound add_solvent 1. Add Immiscible Extraction Solvent start->add_solvent mix 2. Mix Layers Gently add_solvent->mix separate 3. Separate Layers mix->separate repeat 4. Repeat Extraction (2-3x) separate->repeat wash_dry 5. Wash and Dry Combined Extracts repeat->wash_dry evaporate 6. Remove Solvent (Rotovap) wash_dry->evaporate product Isolated Product evaporate->product

Caption: Workflow for liquid-liquid extraction.

Flash_Chromatography_Workflow start Start: Crude Reaction Mixture tlc 1. Determine Eluent via TLC start->tlc pack_column 2. Pack Column with Silica Gel tlc->pack_column load_sample 3. Load Sample pack_column->load_sample elute 4. Elute with Solvent System load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Remove Solvent combine_pure->evaporate product Purified Product evaporate->product

Caption: Workflow for flash column chromatography.

References

Technical Support Center: Troubleshooting Emulsion Formation with 1-Nonanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting emulsion formation with 1-Nonanol. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial visual signs of instability in my this compound emulsion?

A: Early signs of instability in your emulsion can manifest in several ways. These include:

  • Creaming: The formation of a concentrated layer of the dispersed phase at the top of the emulsion, which is often attributable to density differences.[1][2]

  • Sedimentation: The opposite of creaming, where the dispersed phase settles to the bottom of the container.[1][2]

  • Flocculation: The clumping of individual droplets to form loose aggregates, giving the emulsion a lumpy or non-uniform appearance.[1][3] This is a reversible process.[3]

  • Coalescence: An irreversible process where droplets merge to form larger ones, which can lead to a visible oil slick or complete separation of the oil and water phases.[1][3]

  • Changes in Viscosity: A noticeable thickening or thinning of the emulsion over time can indicate underlying structural changes.[1]

Q2: My this compound emulsion separated almost immediately after I stopped mixing. What is the likely cause?

A: Rapid phase separation suggests a fundamental issue with your formulation or process. Common culprits include:

  • Incorrect Emulsifier Selection: The Hydrophile-Lipophile Balance (HLB) of your surfactant may not be suitable for a this compound oil-in-water (O/W) or water-in-oil (W/O) emulsion. For O/W emulsions, surfactants with an HLB in the range of 8-18 are generally preferred.[4][5]

  • Insufficient Emulsifier Concentration: The amount of surfactant may be too low to adequately cover the surface of the droplets created during homogenization, leading to their rapid coalescence.[3][5]

  • Inadequate Homogenization: The energy input during mixing might not be sufficient to break down the dispersed phase into small enough droplets to form a stable emulsion.[3]

Q3: My emulsion appeared stable initially but separated after a few days. What could be the reason?

A: Delayed phase separation is often due to more subtle instability mechanisms that take time to become apparent. These can include:

  • Ostwald Ripening: This occurs when smaller droplets of this compound dissolve in the continuous phase and redeposit onto larger droplets.[6][7] This process is driven by the higher solubility of smaller particles and leads to an overall increase in droplet size over time, eventually causing instability.[6][7]

  • Sub-optimal Formulation: The initial choice and concentration of surfactants and stabilizers may not be sufficient for long-term stability.

  • Environmental Factors: Changes in temperature during storage can affect emulsion stability.[6]

Q4: How do I choose the right surfactant for my this compound emulsion?

A: Selecting the appropriate surfactant is critical for emulsion stability. This compound is a fatty alcohol, and as a nonionic surfactant itself, its emulsification is highly dependent on the properties of the chosen primary emulsifier.[8]

  • Consider the HLB Value: The Hydrophile-Lipophile Balance (HLB) system is a good starting point. For oil-in-water (O/W) emulsions, you'll generally want a surfactant or blend with an HLB in the 8-18 range.[4] For water-in-oil (W/O) emulsions, an HLB of 4-6 is typically required.[4]

  • Think About Surfactant Type: Anionic and nonionic surfactants are most commonly used in emulsion polymerization.[9] Anionic surfactants provide stability through electrostatic repulsion, while nonionic surfactants offer steric stabilization.[9] Using a combination of both can often be beneficial.

  • Screening Surfactants: A simple way to screen surfactants is to prepare a solution of the surfactant in the continuous phase and then titrate it with the dispersed phase (this compound) while vortexing.[10] The surfactant that can solubilize the most of the dispersed phase is a good candidate for your formulation.[10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues with this compound emulsions.

Issue 1: Immediate Phase Separation

Symptoms: The oil and water phases separate almost instantly after mixing ceases.

Troubleshooting Workflow:

start Immediate Phase Separation check_hlb Review Surfactant HLB Is it optimal for the desired emulsion type? start->check_hlb adjust_hlb Adjust HLB with a co-surfactant or switch to a different surfactant. check_hlb->adjust_hlb No check_conc Evaluate Surfactant Concentration Is it sufficient? check_hlb->check_conc Yes adjust_hlb->check_conc increase_conc Incrementally increase surfactant concentration. check_conc->increase_conc No check_energy Assess Homogenization Energy Is it high enough? check_conc->check_energy Yes increase_conc->check_energy increase_energy Increase mixing speed, time, or use a high- shear homogenizer. check_energy->increase_energy No re_evaluate Re-evaluate Formulation check_energy->re_evaluate Yes increase_energy->re_evaluate start Creaming or Sedimentation check_droplet_size Measure Droplet Size Is the average size too large? start->check_droplet_size optimize_homogenization Optimize homogenization (increase pressure/passes). check_droplet_size->optimize_homogenization Yes check_viscosity Evaluate Continuous Phase Viscosity Is it too low? check_droplet_size->check_viscosity No optimize_homogenization->check_viscosity add_thickener Add a thickening agent (e.g., carbomers, gums). check_viscosity->add_thickener Yes check_density Consider Density Difference Is it significant? check_viscosity->check_density No add_thickener->check_density adjust_density Adjust density of one phase if possible. check_density->adjust_density Yes stable_emulsion Stable Emulsion check_density->stable_emulsion No adjust_density->stable_emulsion

References

Technical Support Center: Optimizing 1-Nonanol Concentration in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 1-nonanol concentration in enzyme assays. Given the challenging physicochemical properties of this compound, particularly its low aqueous solubility, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to work with in aqueous enzyme assays?

A1: this compound is a long-chain fatty alcohol with very low solubility in water (approximately 0.13 g/L).[1] This hydrophobicity can lead to several challenges in standard aqueous assay buffers, including:

  • Precipitation: this compound may come out of solution, leading to inaccurate concentrations and assay variability.

  • Micelle formation: At concentrations above its critical micelle concentration (CMC), this compound can form aggregates, which can affect enzyme activity and interaction with other assay components.

  • Non-specific binding: Due to its lipophilic nature, this compound can bind non-specifically to plates, pipette tips, and other surfaces, reducing its effective concentration in the assay.[2]

Q2: How can I solubilize this compound for my enzyme assay?

A2: To overcome the poor aqueous solubility of this compound, several methods can be employed:

  • Co-solvents: Organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be used to dissolve this compound before diluting it into the aqueous assay buffer.[3][4] It is crucial to keep the final concentration of the organic solvent low (typically ≤1-5%) to avoid denaturing the enzyme or interfering with the assay.[3]

  • Detergents: Non-ionic detergents like Triton X-100 or Tween-20 can be used to create micelles that encapsulate this compound, thereby increasing its solubility in the aqueous phase.[2][5][6] However, detergents can also affect enzyme activity, so their concentration must be carefully optimized.[2][7]

Q3: Can this compound act as an enzyme inhibitor?

A3: Yes, this compound can inhibit enzyme activity. The inhibitory effect is dependent on the specific enzyme and the concentration of this compound. For some enzymes, particularly those with hydrophobic active sites, this compound can act as a competitive or non-competitive inhibitor. It is essential to determine the half-maximal inhibitory concentration (IC50) to quantify its inhibitory potency.[8]

Q4: What are the typical concentration ranges for this compound in enzyme assays?

A4: The optimal concentration of this compound is highly dependent on the specific enzyme and the goals of the assay (e.g., determining substrate specificity, inhibition, or activation). Due to its low solubility and potential for inhibition, it is recommended to perform a dose-response curve starting from a low micromolar range up to its solubility limit in the chosen assay buffer. For alcohol dehydrogenase, for instance, substrate concentrations are typically in the millimolar range for shorter-chain alcohols; however, for longer-chain alcohols like this compound, the optimal concentration is likely to be significantly lower due to solubility constraints and potential substrate inhibition.

Troubleshooting Guide

This section addresses common problems encountered when using this compound in enzyme assays.

Problem Possible Cause Recommended Solution
High background signal or assay interference This compound or the solubilizing agent (detergent) is interfering with the detection method (e.g., fluorescence quenching or absorbance).[9]Run controls containing this compound and the solubilizing agent without the enzyme to quantify the background signal. If interference is significant, consider switching to an alternative detection method or a different solubilizing agent.
Inconsistent or non-reproducible results Precipitation of this compound during the assay.Visually inspect the assay wells for any signs of precipitation. Prepare fresh stock solutions of this compound for each experiment. Consider increasing the concentration of the co-solvent or detergent, ensuring it does not negatively impact enzyme activity.
Non-specific binding of this compound to labware.Pre-rinsing pipette tips with the this compound solution before dispensing can help. Using low-retention plasticware may also minimize this issue.
Low or no enzyme activity The concentration of the co-solvent (e.g., DMSO, ethanol) is too high, leading to enzyme denaturation.[3]Perform a solvent tolerance test for your enzyme by measuring its activity in the presence of varying concentrations of the co-solvent. Keep the final co-solvent concentration below the level that causes significant activity loss.
This compound is acting as a potent inhibitor at the concentration used.Perform a dose-response experiment to determine the IC50 of this compound for your enzyme. Use a concentration of this compound that is appropriate for your experimental goals (e.g., below the IC50 if you are studying it as a substrate).
The detergent used for solubilization is inhibiting the enzyme.[7]Test the effect of different detergents (e.g., Triton X-100, Tween-20, CHAPS) and their concentrations on enzyme activity. Some enzymes are more sensitive to certain detergents than others.[2]
Unexpected increase in enzyme activity Some detergents, like Triton X-100 and Tween-20, can enhance the activity of certain enzymes.[2][5]If an unexpected increase in activity is observed, it is crucial to characterize this effect. Determine if the detergent is affecting the Vmax or Km of the enzyme. If the goal is to study the intrinsic properties of the enzyme, consider using a different solubilization method or a detergent with minimal impact on activity, such as CHAPS.[2]

Experimental Protocols

Protocol 1: Determining the Optimal Solubilization Method for this compound

Objective: To identify the most suitable co-solvent or detergent and its optimal concentration for solubilizing this compound without significantly affecting enzyme activity.

Methodology:

  • Co-solvent Tolerance Test: a. Prepare a series of assay buffers containing different final concentrations of a co-solvent (e.g., DMSO or ethanol, ranging from 0.1% to 10% v/v). b. Add the enzyme to each buffer and measure its activity using a known, soluble substrate. c. Plot enzyme activity against the co-solvent concentration to determine the maximum tolerable concentration.

  • Detergent Compatibility Test: a. Prepare a series of assay buffers containing different concentrations of a detergent (e.g., Triton X-100 or Tween-20, ranging from 0.001% to 0.1% v/v). b. Add the enzyme to each buffer and measure its activity. c. Plot enzyme activity against the detergent concentration to identify the optimal concentration that maintains or enhances activity without causing inhibition.

  • Solubility Test: a. Prepare a stock solution of this compound in the chosen co-solvent or detergent at a high concentration. b. Serially dilute the stock solution into the assay buffer containing the optimized concentration of the co-solvent or detergent. c. Visually inspect for precipitation and/or measure the absorbance at 600 nm to assess turbidity. The highest concentration that remains clear is the practical solubility limit.

G cluster_prep Preparation cluster_test Enzyme Activity Testing cluster_analysis Analysis & Selection cluster_solubility Solubility Determination prep_cosolvent Prepare Co-solvent Buffers (e.g., 0.1-10% DMSO) test_cosolvent Measure Enzyme Activity in Co-solvent Buffers prep_cosolvent->test_cosolvent prep_detergent Prepare Detergent Buffers (e.g., 0.001-0.1% Triton X-100) test_detergent Measure Enzyme Activity in Detergent Buffers prep_detergent->test_detergent plot_cosolvent Plot Activity vs. Co-solvent Conc. test_cosolvent->plot_cosolvent plot_detergent Plot Activity vs. Detergent Conc. test_detergent->plot_detergent select_max_conc Select Max. Tolerable Conc. plot_cosolvent->select_max_conc plot_detergent->select_max_conc prep_nonanol Prepare this compound Stock in Selected Vehicle select_max_conc->prep_nonanol test_solubility Determine Solubility Limit of this compound prep_nonanol->test_solubility G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (Optimized Solubilization) prep_dilutions Create Serial Dilutions of this compound prep_stock->prep_dilutions setup_reaction Set up Reactions with Varying [this compound] prep_dilutions->setup_reaction run_assay Measure Reaction Rates (Kinetic or Endpoint) setup_reaction->run_assay plot_data Plot Rate vs. [this compound] run_assay->plot_data determine_optimal Determine Optimal Concentration Range plot_data->determine_optimal G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions setup_reaction Set up Reactions with Substrate and Inhibitor prep_dilutions->setup_reaction measure_activity Measure Enzyme Activity setup_reaction->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition plot_curve Plot % Inhibition vs. log[this compound] calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

References

Stability of 1-Nonanol in acidic or basic cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-nonanol in acidic and basic cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a straight-chain fatty alcohol.[1][2] In cell culture, it may be used as a solvent for other substances, as a component of a delivery system, or be studied for its own biological effects, such as its potential influence on cell membranes and cellular metabolism.[3][4]

Q2: What is the typical pH of cell culture media?

Most standard cell culture media are buffered to maintain a physiological pH between 7.2 and 7.4 to support optimal cell growth and function. However, some specialized media or experimental conditions may require a more acidic or basic pH.

Q3: Is this compound stable in standard cell culture medium (pH 7.2-7.4)?

This compound is generally considered chemically stable in aqueous solutions at a neutral pH, such as that of standard cell culture media. Under these conditions, significant degradation through chemical reactions like oxidation or dehydration is not expected to occur at a rapid rate. However, the presence of cellular enzymes and other components in the culture medium could potentially contribute to its biotransformation over longer incubation periods.[5]

Q4: What potential stability issues can arise with this compound in acidic cell culture media?

In acidic conditions, primary alcohols like this compound can undergo acid-catalyzed dehydration to form an alkene (1-nonene). This reaction is typically slow in dilute aqueous solutions at physiological temperatures but could be a consideration in long-term experiments or at significantly low pH values.

Q5: What potential stability issues can arise with this compound in basic cell culture media?

This compound is generally stable in basic aqueous solutions and does not readily undergo degradation.

Q6: Can this compound be metabolized by cells in culture?

Yes, cells possess enzymes that can metabolize alcohols. Primary alcohols like this compound can be oxidized by cellular enzymes, such as alcohol dehydrogenases, to form the corresponding aldehyde (nonanal) and then further oxidized to a carboxylic acid (nonanoic acid). This biotransformation is a key consideration as the metabolites may have different biological activities than the parent compound.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues that may be related to the stability of this compound in your cell culture experiments.

Observed Issue Potential Cause Related to this compound Stability Recommended Action
Inconsistent or unexpected experimental results Degradation of this compound into active metabolites (nonanal, nonanoic acid) or byproducts (1-nonene) could be altering the cellular response.Prepare fresh this compound solutions for each experiment. Consider analyzing the culture medium over time using techniques like GC-MS to detect potential degradation products. Evaluate the biological activity of potential metabolites in separate experiments.
Decreased cell viability or signs of cytotoxicity The accumulation of this compound metabolites, such as nonanal, may be toxic to the cells.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound. Monitor cell morphology and viability closely. If possible, measure the concentration of this compound and its metabolites in the culture medium.
Precipitate formation in the medium This compound has low water solubility. Changes in medium composition or temperature could cause it to come out of solution.Ensure the final concentration of any solvent used to dissolve this compound (e.g., ethanol (B145695) or DMSO) is compatible with your cell line.[6] Visually inspect the medium for any signs of precipitation after the addition of this compound. Consider using a carrier molecule, like albumin, to improve solubility.

Summary of this compound Stability in Cell Culture Media

The following table summarizes the potential degradation pathways of this compound under different pH conditions relevant to cell culture. The rates of these reactions under typical cell culture conditions are generally expected to be slow.

pH Condition Potential Degradation Pathway Primary Degradation Product(s) Notes
Acidic (pH < 7) Acid-catalyzed dehydration1-NoneneThe rate is dependent on pH and temperature. This is more likely to be a concern at significantly lower pH values and for longer incubation times.
Neutral (pH 7.2-7.4) Biotransformation (enzymatic oxidation)Nonanal, Nonanoic AcidThis is a cell-dependent process. The rate will vary depending on the cell type and its metabolic activity.
Basic (pH > 7.4) Generally Stable-This compound is not expected to undergo significant chemical degradation in basic aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Due to its low water solubility, prepare a concentrated stock solution of this compound in a sterile, cell culture-grade solvent such as ethanol or DMSO.

  • For example, prepare a 100 mM stock solution by dissolving the appropriate amount of this compound in the chosen solvent.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of this compound in Cell Culture Medium

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Vortex the stock solution gently to ensure it is well-mixed.

  • Dilute the stock solution to the final desired concentration directly in the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion and to minimize the risk of precipitation.

  • The final concentration of the solvent (e.g., ethanol or DMSO) in the cell culture medium should be kept at a low, non-toxic level (typically ≤ 0.1%).

  • Always prepare a vehicle control by adding the same amount of the solvent to the cell culture medium without this compound.

Visualizing Potential Issues with this compound in Cell Culture

Stability_Troubleshooting cluster_0 Experimental Setup cluster_1 Observation & Troubleshooting cluster_2 Potential Causes Start Start Add_1_Nonanol This compound added to cell culture medium Start->Add_1_Nonanol Incubate Incubate with cells Add_1_Nonanol->Incubate Observe_Results Observe experimental outcome Incubate->Observe_Results Unexpected_Results Unexpected Results? Observe_Results->Unexpected_Results Check_Precipitate Check for precipitate Unexpected_Results->Check_Precipitate Yes Expected_Results Results as Expected Unexpected_Results->Expected_Results No Assess_Degradation Consider this compound Degradation/Metabolism Check_Precipitate->Assess_Degradation No Precipitation Precipitation of this compound Check_Precipitate->Precipitation Yes Dehydration Acidic pH: Dehydration to 1-Nonene Assess_Degradation->Dehydration Oxidation Cellular Metabolism: Oxidation to Nonanal/ Nonanoic Acid Assess_Degradation->Oxidation

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Breaking 1-Nonanol-Water Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for breaking 1-nonanol-water emulsions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-water mixture forming a stable emulsion?

A: Emulsions are mixtures of immiscible liquids, like this compound and water, where one liquid is dispersed in the other as fine droplets. The stability of these emulsions is often due to the presence of contaminating surfactants or naturally occurring emulsifying agents that reduce the interfacial tension between the oil and water phases. Agitation or high shear mixing during your experimental process can also contribute to the formation of a stable emulsion.

Q2: What is the quickest method to try and break a this compound-water emulsion in a laboratory setting?

A: The "salting out" method is often a simple and effective first approach.[1][2][3] By adding a salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3), to the emulsion, you increase the ionic strength of the aqueous phase.[1] This disrupts the hydrogen bonds between water and this compound molecules, reducing the solubility of this compound in water and promoting phase separation.[1]

Q3: Can I use centrifugation to break a this compound-water emulsion?

A: Yes, centrifugation is a viable mechanical method for breaking emulsions.[4] By applying a strong centrifugal force, you can accelerate the separation of the dispersed droplets from the continuous phase. The effectiveness of this method depends on the density difference between this compound and water, as well as the stability of the emulsion.

Q4: Will heating the emulsion help in its separation?

A: Gentle heating can be effective in some cases. An increase in temperature can reduce the viscosity of the emulsion and increase the kinetic energy of the droplets, which may lead to coalescence and phase separation. However, excessive heating should be avoided as it could potentially degrade your sample or alter the properties of your components.

Q5: Are there chemical demulsifiers that are effective for alcohol-water emulsions?

A: Yes, chemical demulsifiers are designed to break emulsions. These are typically surfactants that act at the oil-water interface to destabilize the emulsion. For a this compound-water emulsion, which is a type of oil-in-water or water-in-oil emulsion, both water-soluble and oil-soluble demulsifiers could be effective. For instance, alcohols themselves can act as demulsifiers or as modifiers to enhance the performance of other demulsifiers.[5][6][7] Shorter-chain alcohols, being more water-soluble, can promote water separation.[5][6]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Persistent Emulsion After Shaking/Mixing - High-shear mixing- Presence of surfactants or other emulsifying agents in the sample matrix.- Attempt to break the emulsion using the "Salting Out" method.[1][2]- If available, use a centrifuge to accelerate phase separation.[4]- Allow the mixture to stand undisturbed for a prolonged period.
"Salting Out" Method is Ineffective - Insufficient salt concentration.- The emulsion is highly stabilized by a potent emulsifying agent.- Increase the concentration of the salt gradually until phase separation is observed.- Try a different salt, such as potassium carbonate, which can be more effective for alcohol-water systems.[1]- Combine the salting out method with gentle heating or centrifugation.
Phase Separation is Slow or Incomplete - Small density difference between the two phases.- High viscosity of the continuous phase.- Increase the centrifugation speed or duration.- Gently heat the emulsion to reduce viscosity (monitor for sample degradation).- Consider adding a co-solvent that is miscible with one phase but not the other to alter the densities.[8]
A Third, Intermediate Layer Forms - Presence of insoluble particulates or complex surfactants.- Attempt to filter the emulsion through a coarse filter medium like glass wool.- Use a combination of methods, such as adding salt and then centrifuging.

Illustrative Data on Demulsification Efficiency

The following table provides illustrative data on the effectiveness of different methods for breaking a this compound-water emulsion. The actual efficiency may vary depending on the specific experimental conditions, including the concentration of any emulsifying agents.

Method Parameter Illustrative Water Separation Efficiency (%) Time to Separation
Salting Out NaCl (saturated solution)85-95%10-30 minutes
K2CO3 (saturated solution)90-98%5-20 minutes
Centrifugation 1000 x g60-75%30 minutes
5000 x g80-90%15 minutes
Heating 50 °C50-65%1-2 hours
Combined Method NaCl + Centrifugation (5000 x g)>98%10 minutes

Disclaimer: The data presented in this table are for illustrative purposes only and are based on general principles of emulsion breaking. Actual results will depend on the specific characteristics of the emulsion.

Experimental Protocols

Protocol 1: Breaking a this compound-Water Emulsion by Salting Out

Objective: To separate a this compound-water emulsion into its constituent phases by adding a salt.

Materials:

  • This compound-water emulsion

  • Sodium chloride (NaCl) or Potassium carbonate (K2CO3), solid

  • Separatory funnel

  • Spatula

  • Beakers

  • Stirring rod

Procedure:

  • Transfer the this compound-water emulsion to a separatory funnel.

  • Add a small amount of salt (e.g., 1-2 grams of NaCl or K2CO3 for every 100 mL of emulsion) to the separatory funnel.

  • Stopper the funnel and gently invert it several times to dissolve the salt. Do not shake vigorously , as this may re-stabilize the emulsion.

  • Vent the separatory funnel periodically to release any pressure buildup.

  • Place the separatory funnel in a ring stand and allow it to stand undisturbed.

  • Observe the mixture for phase separation. This should begin to occur as the salt dissolves and increases the ionic strength of the aqueous layer.[1]

  • If separation is slow or incomplete, add more salt in small increments and repeat the gentle mixing process.

  • Once two distinct layers have formed, carefully drain the lower aqueous layer.

  • Collect the upper this compound layer in a clean, dry beaker.

Protocol 2: Breaking a this compound-Water Emulsion by Centrifugation

Objective: To use centrifugal force to accelerate the separation of a this compound-water emulsion.

Materials:

  • This compound-water emulsion

  • Centrifuge tubes with caps

  • A centrifuge capable of reaching at least 5000 x g

  • Pipettes

Procedure:

  • Distribute the this compound-water emulsion equally into two or more centrifuge tubes.

  • Ensure that the tubes are balanced by weighing them and adjusting the volume of the emulsion as necessary.

  • Securely cap the centrifuge tubes.

  • Place the balanced tubes in the centrifuge rotor in opposing positions.

  • Centrifuge the samples at a moderate speed (e.g., 3000-5000 x g) for 15-30 minutes.

  • After centrifugation, carefully remove the tubes from the centrifuge.

  • You should observe two distinct layers: a lower aqueous layer and an upper this compound layer.

  • Carefully remove the upper this compound layer using a pipette, or decant it into a clean beaker. Be careful not to disturb the interface between the two layers.

  • For highly stable emulsions, a higher centrifugation speed or a longer duration may be required.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a this compound-water emulsion.

TroubleshootingWorkflow start Stable this compound-Water Emulsion Formed method_salt Attempt Salting Out (add NaCl or K2CO3) start->method_salt check_salt Is Separation Complete? method_salt->check_salt method_centrifuge Perform Centrifugation (3000-5000 x g) check_salt->method_centrifuge No success Phases Separated check_salt->success Yes check_centrifuge Is Separation Complete? method_centrifuge->check_centrifuge method_combined Combined Method: Salt + Centrifugation check_centrifuge->method_combined No check_centrifuge->success Yes check_salt_combined Is Separation Complete? method_combined->check_salt_combined method_heat Gentle Heating (e.g., 50°C) check_heat Is Separation Complete? method_heat->check_heat consult Consult Senior Researcher or Technical Support check_heat->consult No check_heat->success Yes check_salt_combined->method_heat No check_salt_combined->success Yes

Caption: A logical workflow for troubleshooting and breaking a this compound-water emulsion.

References

Technical Support Center: Enhancing Solubility of Nonpolar Compounds with 1-Nonanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 1-nonanol for the solubilization of nonpolar compounds. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to improve the solubility of nonpolar compounds?

A1: this compound is a straight-chain fatty alcohol with the chemical formula CH₃(CH₂)₈OH.[1] It is a colorless, oily liquid with a citrus-like odor.[1] Due to its long hydrophobic alkyl chain and a polar hydroxyl group, this compound is amphiphilic, making it an effective solvent and co-solvent for a variety of organic molecules.[2] It is particularly useful for solubilizing nonpolar compounds that have poor solubility in aqueous solutions. Its ability to act as a bridge between polar and nonpolar environments is the primary reason for its use as a solubility enhancer.

Q2: What is the mechanism by which this compound increases the solubility of nonpolar compounds?

A2: this compound can enhance the solubility of nonpolar compounds through several mechanisms:

  • Co-solvency: When mixed with a primary solvent (like water or another organic solvent), this compound can reduce the overall polarity of the solvent system. This change in polarity can make the solvent more "like" the nonpolar solute, facilitating its dissolution based on the "like dissolves like" principle.

  • Interfacial Tension Reduction: this compound can reduce the interfacial tension between a nonpolar solute and a polar solvent, which can promote the dispersion and dissolution of the solute.

  • Micelle Formation: Although this compound itself is not a traditional surfactant, in certain systems, it can participate in the formation of micelles or microemulsions, especially when combined with surfactants. These microscopic structures can encapsulate nonpolar molecules in their hydrophobic core, effectively dispersing them in a bulk polar solvent.

Q3: Is this compound soluble in water?

A3: this compound has very low solubility in water, approximately 0.13 g/L.[1] Its long hydrophobic chain is the primary reason for its poor water solubility.[2] However, it is miscible with many organic solvents such as ethanol, ether, and chloroform.[2]

Q4: What are the key safety precautions to take when working with this compound?

A4: this compound is considered an irritant. Direct contact can cause eye irritation. It is also a combustible liquid. Therefore, it is important to handle it in a well-ventilated area, away from open flames or strong oxidizing agents. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Q5: Can this compound be used in pharmaceutical formulations for oral administration?

A5: The use of this compound in oral pharmaceutical formulations presents challenges. While it can enhance the solubility of poorly soluble drugs, its own low water solubility and potential for gastrointestinal irritation need to be carefully considered. High concentrations of this compound are generally avoided in oral formulations. However, it may be used in lower concentrations as part of a co-solvent system or in lipid-based drug delivery systems like self-emulsifying drug delivery systems (SEDDS). The oral LD50 in rats is reported to be 3560 mg/kg.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
The nonpolar compound is not dissolving in the this compound co-solvent system. 1. Insufficient concentration of this compound. 2. The polarity of the co-solvent system is still too high for the compound. 3. The temperature is too low.1. Gradually increase the volume fraction of this compound in the co-solvent system. 2. Consider adding a less polar co-solvent to the mixture. 3. Gently warm the solution while stirring. The solubility of many compounds increases with temperature.[2]
Phase separation occurs in my formulation containing this compound, water, and the nonpolar compound. 1. The concentration of this compound or the nonpolar compound has exceeded its solubility limit in the aqueous phase. 2. Temperature fluctuations are causing changes in solubility.1. Refer to a ternary phase diagram for the specific system if available. If not, systematically vary the concentrations of each component to determine the stable region. 2. Maintain a constant temperature during formulation and storage. 3. Consider adding a surfactant to create a stable microemulsion.
The viscosity of my formulation is too high after adding this compound. 1. This compound has a higher viscosity than many common solvents. 2. Strong intermolecular interactions between this compound and other components.1. Reduce the concentration of this compound if possible. 2. Introduce a less viscous co-solvent to the formulation.
Precipitation of the nonpolar compound occurs upon storage or dilution. 1. The solution was supersaturated. 2. Changes in temperature or solvent composition upon storage or dilution.1. Ensure the compound is fully dissolved and the solution is not supersaturated at the storage temperature. 2. If dilution with an aqueous medium is required, consider using a surfactant to maintain the stability of the nonpolar compound in the dispersed phase.
I am concerned about the potential toxicity of this compound in my cell-based assay or in vivo study. 1. This compound, like other alcohols, can have cytotoxic effects at certain concentrations.1. Determine the no-effect concentration of this compound on your specific cells or animal model by running appropriate controls. 2. Use the minimum concentration of this compound necessary to achieve the desired solubility. 3. Consider alternative, less toxic solubilizing agents if possible.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₉H₂₀O[1][2]
Molar Mass 144.25 g/mol [1]
Appearance Colorless liquid[1]
Odor Citrus-like[1]
Density 0.827 g/cm³ at 20 °C
Boiling Point 215 °C
Melting Point -8 to -6 °C
Water Solubility 0.13 g/L[1]
Log P (Octanol-Water Partition Coefficient) 3.77[3]

Table 2: Illustrative Example of Solubility Enhancement of a Hypothetical Nonpolar Compound ("Compound X") using a this compound/Ethanol Co-solvent System

% this compound (v/v) in EthanolSolubility of Compound X (mg/mL)
00.5
102.1
205.8
3012.5
4025.3
5045.1

Note: This table is for illustrative purposes only to demonstrate the potential effect of this compound as a co-solvent. Actual solubility data will vary depending on the specific nonpolar compound.

Experimental Protocols

Protocol 1: Determination of the Solubility of a Nonpolar Compound in a this compound Co-solvent System

This protocol describes a standard shake-flask method for determining the equilibrium solubility of a nonpolar compound in a co-solvent system containing this compound.

Materials:

  • Nonpolar compound of interest

  • This compound (analytical grade)

  • Primary solvent (e.g., ethanol, water, buffer)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or wrist-action shaker

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent mixtures with varying volume percentages of this compound in the primary solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v this compound in ethanol).

  • Add Excess Solute: To a series of labeled vials, add a known volume of each co-solvent mixture (e.g., 5 mL). Add an excess amount of the nonpolar compound to each vial to ensure that a saturated solution is formed.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium solubility is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

  • Filtration: Immediately filter the collected sample through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the nonpolar compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of the nonpolar compound in each co-solvent mixture, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_cosolvent Prepare this compound Co-solvent Mixtures add_solute Add Excess Nonpolar Compound prep_cosolvent->add_solute equilibrate Equilibrate at Constant Temperature (24-48h) add_solute->equilibrate phase_sep Allow Phase Separation equilibrate->phase_sep sample Collect Supernatant phase_sep->sample filter_sample Filter Sample (0.22 µm) sample->filter_sample dilute Dilute Sample filter_sample->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate

Figure 1. Experimental workflow for determining the solubility of a nonpolar compound.

logical_relationship cluster_problem Problem cluster_solution Solution cluster_mechanism Mechanism of Action cluster_outcome Outcome poor_solubility Poor Aqueous Solubility of Nonpolar Compound use_1_nonanol Introduce this compound as a Co-solvent poor_solubility->use_1_nonanol reduced_polarity Reduces Overall Solvent Polarity use_1_nonanol->reduced_polarity reduced_interfacial_tension Reduces Interfacial Tension use_1_nonanol->reduced_interfacial_tension micelle_formation Participates in Micelle Formation use_1_nonanol->micelle_formation enhanced_solubility Enhanced Solubility of Nonpolar Compound reduced_polarity->enhanced_solubility reduced_interfacial_tension->enhanced_solubility micelle_formation->enhanced_solubility

Figure 2. Logical relationship of solubility enhancement using this compound.

References

Technical Support Center: Minimizing 1-Nonanol Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing 1-nonanol interference in spectroscopic analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered when using this compound in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

A1: this compound is a straight-chain fatty alcohol with the molecular formula CH3(CH2)8OH.[1] It is a colorless, oily liquid with a citrus-like odor.[1] In laboratory settings, particularly in drug development and protein studies, this compound is often used to induce protein aggregation or fibrillation, acting as a model for studying neurodegenerative diseases and other protein misfolding disorders.[2][3] Its amphipathic nature allows it to interact with proteins and promote conformational changes.

Q2: How can this compound interfere with my spectroscopic measurements?

A2: this compound can cause spectral interference , which occurs when a substance in the sample, other than the analyte of interest, absorbs or scatters light at the same wavelength range being measured.[4] This can lead to inaccurate readings, such as artificially high absorbance values, baseline instability, and masking of the true signal from your analyte (e.g., protein). Alcohols like this compound can have their own absorbance profiles, particularly in the UV and IR regions, and can also cause light scattering, which affects absorbance and fluorescence measurements.[5][6]

Q3: We are using UV-Vis spectroscopy to monitor protein aggregation. What are the common signs of this compound interference?

A3: Common signs of interference in UV-Vis spectroscopy include:

  • High background absorbance: The baseline reading of your buffer containing this compound may be significantly higher than a buffer-only control.

  • Baseline drift: The baseline may not be stable over the course of the measurement.[6]

  • Unexpected peaks: You may observe absorbance peaks that are not characteristic of your protein. While this compound itself does not have strong absorption in the 280 nm region typically used for proteins, its impurities or its solvent effects might cause spectral shifts.

  • Increased light scattering: Especially at shorter wavelengths, the presence of this compound can increase Rayleigh scattering, which manifests as a rising baseline sloping downwards towards longer wavelengths.

Troubleshooting Guides

Problem 1: My UV-Vis baseline is high and noisy after adding this compound.

This is a common issue caused by the inherent absorbance or scattering properties of this compound and its potential to form micelles or nano-droplets in aqueous solutions.

  • Solution 1: Blank Correction. Always use a blank solution that contains the exact same concentration of this compound and other buffer components as your sample. This will help to subtract the background signal.

  • Solution 2: Wavelength Scan. Perform a wavelength scan of your blank (buffer + this compound) to identify any specific absorbance peaks from this compound or impurities. This can help you choose an analysis wavelength where interference is minimal.

  • Solution 3: Filtration. If scattering from insoluble droplets is suspected, filtering the sample and blank through a 0.2 µm filter may help, though this may also remove protein aggregates if they have formed.[7]

Problem 2: I suspect this compound is interfering with my fluorescence assay (e.g., Thioflavin T for amyloid fibrils).

This compound can interfere with fluorescence assays through quenching (reducing the fluorescence signal) or by having intrinsic fluorescence (autofluorescence), which increases the background signal.[8][9]

  • Solution 1: Run Control Spectra. Measure the fluorescence spectrum of a sample containing only the buffer, your fluorescent dye (e.g., ThT), and this compound. This will reveal if this compound is quenching the dye or if it is autofluorescent at your chosen excitation and emission wavelengths.

  • Solution 2: Adjust Excitation/Emission Wavelengths. Based on the control spectra, you may be able to shift your excitation or emission wavelengths to a region with less interference.

  • Solution 3: Sample Cleanup. If interference is significant and cannot be corrected for, you may need to remove the this compound from the sample before the fluorescence measurement. See the experimental protocols below for methods like dialysis or spin columns.

Quantitative Data Summary

For effective troubleshooting, it's crucial to understand the physical and spectral properties of this compound.

PropertyValueSource
Molecular FormulaC9H20O[5][10]
Molecular Weight144.25 g/mol [1][11]
AppearanceColorless to yellowish liquid[11]
Solubility in water0.13 g/L[1]
Key IR Spectrum BandsStrong, broad peak around 3340 cm⁻¹ (O-H stretch), sharp peaks around 2850-2950 cm⁻¹ (C-H stretch)[5]
UV AbsorbanceNo significant absorbance above 220 nm. Potential for "UV cutoff" interference at lower wavelengths.[11]

Experimental Protocols & Workflows

Protocol 1: Correcting for this compound Interference via Blank Subtraction

This is the most direct method to account for background signal.

Methodology:

  • Prepare Samples: Prepare your protein samples in a buffer containing the desired concentration of this compound.

  • Prepare Blank: Prepare a blank solution containing the identical buffer and this compound concentration as your samples, but without the protein analyte.

  • Instrument Setup: Set your spectrophotometer or fluorometer to the desired wavelength(s).

  • Blank Measurement: Use the prepared blank solution to zero the instrument (set absorbance or fluorescence to zero).

  • Sample Measurement: Immediately measure your protein samples. The resulting measurement will have the background contribution from this compound subtracted.

Protocol 2: Removal of this compound Using Size-Exclusion Spin Columns

This method is useful when this compound must be removed before a downstream application, such as mass spectrometry or a sensitive fluorescence assay.[12][13]

Methodology:

  • Column Equilibration: Select a desalting spin column with a molecular weight cutoff (MWCO) appropriate for your protein (e.g., 7K MWCO for proteins >20 kDa). Equilibrate the column with your desired assay buffer (without this compound) according to the manufacturer's instructions. This typically involves centrifugation steps to remove the storage buffer.

  • Sample Loading: Load your protein sample containing this compound onto the top of the resin bed.

  • Centrifugation: Centrifuge the column according to the manufacturer's protocol. The higher molecular weight protein will pass through the column into the collection tube, while the smaller this compound molecules (MW 144.25) will be retained in the resin.[12]

  • Sample Collection: Collect the purified protein sample from the collection tube. It is now ready for downstream analysis.

Visual Guides

Troubleshooting_Workflow start Spectroscopic Anomaly (e.g., High Baseline, Noise) q1 Is the anomaly present in a 'Buffer + this compound' blank? start->q1 sub1 Yes: Interference is from This compound or buffer components. q1->sub1 Yes sub2 No: Issue is likely with the analyte (e.g., protein precipitation). q1->sub2 No action1 Perform Blank Correction: Use 'Buffer + this compound' as reference. sub1->action1 end_unresolved Further Investigation Needed (e.g., check instrument, analyte stability) sub2->end_unresolved q2 Is the issue resolved? action1->q2 action2 Consider Sample Cleanup: Remove this compound using spin column or dialysis. q2->action2 No end_resolved Issue Resolved q2->end_resolved Yes action2->end_resolved

Sample_Cleanup_Workflow cluster_0 Sample Preparation cluster_1 This compound Removal cluster_2 Analysis s1 Protein Sample (in buffer with this compound) s2 Equilibrate Spin Column (e.g., 7K MWCO) with Assay Buffer s3 Load Sample onto Column s2->s3 s4 Centrifuge to Separate s3->s4 s5 Collect Purified Protein (this compound retained in column) s4->s5 s6 Perform Spectroscopic Measurement s5->s6

References

Preventing 1-Nonanol evaporation during high-temperature experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the evaporation of 1-Nonanol during high-temperature experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound evaporation a concern in my high-temperature experiment?

A1: this compound has a boiling point of approximately 215°C.[1][2][3] As your experimental temperature approaches this point, the vapor pressure of this compound increases significantly, leading to a higher rate of evaporation.[3] This can alter the concentration of reactants, affect reaction kinetics, and lead to the loss of valuable material over the course of the experiment.

Q2: What is the most effective and common method to prevent solvent loss at high temperatures?

A2: The most common and highly effective method is heating the reaction mixture under reflux .[4][5] A reflux setup consists of a reaction flask heated in a controlled manner, with a condenser placed vertically on top.[5] Vapors of this compound rise into the condenser, are cooled by circulating water, and condense back into liquid, returning to the reaction flask. This process maintains a constant temperature (the boiling point of the solvent) and ensures that there is no net loss of solvent.[5][6]

Q3: When should I use a sealed reaction vessel instead of a reflux setup?

A3: A sealed, heavy-walled pressure vessel is suitable for small-scale reactions that must be run at temperatures above the solvent's atmospheric boiling point.[7] This method is also necessary if the reaction is sensitive to air or requires a pressurized atmosphere. However, be aware that heating a sealed vessel will cause a significant increase in internal pressure, creating a serious risk of explosion if not handled correctly.[7][8] Always use a proper blast shield and ensure the vessel is rated for the expected temperatures and pressures.[8]

Q4: Can I use a mineral oil overlay to prevent this compound evaporation?

A4: A mineral oil overlay is a technique primarily used to prevent the evaporation of aqueous solutions in small-volume applications, such as in microplates or for long-term cell culture.[9][10] While the principle of using an immiscible, less volatile liquid layer is sound, its use with this compound at high temperatures has several drawbacks. It may not be fully effective, can introduce contaminants into your reaction, and complicates post-reaction purification. This method is generally not recommended for high-temperature organic synthesis.

Q5: My experiment is conducted well below the boiling point of this compound (e.g., at 120°C). Do I still need to worry about evaporation?

A5: Yes. Evaporation occurs at all temperatures below the boiling point. While the rate is lower, it can still be significant over long durations. This compound has a vapor pressure of 13 mm Hg at 104°C, indicating that it is still volatile at this temperature.[3][11] For prolonged experiments, even at moderate temperatures, using a simple, unjacketed condenser (air condenser) or a loosely capped flask can significantly reduce solvent loss compared to an open system.

Q6: What safety precautions are essential when heating this compound?

A6: this compound is a combustible liquid with a flash point of around 99°C (208°F).[1][2] Keep it away from open flames and ignition sources. When heating in a sealed vessel, the risk of pressure buildup is high; always use a blast shield and pressure-rated glassware, and never fill the vessel more than halfway.[8] Ensure all glassware is free of scratches or defects that could create weak points.[7] All heating experiments should be conducted within a fume hood.

Troubleshooting Guide

Problem: I am losing a significant amount of this compound even with a reflux condenser.

  • Solution 1: Check Condenser Water Flow. Ensure a steady, gentle flow of cold water enters the condenser at the bottom inlet and exits at the top outlet.[6] Inadequate cooling is the most common cause of vapor loss.

  • Solution 2: Verify Joint Seals. Make sure the ground glass joint between the reaction flask and the condenser is well-seated and sealed. Use a minimal amount of appropriate grease or a PTFE sleeve if necessary, but only if compatible with your reagents.

  • Solution 3: Monitor the Reflux Ring. The "reflux ring" is the visible boundary where hot vapor is actively condensing back into liquid. This ring should be stable in the lower third of the condenser.[12] If it is rising too high, reduce the heating rate.[5]

Problem: My reaction in a sealed vessel appears to be generating excessive pressure.

  • Solution 1: Cool the Reaction Immediately. Safely and immediately remove the heat source by lowering the heating mantle or raising the apparatus.[5] Allow the vessel to cool completely to room temperature behind a blast shield before attempting to open it.

  • Solution 2: Verify Fill Volume. Never fill a sealed reaction vessel more than 50% of its total capacity; a fill volume of 25-33% is ideal to allow for vapor expansion.[8]

  • Solution 3: Check Vessel and Temperature Limits. Confirm that your vessel is designed for high-pressure applications and that you have not exceeded its manufacturer-specified temperature and pressure limits. Standard screw-top bottles are not suitable for pressurized reactions.[8]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Boiling Point214-215 °C[1][2][13]
Vapor Pressure13 mm Hg @ 104 °C[3][11]
Flash Point~99 °C / 208 °F[1]
Density0.827 g/mL @ 25 °C[1][3]
Molar Mass144.25 g/mol [2]

Experimental Protocols

Protocol 1: Standard Reflux Setup

This protocol describes the assembly and operation of a standard reflux apparatus to prevent solvent loss during heating.

Materials:

  • Round-bottom flask

  • Heating mantle and variable power controller

  • Magnetic stir plate and stir bar (or boiling chips)

  • Bulb or Liebig condenser

  • Rubber tubing for water lines

  • Keck clips or joint clamps

  • Ring stand and clamps

Methodology:

  • Preparation: Place the heating mantle on the stir plate and secure the round-bottom flask inside it. Clamp the neck of the flask to the ring stand. Ensure the flask is no more than half full with the this compound solution and add a magnetic stir bar.[5]

  • Condenser Attachment: Attach the condenser vertically to the top of the flask. Secure the joint with a Keck clip.[6]

  • Water Line Connection: Connect a rubber tube from the cold water tap to the lower inlet of the condenser. Connect a second tube from the upper outlet of the condenser to a sink for drainage.[14]

  • Initiate Cooling: Turn on the water flow slowly until a gentle, steady stream flows through the condenser. Check for leaks at the connections.[6]

  • Begin Heating: Turn on the stirrer to ensure even heating. Slowly increase the power to the heating mantle until the solution begins to boil gently and you observe a stable reflux ring in the lower part of the condenser.[5][12]

  • Shutdown: At the end of the reaction, turn off and remove the heat source. Allow the apparatus to cool to room temperature while the water continues to circulate in the condenser.[6] Once cool, turn off the water and disassemble the apparatus.

Protocol 2: High-Temperature Reaction in a Sealed Vessel

This protocol outlines the procedure for using a pressure-rated vessel, emphasizing critical safety steps.

Materials:

  • Heavy-walled, pressure-rated glass reaction vessel with a screw cap and PTFE liner or O-ring

  • Heating mantle or oil bath

  • Blast shield

  • Personal Protective Equipment (PPE): safety glasses, face shield, lab coat

Methodology:

  • Vessel Inspection: Carefully inspect the pressure vessel and its cap for any cracks, chips, or scratches. Discard any damaged glassware.[8]

  • Filling: Add the this compound solution and any reactants to the vessel. The total volume must not exceed 50% of the vessel's capacity (25-33% is recommended).[8]

  • Sealing: Securely tighten the cap. Do not overtighten, as this can create stress on the glass threads.[8]

  • Safety Setup: Place the sealed vessel inside the heating mantle or oil bath. Position a blast shield in front of the entire setup, ensuring it provides a complete barrier between the vessel and personnel.[8] The entire experiment must be conducted in a fume hood, with the sash lowered as much as possible.

  • Heating: Slowly heat the vessel to the desired temperature, carefully monitoring for any signs of異常, such as discoloration or rapid pressure changes if a gauge is present.

  • Cooldown (Critical Step): Once the reaction is complete, turn off the heat and allow the vessel to cool completely to room temperature undisturbed behind the blast shield. Do not attempt to accelerate cooling with an ice bath, as the thermal shock can cause the vessel to fail.

  • Opening: Only when the vessel is at room temperature, carefully and slowly vent the cap behind the blast shield to release any residual pressure before fully opening.

Mandatory Visualization

G start Start: Select Evaporation Prevention Method for this compound q_boiling Experiment Temp ≥ Boiling Point (~215°C)? start->q_boiling q_pressure Requires Pressure or Inert Atmosphere? q_boiling->q_pressure  Yes q_long_duration Long Duration (>2 hrs) or Minor Evaporation a Concern? q_boiling->q_long_duration  No reflux Recommended Method: Use Reflux Condenser q_pressure->reflux  No sealed_vessel Use Sealed Pressure Vessel (High Risk - Small Scale Only) q_pressure->sealed_vessel  Yes air_condenser Use Air Condenser or Loosely Capped System q_long_duration->air_condenser  Yes open_vessel Open or Loosely Covered Vessel May Suffice (Monitor Volume) q_long_duration->open_vessel  No

Caption: Decision workflow for selecting an evaporation prevention method.

References

Technical Support Center: Utilizing 1-Nonanol in High-Pressure Homogenization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-nonanol in high-pressure homogenization (HPH) processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in high-pressure homogenization?

This compound is a straight-chain fatty alcohol with the chemical formula CH₃(CH₂)₈OH.[1] It is a colorless to slightly yellow liquid with a characteristic citrus-like odor.[1][2] In the context of high-pressure homogenization, this compound can be a component of the oil phase in an emulsion, or it may be used as a co-surfactant or solvent. Its amphiphilic nature, though weak, allows it to influence the interfacial properties of emulsions. It is found naturally in citrus oils and is used in the manufacturing of artificial lemon oil and as a flavoring agent.[1][2][3]

Q2: What are the key physical properties of this compound relevant to high-pressure homogenization?

Understanding the physical properties of this compound is crucial for predicting its behavior during HPH. Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight144.25 g/mol [4][5]
Boiling Point215 °C[6]
Melting Point-8 to -6 °C[6]
Density0.827 g/mL at 25 °C[6]
Viscosity11.7 mPa·s (cP) at 20 °C[4]
Solubility in WaterVery slightly soluble[1]
LogP (Octanol-Water Partition Coefficient)3.77[4]

Q3: What are the primary challenges when using this compound in high-pressure homogenization?

The primary challenges when incorporating this compound into HPH formulations often revolve around emulsion stability. Due to its low water solubility and long carbon chain, this compound can contribute to several instability issues, including:

  • Ostwald Ripening: This is a significant challenge where larger droplets grow at the expense of smaller ones. This compound's slight solubility in the aqueous phase can facilitate this diffusion-driven process, leading to an increase in average particle size over time and eventual phase separation.

  • Phase Separation: Emulsions containing this compound may be prone to phase separation, especially during long-term storage or temperature fluctuations.[4] This can be exacerbated by improper formulation, such as an inadequate surfactant-to-oil ratio.

  • Increased Viscosity: The addition of this compound can increase the viscosity of the formulation, which may require adjustments to HPH processing parameters such as pressure and flow rate to achieve the desired particle size reduction.[7]

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in high-pressure homogenization.

Problem Potential Cause Troubleshooting Steps
Phase separation after homogenization Inadequate surfactant concentration or inappropriate HLB value.Increase the surfactant concentration. Optimize the hydrophilic-lipophilic balance (HLB) of the surfactant system. A blend of surfactants often provides better stability.
Ostwald ripening.Add a water-insoluble component (a ripening inhibitor) to the oil phase to minimize the diffusion of this compound. Optimize the homogenization process to achieve a narrow particle size distribution, as a monodisperse system is less prone to ripening.[4]
High concentration of this compound.Reduce the concentration of this compound in the formulation if possible.
Large and inconsistent particle size Insufficient homogenization pressure or number of passes.Increase the homogenization pressure in increments. Increase the number of homogenization cycles (passes) to achieve a smaller and more uniform particle size.[6]
High viscosity of the formulation.Dilute the formulation if the process allows. Optimize the temperature of the pre-emulsion to reduce viscosity.
Improper pre-emulsion preparation.Ensure the pre-emulsion is homogenous before introducing it to the high-pressure homogenizer. Use a high-shear mixer to create a fine pre-emulsion.
Equipment issues (e.g., clogging, high back pressure) High viscosity of the formulation containing this compound.As mentioned above, consider dilution or temperature optimization of the pre-emulsion.
Solidification of components.Ensure all components, including this compound, are well above their melting points during the entire process.
Air entrapment in the system.De-gas the formulation before homogenization. Check for leaks in the system that could introduce air.

Experimental Protocols

Key Experiment: Preparation of a this compound-in-Water Nanoemulsion via High-Pressure Homogenization

Objective: To prepare a stable oil-in-water (o/w) nanoemulsion with this compound as a component of the oil phase.

Materials:

  • This compound

  • Carrier oil (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80, Polysorbate 80)

  • Co-surfactant (optional, e.g., Transcutol®)

  • Purified water

Methodology:

  • Preparation of the Oil Phase:

    • Mix this compound with the carrier oil at the desired ratio.

    • Add the surfactant (and co-surfactant, if used) to the oil mixture.

    • Gently heat the mixture to ensure all components are fully dissolved and homogenous.

  • Preparation of the Aqueous Phase:

    • Heat the purified water to the same temperature as the oil phase.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer (e.g., rotor-stator homogenizer) for 5-10 minutes. This will form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the coarse pre-emulsion through a high-pressure homogenizer.

    • Initial Parameters:

      • Pressure: 1000 bar (100 MPa)

      • Number of Passes: 3-5 cycles

      • Temperature Control: Utilize a heat exchanger to maintain a constant temperature and prevent overheating of the emulsion.[4]

    • Collect the resulting nanoemulsion.

  • Characterization:

    • Measure the mean particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the emulsion's stability against coalescence.

    • Visually inspect the nanoemulsion for any signs of phase separation or creaming over a set period (e.g., 30 days) at different storage conditions (e.g., room temperature, 4°C).[4]

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_analysis Analysis oil_phase Prepare Oil Phase (this compound + Carrier Oil + Surfactant) pre_emulsion Create Coarse Emulsion (High-Shear Mixing) oil_phase->pre_emulsion Slowly add aq_phase Prepare Aqueous Phase (Purified Water) aq_phase->pre_emulsion hph High-Pressure Homogenization (e.g., 1000 bar, 3-5 passes) pre_emulsion->hph characterization Characterization (Particle Size, PDI, Zeta Potential) hph->characterization stability Stability Assessment (Long-term observation) characterization->stability

Caption: Experimental workflow for creating a this compound nanoemulsion.

Troubleshooting_Logic start Problem Encountered instability Emulsion Instability (Phase Separation, Creaming) start->instability particle_size Large/Inconsistent Particle Size start->particle_size equipment Equipment Issues (Clogging, High Pressure) start->equipment surfactant Adjust Surfactant (Concentration, HLB) instability->surfactant Inadequate Surfactant ripening Address Ostwald Ripening (Add inhibitor, narrow PSD) instability->ripening Ostwald Ripening hph_params Optimize HPH Parameters (Increase pressure/passes) particle_size->hph_params Insufficient Processing viscosity Manage Viscosity (Dilute, adjust temperature) particle_size->viscosity High Viscosity pre_emulsion Improve Pre-emulsion particle_size->pre_emulsion Poor Pre-emulsion equipment->viscosity High Viscosity maintenance Check Equipment (De-gas, check for leaks) equipment->maintenance System Issues

Caption: Troubleshooting flowchart for HPH with this compound.

References

Technical Support Center: Optimizing 1-Nonanol-Based Extractions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize 1-nonanol-based extractions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an extraction solvent?

This compound is a straight-chain fatty alcohol with the molecular formula CH₃(CH₂)₈OH. It is a colorless, oily liquid with a citrus-like odor. Its utility as an extraction solvent stems from its amphiphilic nature, possessing both a nonpolar alkyl chain and a polar hydroxyl group. This allows it to be a valuable solvent in organic synthesis and various industrial applications.[1] this compound is particularly effective for extracting moderately polar to nonpolar compounds from aqueous solutions.

Q2: What are the key physical and chemical properties of this compound relevant to extraction?

Understanding the physicochemical properties of this compound is crucial for designing and optimizing extraction protocols. Key properties are summarized in the table below.

PropertyValueSignificance in Extraction
Molecular Weight 144.25 g/mol Influences diffusion rates and solvent behavior.
Boiling Point 215 °C (lit.)A high boiling point can make solvent recovery via distillation energy-intensive but also reduces solvent loss due to evaporation at moderate extraction temperatures.
Melting Point -8 to -6 °C (lit.)Relevant for storage and handling in cold environments.
Density 0.827 g/mL at 25 °C (lit.)Being less dense than water, this compound will form the upper layer in an aqueous extraction.
Solubility in Water Very lowThis immiscibility is essential for forming two distinct phases in liquid-liquid extraction.
logP (Octanol-Water Partition Coefficient) ~3.77A high logP value indicates its hydrophobicity and preference for partitioning nonpolar solutes.
Viscosity Higher than many common organic solventsHigher viscosity can affect mixing efficiency and mass transfer rates, potentially requiring more vigorous or prolonged agitation. It can also influence phase separation.[2]

Q3: What factors influence the efficiency of a this compound-based extraction?

Several factors can be adjusted to optimize the extraction efficiency:

  • Solvent-to-Feed Ratio: The ratio of the volume of this compound to the sample solution.

  • Temperature: Affects the solubility of the target compound and the viscosity of the solvent.

  • pH of the Aqueous Phase: Critical for ionizable compounds, as it determines their charge state and subsequent solubility in the organic phase.

  • Mixing Time and Intensity: Adequate mixing is required to maximize the interfacial area and facilitate mass transfer.

  • Ionic Strength of the Aqueous Phase: The addition of salt can enhance the partitioning of some compounds into the organic phase (salting-out effect).

Q4: How can I recover my target compound from the this compound extract?

Post-extraction, the target compound needs to be separated from the this compound. Common methods include:

  • Evaporation: Due to this compound's high boiling point, this is often performed under vacuum (e.g., using a rotary evaporator) to reduce the required temperature and prevent degradation of thermolabile compounds.

  • Back-extraction: The target compound can be extracted from the this compound phase into a fresh aqueous solution by adjusting the pH to ionize the compound, making it more water-soluble.

  • Chromatography: Techniques like column chromatography can be used to separate the target compound from the solvent.

Troubleshooting Guides

Issue 1: Poor Recovery of the Target Analyte

Symptoms:

  • Low yield of the desired compound after extraction and solvent removal.

  • Quantitative analysis (e.g., by GC-MS or HPLC) shows low concentration of the analyte in the this compound phase.

Possible Causes and Solutions:

CauseSolution
Suboptimal Solvent-to-Feed Ratio Increase the volume of this compound relative to the aqueous sample. A common starting point is a 1:1 ratio, but this can be optimized up to a 10:1 ratio or higher for compounds with low partition coefficients.
Inadequate Mixing Increase the agitation speed or duration of mixing to improve the contact between the two phases. Be cautious, as overly vigorous shaking can lead to emulsion formation.
Incorrect pH of the Aqueous Phase For ionizable analytes, adjust the pH of the aqueous phase to ensure the compound is in its neutral, un-ionized form, which is more soluble in this compound. For acidic compounds, the pH should be at least 2 units below the pKa, and for basic compounds, at least 2 units above the pKa.[3]
Insufficient Extraction Time Due to the viscosity of this compound, mass transfer may be slower.[2] Increase the extraction time to allow for equilibrium to be reached.
Analyte Degradation If performing the extraction at elevated temperatures, consider if your target compound is thermolabile. If so, reduce the extraction temperature.
Issue 2: Emulsion Formation at the Interface

Symptoms:

  • A cloudy or milky layer forms between the aqueous and this compound phases, preventing clean separation.[4]

  • The emulsion layer is stable and does not resolve upon standing.

Possible Causes and Solutions:

CauseSolution
High Concentration of Surfactant-like Molecules Samples containing proteins, lipids, or other amphiphilic molecules are prone to forming emulsions.[4]
Vigorous Shaking Reduce the mixing intensity. Gentle swirling or inversion of the separatory funnel is often sufficient and can prevent emulsion formation.[4]
Physical and Chemical Methods to Break Emulsions * Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help force the separation of the layers.[4] * Change Solvent Polarity: Add a small amount of a different organic solvent to alter the properties of the organic phase and break the emulsion.[4] * Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion. * Filtration: Passing the mixture through a bed of glass wool or a phase separation filter paper can sometimes resolve the emulsion.[4]
Issue 3: Difficulty in Phase Separation

Symptoms:

  • The interface between the aqueous and this compound layers is not sharp and well-defined.

  • Slow separation of the two phases after mixing.

Possible Causes and Solutions:

CauseSolution
High Viscosity of this compound The higher viscosity of this compound compared to solvents like ethyl acetate (B1210297) can lead to slower phase separation.[2] Allow for a longer settling time.
Similar Densities of the Two Phases While this compound is significantly less dense than water, the presence of high concentrations of dissolved solids in the aqueous phase can increase its density, potentially slowing separation. Diluting the aqueous phase may help.
Presence of Particulate Matter Insoluble material at the interface can hinder clean separation. Filter the initial sample before extraction to remove any solids.

Data Presentation: Optimizing Extraction Parameters

The optimal conditions for a this compound-based extraction are highly dependent on the specific analyte and the sample matrix. The following tables provide general guidelines for optimizing key parameters.

Table 1: General Guidelines for Solvent-to-Feed Ratio Optimization

Solvent-to-Feed Ratio (v/v)Expected OutcomeWhen to Use
1:1 to 3:1Moderate recovery, minimizes solvent usage.Initial trials, for compounds with high partition coefficients.
4:1 to 7:1Improved recovery. A ratio of 7:1 is often considered a generic optimum.[5]For compounds with moderate partition coefficients or when higher recovery is needed.
>7:1Maximized recovery.For compounds with low partition coefficients or for exhaustive extractions.

Table 2: General Guidelines for Temperature Optimization

Temperature RangeEffectConsiderations
Room Temperature (20-25°C)Minimizes degradation of thermolabile compounds.May result in lower extraction efficiency due to higher viscosity and lower solubility.
30-50°CIncreased solubility and diffusion rates, decreased viscosity.A good starting point for optimization. Balances improved efficiency with minimal risk of degradation for many compounds.
>50°CSignificant increase in extraction efficiency for some compounds.Increased risk of analyte degradation and solvent evaporation (though less of a concern for high-boiling this compound).

Table 3: General Guidelines for pH Optimization for Ionizable Compounds

Analyte TypepKaOptimal pH of Aqueous PhaseRationale
Acidic Compound4.5< 2.5At a pH well below the pKa, the acidic compound is protonated and neutral, increasing its solubility in the organic phase.[3]
Basic Compound8.0> 10.0At a pH well above the pKa, the basic compound is deprotonated and neutral, enhancing its partitioning into the this compound.[3]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction using this compound

This protocol outlines a standard procedure for extracting a target analyte from an aqueous solution into this compound using a separatory funnel.

Materials:

  • Separatory funnel

  • Ring stand and clamp

  • Beakers or Erlenmeyer flasks for collection

  • This compound (reagent grade)

  • Aqueous sample containing the target analyte

  • pH meter and solutions for pH adjustment (e.g., HCl, NaOH)

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (B86663) (optional, for drying)

Procedure:

  • Preparation: Secure the separatory funnel in the ring stand and ensure the stopcock is closed.

  • Adding Solutions: Pour the aqueous sample into the separatory funnel. Then, add the desired volume of this compound.

  • pH Adjustment (if necessary): If the target analyte is ionizable, adjust the pH of the aqueous layer to ensure it is in its neutral form.

  • Mixing: Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent it by opening the stopcock to release any pressure. Close the stopcock and mix the contents by gentle inversions for 2-3 minutes. Avoid vigorous shaking to prevent emulsion formation.[4]

  • Phase Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate. This compound will be the top layer.

  • Draining: Carefully open the stopcock and drain the lower aqueous layer into a beaker.

  • Collecting the Organic Layer: Drain the this compound layer into a clean, dry flask.

  • Washing (Optional): To remove water-soluble impurities, a back-wash can be performed by adding deionized water or brine to the this compound extract in the separatory funnel, mixing gently, and separating the layers again.

  • Drying (Optional): To remove residual water from the this compound extract, add a small amount of anhydrous sodium sulfate and swirl.

  • Analyte Recovery: Proceed with the chosen method for recovering the analyte from the this compound (e.g., vacuum evaporation).

Protocol 2: Quantitative Analysis of Analyte in this compound Extract by GC-MS

This protocol provides a general method for the quantification of a volatile or semi-volatile analyte in a this compound extract, adapted from a procedure for a similar compound.[6]

Materials:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a C18 or similar nonpolar column)

  • Helium (carrier gas)

  • Syringes for injection

  • Vials for samples and standards

  • Reference standard of the target analyte

  • This compound (for dilutions)

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in this compound. From this stock, create a series of calibration standards by serial dilution with this compound to cover the expected concentration range of the analyte in the extract.

  • Sample Preparation: The this compound extract may need to be diluted with additional this compound to fall within the calibration range.

  • GC-MS Instrumentation and Conditions:

    • Injection: Inject a small volume (e.g., 1 µL) of the standards and samples into the GC.

    • Inlet Temperature: Set to a temperature that ensures volatilization of the analyte without degradation (e.g., 250°C).

    • Oven Program: Develop a temperature gradient that effectively separates the analyte from any other components in the extract. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.

    • Carrier Gas Flow: Use a constant flow of helium.

    • MS Detection: Operate the mass spectrometer in scan mode to identify the analyte's mass spectrum and in selected ion monitoring (SIM) mode for accurate quantification.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the analyte against the concentration for the prepared standards.

    • Determine the concentration of the analyte in the this compound extract by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Collection cluster_post Post-Extraction sample Aqueous Sample ph_adjust pH Adjustment (if needed) sample->ph_adjust add_solvent Add this compound ph_adjust->add_solvent mix Mix Gently add_solvent->mix separate Phase Separation mix->separate drain_aq Drain Aqueous Layer separate->drain_aq collect_org Collect this compound Layer drain_aq->collect_org recover Analyte Recovery collect_org->recover analyze Quantitative Analysis recover->analyze

Caption: A typical workflow for a this compound-based liquid-liquid extraction experiment.

troubleshooting_emulsion cluster_prevention Preventative Measures cluster_solutions Solutions to Break Emulsion start Emulsion Formed gentle_mix Mix Gently (Invert, Don't Shake) start->gentle_mix If possible add_salt Add Saturated Brine (Salting Out) start->add_salt centrifuge Centrifuge the Mixture start->centrifuge filter Filter Through Glass Wool start->filter wait Allow to Stand start->wait end Clean Phase Separation add_salt->end centrifuge->end filter->end wait->end

Caption: Troubleshooting guide for breaking emulsions in this compound extractions.

References

Validation & Comparative

A Comparative Guide to Purity Determination of 1-Nonanol: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of chemical purity is a cornerstone of reliable and reproducible results. In the case of 1-Nonanol, a nine-carbon straight-chain fatty alcohol, ensuring its purity is critical for its various applications, from fragrance formulation to its use as a chemical intermediate. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for determining the purity of this compound, supported by experimental protocols and performance data.

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for qualitative and quantitative information, the expected impurities, and the required sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It offers both high separation efficiency and definitive identification of impurities.[2] However, other methods such as High-Performance Liquid Chromatography (HPLC), Karl Fischer Titration, and Nuclear Magnetic Resonance (NMR) Spectroscopy provide valuable and often complementary information.

Table 1: Quantitative Comparison of Analytical Methods for this compound Purity

ParameterGC-MSHPLC-ELSDKarl Fischer TitrationQuantitative NMR (qNMR)
Principle Separation by volatility and interaction with a stationary phase, followed by mass-based detection.[1]Separation based on partitioning between a stationary and mobile liquid phase, with detection by light scattering.[3]Titrimetric chemical reaction specific to water.[4]Signal intensity is directly proportional to the number of atomic nuclei, measured against an internal standard.[5]
Primary Use Identification and quantification of volatile organic impurities.Analysis of non-volatile or thermally labile impurities.[3]Quantification of water content.[4]Absolute quantification of the main component and structural elucidation of impurities.[6]
Typical Accuracy High (Recovery often 95-105%)High (Recovery typically 98-102%).[7]Very High (Typically within 1% of available water).[4]Very High (Errors often <1%).[8]
Typical Precision (%RSD) < 1.5% for peak area.[9]< 5%.HighHigh (RSD values often < 1%)
Limit of Detection (LOD) Low (ng/L to µg/L range).[10]Moderate (e.g., 0.2 mg/L for similar long-chain alcohols).[3]ppm levels for coulometric KF.[4]Analyte dependent, generally in the mg range.
Limit of Quantitation (LOQ) Low (ng/L to µg/L range).[10]Moderate (e.g., 0.6 mg/L for similar long-chain alcohols).[3]ppm levels for coulometric KF.[4]Analyte dependent, generally in the mg range.
Sample Preparation Simple dilution; derivatization may be needed for certain impurities.[11]Dissolution in a suitable solvent.[7]Direct injection of the sample.[12]Dissolution in a deuterated solvent with an internal standard.[13]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these analytical techniques.

GC-MS Protocol for this compound Purity

This protocol is designed for the identification and quantification of volatile impurities in a this compound sample.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • For quantitative analysis, prepare a series of calibration standards of this compound and any expected impurities in the same solvent.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification of specific impurities is achieved by creating a calibration curve from the analysis of standards.

Alternative Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

This method is suitable for detecting non-volatile impurities that would not be amenable to GC analysis.

  • HPLC System: Standard HPLC system with a pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.

2. Karl Fischer Titration for Water Content

This is a specific method for the accurate determination of water content, a critical purity parameter.

  • Titrator: Automated Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Karl Fischer titrant and solvent.

  • Procedure:

    • The titrator vessel is pre-titrated to a dry endpoint.

    • A known weight of the this compound sample is injected into the vessel.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

    • The water content is calculated based on the amount of titrant consumed.[12]

3. Quantitative NMR (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from this compound to that of a certified internal standard.[6]

  • NMR Spectrometer: 400 MHz or higher.

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Data Analysis: Calculate the purity of this compound based on the ratio of the integrals of the analyte and internal standard signals, their molar masses, and their weights.

Visualizing the Workflow

To better understand the logical flow of the analytical processes, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram LibrarySearch Mass Spectral Library Search Detection->LibrarySearch Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity Quantification Quantification LibrarySearch->Quantification

Caption: Experimental workflow for this compound purity analysis using GC-MS.

Method_Selection_Flowchart start Purity Analysis of this compound q1 Need to identify and quantify volatile organic impurities? start->q1 gcms Use GC-MS q1->gcms Yes q2 Is water content a critical parameter? q1->q2 No gcms->q2 karl_fischer Use Karl Fischer Titration q2->karl_fischer Yes q3 Need absolute quantification without a specific impurity standard? q2->q3 No karl_fischer->q3 qnmr Use qNMR q3->qnmr Yes q4 Are non-volatile impurities suspected? q3->q4 No qnmr->q4 hplc Use HPLC-ELSD q4->hplc Yes end Comprehensive Purity Profile q4->end No hplc->end

Caption: Decision flowchart for selecting an analytical method for this compound purity.

References

Validating 1-Nonanol Concentration: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for validating the concentration of 1-Nonanol in a formulation. We will explore three common techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy. This guide will detail experimental protocols, present comparative performance data, and visualize the analytical workflows.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the complexity of the formulation matrix, required sensitivity, desired accuracy and precision, and available instrumentation. Below is a summary of typical performance characteristics for each technique.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Proton Nuclear Magnetic Resonance (¹H NMR)
Principle Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV or other detectors.A primary quantitative method where the signal intensity is directly proportional to the number of protons, allowing for concentration determination against a certified internal standard.
Linearity (r²) > 0.995> 0.999> 0.999
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL10 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL5 µg/mL30 µg/mL
Precision (%RSD) < 5%< 3%< 2%
Accuracy (% Recovery) 95 - 105%98 - 102%99 - 101%
Sample Preparation Headspace injection or liquid injection after dilution.Direct injection after dilution and filtration.Dissolution in a deuterated solvent with a certified internal standard.
Analysis Time ~15-30 minutes per sample~10-20 minutes per sample~5-10 minutes per sample
Strengths High sensitivity and selectivity, ideal for volatile compounds.[1]Versatile for a wide range of non-volatile and thermally labile compounds, high precision.Primary ratio method, requires no specific reference standard for the analyte, high accuracy and precision, minimal sample preparation.[2][3][4][5][6][7][8]
Limitations Requires volatile and thermally stable analytes.May require derivatization for compounds without a chromophore, potential for matrix interference.Lower sensitivity compared to GC-MS and HPLC, requires specialized equipment and expertise.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines the validation of this compound concentration using a headspace GC-MS method, which is well-suited for volatile compounds in complex matrices.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Headspace Autosampler

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Methanol, HPLC grade

  • Deionized water

  • 20 mL headspace vials with crimp caps

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions of the stock solution with a suitable solvent (e.g., water or a blank formulation matrix) to prepare calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dilute with deionized water in a volumetric flask to achieve an expected this compound concentration within the calibration range.

    • Transfer 1 mL of the diluted sample or standard into a 20 mL headspace vial and seal immediately.

  • GC-MS Parameters:

    • Headspace:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Equilibration Time: 15 minutes

      • Injection Volume: 1 mL

    • GC:

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium, 1 mL/min

      • Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp to 220°C at 15°C/min, hold for 5 minutes.

    • MS:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 43, 56, 70, 83).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Prep_Standard Prepare Calibration Standards (0.5 - 100 µg/mL) Incubate Incubate Vial (80°C, 15 min) Prep_Standard->Incubate Prep_Sample Dilute Formulation Sample Prep_Sample->Incubate Inject Inject Headspace (1 mL) Incubate->Inject Separate GC Separation (DB-5ms column) Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify

GC-MS analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • 0.45 µm syringe filters

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 5 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dissolve it in the mobile phase in a volumetric flask to achieve an expected this compound concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile:Water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Calibration Standards (5 - 200 µg/mL) Inject Inject Sample (10 µL) Prep_Standard->Inject Prep_Sample Dissolve & Filter Sample Prep_Sample->Inject Separate RP-HPLC Separation (C18 column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify

HPLC analytical workflow for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Method

This protocol details the use of quantitative ¹H NMR (qNMR) for the determination of this compound concentration using an internal standard.[3][9]

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

  • 5 mm NMR tubes

Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Maleic acid (internal standard, certified reference material)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound reference standard and 10 mg of maleic acid into a vial.

    • Accurately weigh a quantity of the formulation expected to contain about 20 mg of this compound and 10 mg of maleic acid into a separate vial.

    • Dissolve the contents of each vial in a precise volume (e.g., 0.7 mL) of CDCl₃ with TMS.

    • Transfer the solutions to separate 5 mm NMR tubes.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum for each sample.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (typically 30-60 seconds for quantitative analysis).

    • Use a 90° pulse angle.

    • Acquire at least 8 scans for good signal-to-noise.

  • Data Analysis:

    • Process the spectra with an appropriate line broadening (e.g., 0.3 Hz).

    • Carefully phase and baseline correct the spectra.

    • Integrate the characteristic triplet signal of the methyl group of this compound (around δ 0.88 ppm) and the singlet signal of the vinyl protons of maleic acid (around δ 6.27 ppm).

    • Calculate the concentration of this compound using the following formula:

      CNonanol = (INonanol / NNonanol) * (NIS / IIS) * (MWNonanol / MWIS) * (mIS / mSample) * PIS

      Where:

      • CNonanol = Concentration of this compound

      • I = Integral value

      • N = Number of protons for the integrated signal (3 for the methyl group of this compound, 2 for the vinyl protons of maleic acid)

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard (IS)

Workflow Diagram:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis ¹H NMR Analysis cluster_data Data Calculation Weigh Accurately Weigh Sample & Internal Standard Dissolve Dissolve in CDCl3 with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum (≥400 MHz) Transfer->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentration (using formula) Integrate->Calculate

¹H NMR analytical workflow for this compound.

Conclusion

The choice of analytical technique for validating the concentration of this compound in a formulation should be guided by the specific requirements of the analysis.

  • GC-MS offers the highest sensitivity and is ideal for trace-level quantification in complex matrices, provided the formulation components do not interfere with the volatilization of this compound.

  • HPLC is a robust and precise method suitable for a wide range of formulations, particularly when high throughput is required.

  • ¹H NMR provides a highly accurate and precise primary method of quantification that is less susceptible to matrix effects and does not require a specific this compound reference standard for every analysis, making it an excellent choice for purity assessments and reference value determination.

By understanding the principles, protocols, and performance characteristics of each method, researchers and drug development professionals can confidently select and implement the most appropriate technique for their specific application.

References

1-Nonanol vs. 1-Octanol: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of pharmaceutical drug development, the selection of an appropriate solvent is a pivotal decision that can significantly influence the solubility, stability, and ultimate bioavailability of an active pharmaceutical ingredient (API). Among the myriad of available solvents, fatty alcohols such as 1-Nonanol and 1-Octanol have garnered considerable attention. This guide provides an objective, data-driven comparison of these two solvents to assist researchers, scientists, and drug development professionals in making informed decisions for their specific formulation challenges.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical characteristics of a solvent dictate its behavior and interaction with drug molecules. This compound and 1-Octanol, being straight-chain fatty alcohols, share structural similarities but differ by a single carbon in their alkyl chains, leading to distinct properties.[1]

PropertyThis compound1-OctanolReferences
Molecular Formula C₉H₂₀OC₈H₁₈O[2][3],[4][5]
Molecular Weight 144.25 g/mol 130.23 g/mol [6],[4]
Appearance Colorless liquidClear, colorless liquid[6],[4]
Odor Rose or fruity odorPenetrating aromatic odor[6],[4]
Boiling Point 215 °C194-195 °C[7],[8]
Melting Point -8 to -6 °C-16 °C[7],[9]
Density 0.827 g/mL at 25 °C0.827 g/mL at 25 °C[7],[5]
Water Solubility 1 g/L (20 °C)0.54 g/L (20 °C)[7],[8]
Log P (Octanol/Water) 3.77~3.0[6],[8]
Flash Point 96 °C / 208 °F81 °C[10],[8]
Performance and Applications in Drug Formulation

Both this compound and 1-Octanol serve as versatile tools in the pharmaceutical industry, primarily utilized as solvents, intermediates in synthesis, and as components in formulation and delivery systems.

1-Octanol is extensively used as a benchmark for determining the lipophilicity of a drug substance.[11][12] The octanol-water partition coefficient (Log P) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[12][13] Its ability to mimic the lipid bilayer of cell membranes makes it an invaluable solvent for in vitro permeability and partitioning studies.[1] Furthermore, it is used as a solvent in the synthesis of APIs, as an excipient like an emulsifier, and in the manufacturing of medical devices.[14][15]

This compound , with its slightly longer carbon chain, exhibits greater hydrophobicity.[16] This property can be advantageous for solubilizing highly lipophilic drugs that are challenging to dissolve in more polar solvents. It is utilized as a solvent and an intermediate in the synthesis of various medicinal compounds, aiding in drug formulation and delivery.[3][17] Research has also pointed to its potential as a biofumigant to control fungal spoilage, indicating some antimicrobial properties that could be relevant in specific formulations.[2]

Biocompatibility and Toxicity Profile

The safety profile of any solvent is a non-negotiable aspect of drug development. Both alcohols are considered to have a low order of acute toxicity.

Toxicity MetricThis compound1-OctanolReferences
Oral LD₅₀ (rat) 3560 mg/kg>3200 mg/kg to >5000 mg/kg[10],[18][19]
Dermal LD₅₀ (rabbit) 5660 mg/kg>2000 – 4000 mg/kg[20],[19]
Primary Irritation Eye irritant. Can cause skin inflammation in some individuals.Irritating to eyes and respiratory tract. Mildly irritating to the skin.[20],[21]

Both solvents can cause irritation upon direct contact, and inhalation of vapors may lead to respiratory tract irritation.[21] this compound vapors can be damaging to the lungs in severe cases. For 1-Octanol, swallowing presents a risk of aspiration into the lungs, potentially causing chemical pneumonitis.[21] It's also noted that 1-Octanol can defat the skin, possibly leading to dryness or cracking.[21] Both are considered harmful to aquatic life.[7][22]

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data in drug development.

Protocol 1: Determination of Drug Solubility (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, remains the gold standard for determining the thermodynamic solubility of a compound.[23]

Objective: To determine the saturation solubility of a drug in this compound or 1-Octanol.

Methodology:

  • Preparation: Add an excess amount of the solid drug to a known volume of the selected solvent (this compound or 1-Octanol) in a sealed, airtight container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is formed in equilibrium with the undissolved solid.[23]

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the necessary equilibration time.[24]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure a solid-free supernatant, the sample is typically centrifuged or filtered.

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

  • Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved drug using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Protocol 2: Determination of Octanol-Water Partition Coefficient (Log P)

The Log P value is a measure of a drug's differential solubility between an organic (octanol) and an aqueous phase.

Objective: To determine the Log P of a drug candidate using the 1-Octanol/water system.

Methodology:

  • Phase Saturation: Pre-saturate the 1-Octanol with water and the water (or a suitable buffer, e.g., pH 7.4 phosphate (B84403) buffer) with 1-Octanol by mixing them vigorously and then allowing the phases to separate. This step is critical to prevent volume changes during the experiment.

  • Drug Addition: Add a known amount of the drug to a centrifuge tube containing measured volumes of the pre-saturated 1-Octanol and the pre-saturated aqueous phase.

  • Equilibration: Shake the tube for a set period (e.g., 1 hour) at a constant temperature to allow the drug to partition between the two phases until equilibrium is achieved.[12]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol (B41247) and aqueous layers.[12]

  • Sampling: Carefully withdraw aliquots from both the upper octanol phase and the lower aqueous phase.

  • Analysis: Determine the concentration of the drug in each phase using a suitable analytical method (e.g., HPLC, UV-Vis).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the drug concentration in the octanol phase to its concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.

Visualizing Workflows and Decisions

Experimental Workflow for Solvent Selection

The following diagram outlines a typical workflow for selecting an appropriate solvent in the early stages of drug formulation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Depth Analysis cluster_2 Phase 3: Formulation & Decision A Define API Physicochemical Properties (e.g., Polarity, pKa) B Select Candidate Solvents (this compound, 1-Octanol, etc.) A->B C Perform Solubility Screening (Small-scale, high-throughput) B->C D Determine Thermodynamic Solubility (Shake-Flask Method) C->D Promising Candidates E Assess Solution Stability (Chemical & Physical) D->E F Evaluate Biocompatibility & Toxicity Data E->F G Prototype Formulation Studies F->G H Characterize Drug Product (e.g., Dissolution, Stability) G->H I Final Solvent Selection H->I

Caption: General experimental workflow for solvent selection in drug development.

Decision Framework: this compound vs. 1-Octanol

This flowchart provides a logical framework for choosing between this compound and 1-Octanol based on specific project requirements.

G Start Start: Solvent Selection for API API_Prop Is the API highly lipophilic with poor solubility in common solvents? Start->API_Prop LogP_Study Is the primary goal to determine a standard Log P value for ADME prediction? API_Prop->LogP_Study No Use_Nonanol Consider this compound (Higher hydrophobicity) API_Prop->Use_Nonanol Yes Use_Octanol Use 1-Octanol (Industry standard for Log P) LogP_Study->Use_Octanol Yes Evaluate_Both Evaluate both solvents for optimal performance LogP_Study->Evaluate_Both No Use_Nonanol->Evaluate_Both Consider_Other Consider alternative solvents or formulation strategies Evaluate_Both->Consider_Other If neither is suitable

Caption: Decision flowchart for selecting between this compound and 1-Octanol.

Conclusion

The choice between this compound and 1-Octanol is not a matter of inherent superiority but of strategic selection based on the specific goals of the drug development process. 1-Octanol remains the undisputed industry standard for Log P determination and is a well-characterized solvent for a wide range of APIs. Its vast historical data and established protocols provide a reliable foundation for ADME predictions.

Conversely, This compound , with its extended alkyl chain and consequently higher lipophilicity, presents a valuable alternative for solubilizing particularly "greasy" or hydrophobic drug candidates that may exhibit limited solubility in 1-Octanol. While less conventional for standard partitioning studies, its utility in specific, challenging formulation scenarios should not be overlooked. Ultimately, a thorough evaluation of the API's properties, coupled with the targeted application—be it solubility enhancement, synthetic chemistry, or ADME prediction—will guide the discerning researcher to the most appropriate solvent choice.

References

A Comparative Analysis of 1-Nonanol and Other Fatty Alcohols on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The impact of fatty alcohols on cellular function is a critical area of investigation in toxicology, drug development, and industrial applications. This guide provides a comparative analysis of the effects of 1-nonanol and other straight-chain fatty alcohols (1-octanol, 1-decanol (B1670082), and 1-dodecanol) on cell viability. By presenting quantitative data, detailed experimental protocols, and visualizing key cellular pathways, this document aims to be a valuable resource for the scientific community.

Comparative Cytotoxicity of Fatty Alcohols

The cytotoxic effects of fatty alcohols are closely linked to their physicochemical properties, particularly their carbon chain length. This relationship, however, is not always linear and can be influenced by the specific cell type and experimental conditions. Medium-chain fatty alcohols, typically those with 6 to 12 carbon atoms, are known to be cytotoxic, a property attributed to their ability to interact with and disrupt cell membranes[1].

While comprehensive comparative data on the IC50 values of a range of fatty alcohols on a single mammalian cell line is limited in publicly available literature, a study on the effects of these compounds on a neuronal ion channel provides valuable insight into their relative potencies. The half-maximal inhibitory concentrations (IC50) for a series of n-alcohols were determined as follows:

Fatty AlcoholIC50 (mM)
1-Hexanol (B41254)0.53
1-Heptanol0.097
1-Octanol (B28484)0.04
This compound0.16

Table 1: Comparative IC50 values of various fatty alcohols on a neuronal ion channel. This data, while not a direct measure of cell viability, suggests a trend in the potency of these compounds.

These findings indicate that the potency of fatty alcohols in this system increases from 1-hexanol to 1-octanol, after which it decreases with this compound. This non-linear relationship highlights the complex interplay between the physicochemical properties of fatty alcohols and their biological targets. The increasing hydrophobicity with longer carbon chains generally enhances membrane interaction, but may also lead to reduced bioavailability, contributing to the observed trend[1].

Mechanism of Action: A Focus on Cell Membrane Integrity and Apoptosis

The primary mechanism by which fatty alcohols exert their cytotoxic effects is through the disruption of cell membrane integrity. Their amphipathic nature allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity, altered permeability, and impairment of membrane protein function[2][3]. This disruption can trigger a cascade of cellular events, ultimately leading to cell death.

This compound, in particular, has been shown to induce apoptosis by disrupting cell membrane integrity and mitochondrial function[4]. This disruption can lead to the release of pro-apoptotic factors from the mitochondria, initiating a signaling cascade that culminates in programmed cell death.

The following diagram illustrates a general workflow for assessing the cytotoxicity of fatty alcohols.

G cluster_0 Cell Culture and Treatment cluster_1 Cell Viability Assay (MTT) cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate for 24 hours A->B D Treat cells with fatty alcohols B->D C Prepare serial dilutions of fatty alcohols C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate percentage cell viability H->I J Determine IC50 values I->J

Figure 1: Experimental workflow for determining the cytotoxicity of fatty alcohols using the MTT assay.

Apoptotic Signaling Pathway

The induction of apoptosis by cellular stressors like fatty alcohols often involves a complex interplay of signaling molecules. A simplified representation of a potential apoptotic pathway initiated by this compound-induced membrane and mitochondrial stress is depicted below.

G This compound This compound Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption Mitochondrial_Stress Mitochondrial Stress Membrane_Disruption->Mitochondrial_Stress Release_Cytochrome_c Release of Cytochrome c Mitochondrial_Stress->Release_Cytochrome_c Apoptosome_Formation Apoptosome Formation Release_Cytochrome_c->Apoptosome_Formation Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3) Apoptosome_Formation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of fatty alcohols.

Materials:

  • Mammalian cell line (e.g., HaCaT, HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Fatty alcohols (1-octanol, this compound, 1-decanol, 1-dodecanol)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each fatty alcohol in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration consistent and low (typically <0.5%) across all wells to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of fatty alcohols. Include wells with medium and DMSO alone as a vehicle control, and wells with medium only as a negative control.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Conclusion

The cytotoxicity of fatty alcohols is a complex phenomenon influenced by their carbon chain length. While this compound demonstrates significant cytotoxic effects, its potency relative to other fatty alcohols like 1-octanol and 1-decanol can vary depending on the biological system under investigation. The primary mechanism of action involves the disruption of cell membrane integrity, which can subsequently trigger apoptotic pathways. The provided experimental protocol for the MTT assay offers a reliable method for quantifying the cytotoxic effects of these compounds. Further research focusing on direct comparative studies across various mammalian cell lines is necessary to fully elucidate the structure-activity relationship of fatty alcohol cytotoxicity and to refine their potential applications in drug development and other scientific fields.

References

A Comparative Guide to the Quantitative Analysis of 1-Nonanol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-nonanol in biological matrices such as blood, urine, and tissue. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, biomarker discovery, and toxicological assessments. This document outlines the predominant and alternative techniques, presenting their performance characteristics, detailed experimental protocols, and supporting data to aid researchers in choosing the most suitable approach for their specific needs.

Introduction to this compound Analysis

This compound is a nine-carbon straight-chain fatty alcohol. Its presence in biological systems can be of interest as a potential biomarker for certain metabolic processes or diseases, as well as in the context of exposure to environmental sources. Accurate and precise quantification of this compound in complex biological samples presents analytical challenges due to its volatility and the potential for matrix interference. The primary methods employed for its analysis are based on chromatography coupled with mass spectrometry.

Method Comparison: GC-MS vs. LC-MS/MS

The two main analytical platforms for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterGC-MS with Headspace Solid-Phase Microextraction (HS-SPME)LC-MS/MS with Derivatization
Principle Volatile and semi-volatile compounds are extracted from the headspace of a sample onto a coated fiber and then thermally desorbed into the GC-MS system for separation and detection.Non-volatile derivatives of this compound are created to enhance ionization efficiency and chromatographic retention for separation and quantification by LC-MS/MS.
Sample Type Blood (plasma, serum), Urine, BreathBlood (plasma, serum), Tissue homogenates
Sample Preparation Minimal; typically involves incubation and headspace extraction.More involved; requires a chemical derivatization step.
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow ng/mL to pg/mL range
Limit of Quantification (LOQ) Low ng/mL rangeLow ng/mL range
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%90 - 110%
Throughput ModerateModerate to High
Strengths Excellent for volatile compounds, minimal sample preparation, high sensitivity.Applicable to a broader range of matrices, derivatization can improve sensitivity and specificity.
Limitations Less suitable for non-volatile matrices, potential for fiber-to-fiber variability.Derivatization adds complexity and potential for variability, reagent stability can be a concern.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and sample types.

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is ideal for the analysis of volatile compounds like this compound in liquid biological samples such as plasma and urine.

1. Sample Preparation:

  • For plasma/serum: Thaw frozen samples on ice. Transfer 1 mL of plasma or serum to a 10 mL headspace vial.

  • For urine: Centrifuge the urine sample to remove any particulate matter. Transfer 1 mL of the supernatant to a 10 mL headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analyte.

  • Add an appropriate internal standard (e.g., a deuterated analog of this compound or a similar long-chain alcohol not present in the sample).

2. HS-SPME Procedure:

  • Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) in an autosampler with agitation.

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes).

3. GC-MS Analysis:

  • Thermally desorb the extracted analytes from the SPME fiber in the heated GC inlet (e.g., 250°C).

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound and the internal standard.

4. Quantification:

  • Create a calibration curve using standards prepared in a matrix similar to the samples.

  • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Vial Headspace Vial Sample->Vial IS Internal Standard Addition Vial->IS Salt Salt Addition IS->Salt Incubate Incubation & Agitation Salt->Incubate Extract Headspace Extraction Incubate->Extract Desorb Thermal Desorption Extract->Desorb GC Gas Chromatography (Separation) Desorb->GC MS Mass Spectrometry (Detection) GC->MS Quant Quantification MS->Quant

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

For less volatile matrices or when enhanced sensitivity and specificity are required, LC-MS/MS with a derivatization step can be employed. Dansyl chloride is a common derivatizing agent for alcohols, improving their chromatographic properties and ionization efficiency.

1. Sample Preparation and Derivatization:

  • For plasma/serum or tissue homogenate: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the bulk of the matrix.

  • Evaporate the extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in an appropriate solvent (e.g., acetonitrile).

  • Add an alkaline buffer (e.g., sodium bicarbonate, pH 9.5) and the derivatizing agent, dansyl chloride solution in acetone.

  • Add an internal standard (e.g., a deuterated analog of this compound, also derivatized).

  • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the reaction to complete.

  • Quench the reaction by adding a suitable reagent (e.g., a primary amine solution).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient might start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for the dansylated this compound and the internal standard.

3. Quantification:

  • Construct a calibration curve using derivatized standards.

  • Determine the concentration of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Extract Extraction Sample->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Deriv Dansyl Chloride Reaction Reconstitute->Deriv Quench Quenching Deriv->Quench LC Liquid Chromatography (Separation) Quench->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Quant Quantification MSMS->Quant

Quantitative Data

Currently, there is a limited amount of publicly available data on the endogenous concentrations of this compound in human biological samples. Most studies focus on the analysis of a broader range of volatile organic compounds without specifically quantifying this compound. The tables below are presented as templates and should be populated with data from specific validation studies.

Table 2: Example Quantitative Data for this compound in Human Plasma (Hypothetical)

MethodLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
HS-SPME-GC-MS1 - 5000.20.8< 10< 15
LC-MS/MS0.5 - 5000.10.5< 8< 12

Table 3: Reported this compound Concentrations in Biological Samples (Literature Review)

Biological MatrixConcentration RangePopulationAnalytical MethodReference
Urine Not consistently quantifiedHealthy AdultsGC-MS[General VOC studies]
Blood/Plasma Not consistently quantifiedHealthy AdultsGC-MS[General VOC studies]
Breath Detected, but not quantifiedHealthy AdultsGC-MS[General VOC studies]

Note: Specific quantitative values for this compound in human biological samples are not widely reported in the literature. The table reflects the current state of knowledge, indicating that while this compound is detectable, established reference ranges are not yet available.

Conclusion

Both HS-SPME-GC-MS and LC-MS/MS with derivatization are powerful techniques for the quantitative analysis of this compound in biological samples. The choice of method will be dictated by the specific research question, sample type, and available resources. HS-SPME-GC-MS offers a simpler workflow for volatile analysis in liquid matrices, while LC-MS/MS with derivatization provides a versatile approach for various sample types with the potential for very high sensitivity. Further research is needed to establish reference concentrations of this compound in different biological matrices to facilitate its use as a potential biomarker.

A Comparative Guide to HPLC and GC Method Validation for 1-Nonanol Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 1-Nonanol, a long-chain fatty alcohol. The focus is on method validation in accordance with international guidelines to ensure data integrity for regulatory submissions and quality control.

Introduction

This compound is a nine-carbon straight-chain fatty alcohol with applications in the fragrance, flavor, and pharmaceutical industries.[1] Accurate determination of its purity is critical to ensure product quality and safety. While Gas Chromatography (GC) is a traditional and widely used method for analyzing volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) presents a viable, albeit less common, alternative. This guide offers a head-to-head comparison of these two analytical techniques, supported by experimental protocols and performance data.

The choice between HPLC and GC depends on several factors, including the volatility and thermal stability of the analyte, the desired sensitivity, and the laboratory's existing instrumentation and expertise.[2][3][4] This document will delve into the specifics of validating both an HPLC and a GC method for this compound purity, providing a clear framework for researchers to make informed decisions.

Comparative Data Analysis

The performance of a validated analytical method is assessed by several key parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6] The following tables summarize the expected performance data for a validated HPLC and GC-FID method for this compound purity analysis.

Table 1: Comparison of Method Validation Parameters for this compound Purity Analysis

Validation ParameterHPLC with RIDGC-FIDICH Acceptance Criteria (Typical)
Specificity Able to resolve this compound from potential impurities and degradation products.Superior resolution for volatile impurities.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.999≥ 0.999r² ≥ 0.995
Range (µg/mL) 100 - 15001 - 50080-120% of the test concentration for assay.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.0 - 102.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 0.5%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 1.0%≤ 2.0%
Limit of Detection (LOD) (µg/mL) ~10~0.1Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) ~30~0.5Signal-to-Noise ratio of 10:1
Robustness PassedPassedNo significant changes in results with deliberate variations in method parameters.

Table 2: Comparison of Operational Parameters

ParameterHPLC with RIDGC-FID
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Run Time 15 - 30 minutes5 - 15 minutes
Instrumentation Cost HigherLower
Solvent Consumption HighLow (carrier gas)
Sample Derivatization May be required for UV detection, but not for RID.Generally not required for volatile alcohols.
Throughput LowerHigher

Experimental Protocols

Detailed methodologies for the validation of both HPLC and GC methods are provided below. These protocols are based on established scientific principles and regulatory guidelines.

HPLC Method with Refractive Index Detection (RID)

Since this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) is suitable.

1. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 20 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 100 to 1500 µg/mL.

  • Sample Solution: Prepare the this compound sample to a target concentration of 1000 µg/mL in the mobile phase.

3. Validation Procedure:

  • Specificity: Inject a blank (mobile phase), a this compound standard, and a sample solution spiked with potential impurities (e.g., other long-chain alcohols, aldehydes).

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate injections of the sample solution on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio of injections of dilute solutions.

  • Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) and assess the impact on the results.

GC Method with Flame Ionization Detection (FID)

GC-FID is a highly sensitive and robust method for the analysis of volatile organic compounds like this compound.

1. Chromatographic Conditions:

  • Column: DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium or Nitrogen

  • Flow Rate: 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 200°C, hold for 2 minutes

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Injection Volume: 1 µL (with split)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or isopropanol) in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to concentrations ranging from 1 to 500 µg/mL.

  • Sample Solution: Prepare the this compound sample to a target concentration of 200 µg/mL in the solvent.

3. Validation Procedure:

  • The validation procedure follows the same principles as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness), with adjustments for the GC-FID technique.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.

G cluster_workflow HPLC/GC Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validation Report C->I D->I E->I F->I G->I H->I

Caption: Experimental workflow for HPLC/GC method validation.

G cluster_comparison Comparison of Analytical Techniques for this compound Purity cluster_hplc HPLC cluster_gc GC HPLC High-Performance Liquid Chromatography HPLC_Adv Advantages: - Suitable for non-volatile impurities - Milder analytical conditions HPLC->HPLC_Adv Strengths HPLC_Disadv Disadvantages: - Lower sensitivity for this compound - Higher cost and solvent consumption - Longer run times HPLC->HPLC_Disadv Weaknesses GC Gas Chromatography GC_Adv Advantages: - High sensitivity and resolution for volatile compounds - Faster analysis - Lower operational cost GC->GC_Adv Strengths GC_Disadv Disadvantages: - Requires volatile and thermally stable analytes - Not suitable for non-volatile impurities GC->GC_Disadv Weaknesses Analyte This compound (Volatile Alcohol) Analyte->HPLC Analyzable by Analyte->GC Analyzable by

Caption: Logical relationship comparing HPLC and GC for this compound analysis.

Conclusion

Both HPLC and GC are capable of providing accurate and precise results for the purity analysis of this compound when properly validated.

  • GC-FID is generally the superior method for routine purity analysis of this compound. Its high sensitivity, faster run times, and lower operational costs make it a more efficient choice for quality control environments.[2][7] The volatility of this compound makes it an ideal candidate for GC analysis.

  • HPLC with RID can be a valuable alternative, particularly when analyzing for non-volatile impurities or when GC instrumentation is unavailable. While it may have a higher limit of detection and longer analysis times, its ability to operate at ambient temperatures can be advantageous for thermally labile impurities.

Ultimately, the choice of method should be based on a risk assessment that considers the specific analytical needs, the nature of potential impurities, and available laboratory resources. Regardless of the method chosen, rigorous validation according to ICH and FDA guidelines is paramount to ensure the generation of reliable and defensible data.[5][8][9]

References

A Comparative Analysis of 1-Nonanol and 1-Octanol as Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the judicious selection of solvents is paramount to ensuring the efficacy, stability, and successful formulation of active pharmaceutical ingredients (APIs). Among the myriad of available solvents, long-chain alcohols such as 1-Nonanol and 1-Octanol (B28484) are often considered for their unique properties. This guide provides an objective, data-driven comparison of the solvent properties of this compound and 1-Octanol to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Head-to-Head Comparison

Understanding the fundamental physical and chemical characteristics of this compound and 1-Octanol is the first step in evaluating their suitability as solvents. The following table summarizes their key properties.

PropertyThis compound1-Octanol
Molecular Formula C9H20O[1]C8H18O[2]
Molecular Weight ( g/mol ) 144.25[1]130.23[2]
Boiling Point (°C) 215[3]196[4]
Melting Point (°C) -8 to -6[3]-15[4]
Density (g/mL at 25°C) 0.827[3]0.827[4]
Viscosity (cP at 20°C) 11.7[1]~7.36
Surface Tension (mN/m at 20°C) Not readily available27.5
Water Solubility Slightly soluble (1 g/L at 20°C)[3]Insoluble[2][4]
LogP (Octanol/Water) 3.77[1]3.00[2]

Solvent Performance in Pharmaceutical Formulations

The utility of a solvent in drug development is primarily determined by its ability to dissolve a sufficient quantity of the API and its compatibility with other formulation excipients.

Theoretical Considerations:

Both this compound and 1-Octanol are long-chain fatty alcohols, characterized by a polar hydroxyl (-OH) group and a nonpolar alkyl chain.[5][6] The longer carbon chain in this compound (C9) compared to 1-Octanol (C8) results in a higher molecular weight, boiling point, and viscosity.[1][3][4] The increased length of the nonpolar tail in this compound also leads to a higher octanol-water partition coefficient (LogP), indicating greater lipophilicity.[1][2]

This difference in lipophilicity is a key factor in their solvent properties. Generally, a solvent's ability to dissolve a particular solute is governed by the principle of "like dissolves like." Therefore, this compound, being more lipophilic, would be expected to be a better solvent for highly nonpolar APIs. Conversely, 1-Octanol may exhibit better solvency for APIs with a more balanced hydrophilic-lipophilic character.

Experimental Data on API Solubility:

Direct, head-to-head experimental data comparing the solubility of a wide range of APIs in this compound and 1-Octanol is limited in publicly available literature. However, studies on individual solvents with specific APIs provide valuable insights.

For instance, the solubility of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) has been studied in 1-octanol. One study reported the mole fraction solubility of ibuprofen in 1-octanol to be 0.284 at 298.15 K.

Similarly, the solubility of another NSAID, naproxen , has been evaluated in 1-octanol, with higher solubilities observed in octanol (B41247) compared to more nonpolar solvents like cyclohexane.[7]

While specific data for this compound is less common, the trend observed in homologous series of alcohols suggests that the solubility of nonpolar solutes generally increases with the increasing chain length of the alcohol, up to a certain point. Therefore, it is plausible that for highly lipophilic APIs, this compound could offer a solubility advantage over 1-Octanol. However, this must be confirmed experimentally for each specific API.

Experimental Protocols

To facilitate a direct comparison of the solvent properties of this compound and 1-Octanol for a specific API, the following experimental protocols are provided.

Protocol 1: Determination of API Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of an API in a solvent at a specific temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (analytical grade)

  • 1-Octanol (analytical grade)

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of the API to separate scintillation vials containing a known volume (e.g., 5 mL) of this compound and 1-Octanol, respectively. The excess solid should be clearly visible.

  • Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis method.

  • Quantify the concentration of the API in the diluted samples using a pre-validated analytical method.

  • Calculate the solubility of the API in each solvent, typically expressed in mg/mL or mol/L.

Protocol 2: Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient is a critical parameter for predicting a drug's in vivo behavior. While 1-Octanol is the standard solvent for this determination, a comparative assessment using this compound can provide insights into the relative lipophilicity of an API in these two environments.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (analytical grade)

  • 1-Octanol (analytical grade)

  • Water (HPLC grade), pre-saturated with the respective alcohol

  • Respective alcohol, pre-saturated with water

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare pre-saturated solvents by vigorously mixing equal volumes of the alcohol (this compound or 1-Octanol) and water for at least 24 hours and then allowing the phases to separate.

  • Dissolve a known amount of the API in the aqueous phase to a concentration that is accurately measurable.

  • In a centrifuge tube, add equal volumes of the pre-saturated alcohol and the API-containing pre-saturated aqueous phase.

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning of the API.

  • Centrifuge the tube to achieve a clean separation of the two phases.

  • Carefully withdraw a sample from both the aqueous and the alcohol phases.

  • Determine the concentration of the API in each phase using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration of the API in the alcohol phase to its concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the experimental processes and the relationships between the properties of these solvents, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis API Weigh API Mix1 Add API to this compound API->Mix1 Mix2 Add API to 1-Octanol API->Mix2 Solvent1 Measure this compound Solvent1->Mix1 Solvent2 Measure 1-Octanol Solvent2->Mix2 Shake Equilibrate in Shaker Bath (Constant Temperature) Mix1->Shake Mix2->Shake Settle Allow Solids to Settle Shake->Settle Filter1 Filter this compound Sample Settle->Filter1 Filter2 Filter 1-Octanol Sample Settle->Filter2 Analyze1 Quantify API in This compound Sample (HPLC/UV) Filter1->Analyze1 Analyze2 Quantify API in 1-Octanol Sample (HPLC/UV) Filter2->Analyze2 Compare Compare Solubility Data Analyze1->Compare Analyze2->Compare

Caption: Experimental workflow for comparative solubility determination.

G cluster_nonanol This compound cluster_octanol 1-Octanol Solvent Solvent Choice N_Chain Longer Alkyl Chain (C9) Solvent->N_Chain O_Chain Shorter Alkyl Chain (C8) Solvent->O_Chain N_MW Higher Molecular Weight N_Chain->N_MW N_BP Higher Boiling Point N_Chain->N_BP N_Visc Higher Viscosity N_Chain->N_Visc N_Lip More Lipophilic (Higher LogP) N_Chain->N_Lip N_Sol Potentially Higher Solubility for Nonpolar APIs N_Lip->N_Sol O_MW Lower Molecular Weight O_Chain->O_MW O_BP Lower Boiling Point O_Chain->O_BP O_Visc Lower Viscosity O_Chain->O_Visc O_Lip Less Lipophilic (Lower LogP) O_Chain->O_Lip O_Sol Potentially Better Solubility for Balanced Polarity APIs O_Lip->O_Sol

References

A Comparative Analysis of 1-Nonanol and Other Alcohols in Wine Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of 1-nonanol and other significant alcohols that contribute to the complex chemical matrix and sensory profile of wine.

This guide provides a comprehensive comparison of this compound with other prevalent alcohols found in wine, supported by quantitative data, detailed experimental protocols for their analysis, and visual representations of analytical workflows. The intricate balance of these compounds is crucial in defining the aroma, flavor, and overall quality of wine.

The Role of Alcohols in Wine

Wine is a complex hydroalcoholic solution containing a wide array of chemical compounds. While ethanol (B145695) is the primary alcohol, a diverse group of higher alcohols (also known as fusel oils), present in smaller concentrations, significantly influences the sensory characteristics of wine.[1] These higher alcohols are primarily byproducts of amino acid metabolism by yeast during fermentation.[1] Their contribution to the wine's aroma can be complex; at low concentrations, they may impart desirable fruity and floral notes, whereas at higher levels, they can introduce harsh, solvent-like off-flavors.[2]

This compound, a straight-chain fatty alcohol, is recognized for its characteristic citrus-like, waxy, and floral aroma. While it is a naturally occurring compound in some fruits and has been used as an internal standard in the gas chromatographic analysis of wine volatiles, its typical concentration in various wine types is not as extensively documented as other major higher alcohols.[3] This guide aims to contextualize the potential role of this compound by comparing its known properties with those of more commonly quantified alcohols in wine.

Quantitative Comparison of Alcohols in Wine

The following table summarizes the concentration ranges and sensory perception thresholds of this compound and other selected alcohols commonly found in various wines. This data is essential for understanding the potential sensory impact of each compound.

AlcoholChemical FormulaTypical Concentration Range in Wine (mg/L)Sensory Perception Threshold (mg/L)Common Aroma Descriptors
This compound C₉H₂₀OData not widely available; used as an internal standard in some analyses.[3]0.1[4]Citrus, Waxy, Floral, Rose, Fruity[4]
1-Propanol C₃H₈O8 - 25[2]500[2]Alcoholic, Pungent
Isobutanol (2-Methyl-1-propanol) C₄H₁₀O15 - 50[2]40[2]Alcoholic, Spirituous
Isoamyl alcohol (3-Methyl-1-butanol) C₅H₁₂O90 - 292[1]30[1]Banana, Solvent-like, Marzipan
1-Hexanol C₆H₁₄O0.1 - 5[2]4[2]Grassy, Herbaceous, Green
2-Phenylethanol (B73330) C₈H₁₀O10 - 75[5]10[5]Rose, Floral, Honey

Experimental Protocol: Analysis of Alcohols in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantitative analysis of alcohols in wine is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Objective

To identify and quantify the concentration of this compound and other higher alcohols in a wine sample.

Materials and Reagents
  • Wine sample

  • Internal Standard Solution (e.g., this compound, 2-octanol (B43104) in ethanol)[3]

  • Sodium chloride (NaCl)

  • Deionized water

  • Methanol (HPLC grade)

  • Helium (carrier gas, 99.999% purity)

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)[3]

  • 20 mL headspace vials with PTFE/silicone septa

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Sample Preparation (HS-SPME)
  • Dilute 2.5 mL of the wine sample with 2.5 mL of deionized water in a 20 mL headspace vial.[3]

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.[3]

  • Spike the sample with a known concentration of the internal standard solution (e.g., 50 µL of 1 mg/L 2-octanol).[3]

  • Immediately seal the vial with a PTFE/silicone septum cap.

  • Place the vial in a temperature-controlled autosampler tray (e.g., at 40°C).[3]

  • Equilibrate the sample for 15 minutes at the set temperature.[3]

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 40 minutes) with agitation to adsorb the volatile analytes.[3]

GC-MS Analysis
  • Injection: After extraction, the SPME fiber is immediately desorbed in the hot GC inlet (e.g., 250°C) in splitless mode for a set time (e.g., 5 minutes).[6]

  • Gas Chromatograph Conditions:

    • Column: A polar capillary column is typically used, such as a DB-WAX or HP-INNOWax (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: An initial temperature of 40°C held for 5 minutes, then ramped to a final temperature (e.g., 230°C) at a specific rate (e.g., 3°C/min), and held for a final time (e.g., 10 minutes).[6]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: e.g., 230°C.

    • Transfer Line Temperature: e.g., 240°C.

Data Analysis
  • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of pure standards.

  • Quantify the concentration of each alcohol by constructing a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the GC-MS analysis of alcohols in wine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis WineSample Wine Sample Dilution Dilution & NaCl Addition WineSample->Dilution Spiking Internal Standard Spiking Dilution->Spiking Incubation Incubation & Headspace Generation Spiking->Incubation SPME HS-SPME Extraction Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Transfer Separation Chromatographic Separation Desorption->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Identification Compound Identification Detection->Identification Raw Data Quantification Quantification Identification->Quantification

Workflow for GC-MS analysis of wine alcohols.

Conclusion

The composition of higher alcohols is a critical factor in determining the aromatic profile and overall quality of wine. While the presence and impact of alcohols like isoamyl alcohol, 1-hexanol, and 2-phenylethanol are well-established, the specific contribution of this compound to the sensory experience of wine remains an area for further investigation. Its low sensory threshold suggests that even at trace concentrations, it could potentially influence the wine's aroma. The detailed GC-MS protocol provided in this guide offers a robust methodology for researchers to quantify a broad range of alcohols, including the less-studied this compound, thereby contributing to a more comprehensive understanding of wine chemistry.

References

Safety Operating Guide

Proper Disposal of 1-Nonanol: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential procedural information for the safe and compliant disposal of 1-Nonanol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance requiring careful handling. It is known to cause serious eye irritation and is harmful to aquatic life with long-lasting effects.[1][2][3][4] As a combustible liquid, it must be stored away from ignition sources.[5] All waste, including contaminated materials, must be managed as hazardous waste in accordance with local, state, and federal regulations.[3]

Hazard Data for this compoundValue/Classification
GHS Hazard Statements H319, H412
Signal Word Warning
NFPA 704 Rating Health: 2, Fire: 2, Reactivity: 0
Water Hazard Class (WGK) 2 (Obviously hazardous to water)
Octanol-Water Partition Coefficient (log Pow) 4.1

GHS H319: Causes serious eye irritation.[2][4] GHS H412: Harmful to aquatic life with long lasting effects.[2][4] NFPA ratings indicate moderate health and fire hazards under emergency conditions.[1] WGK 2 signifies a substance that is clearly hazardous to water.[4] The log Pow value suggests a low likelihood of mobility in the environment due to low water solubility.[5]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting. This includes pure, surplus, or contaminated this compound and materials used for spill cleanup.

Step 1: Hazard Assessment and Waste Minimization

Before beginning any disposal process, assess the waste stream.

  • Contamination Check: Determine if the this compound has been mixed with other chemicals. If contaminated, the disposal procedure must account for the hazards of all components.

  • Waste Minimization: Whenever possible, seek methods to reduce the quantity of waste generated.[6] Consider recycling any unused, uncontaminated material for its approved use or returning it to the supplier.[7]

Step 2: Personal Protective Equipment (PPE)

Prior to handling this compound waste, all personnel must wear appropriate PPE to prevent exposure.

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles conforming to approved standards (e.g., EN166, NIOSH).[1][3]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., PVC).[3] Gloves must be inspected before use and disposed of properly after handling the waste.[1]

  • Skin Protection: Wear appropriate protective clothing to avoid skin contact.[3][8]

  • Respiratory Protection: If working in a poorly ventilated area or if vapors/mists are generated, use respiratory protection.[1]

Step 3: Waste Collection and Containment

Proper containment is crucial to prevent environmental release. Never discharge this compound or its residues into drains or the sewer system.[1][2][8][9]

  • For Liquid Waste: Collect surplus or non-recyclable this compound in a designated, compatible, and sealable container.[1] Plastic containers are often preferred for chemical waste.[6]

  • For Spills (Solid Waste):

    • Prevent further leakage if it is safe to do so.[1][8]

    • Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][8]

    • Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[1][8]

Step 4: Labeling and Storage

Proper labeling and storage are required for regulatory compliance and safety.

  • Labeling: As soon as waste is added, clearly label the container with "Hazardous Waste" and identify the contents (i.e., "this compound Waste" or "this compound-contaminated debris").[8][9]

  • Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[1][6][9]

    • Store the container in a designated, cool, dry, and well-ventilated "Satellite Accumulation Area" at or near the point of generation.[1][6]

    • Ensure the storage area has secondary containment to manage potential leaks.[9]

Step 5: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed professional service.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection of the hazardous waste.[1][6]

  • Disposal Methods: The licensed facility will use approved methods, which may include incineration in a suitable apparatus (potentially after mixing with other combustible materials) or burial in a specifically licensed landfill for chemical waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G node_start Start: this compound Waste Generated node_ppe 1. Wear Appropriate PPE (Gloves, Eye Protection) node_start->node_ppe node_assess 2. Assess Waste (Liquid or Spill?) node_ppe->node_assess node_liquid 3a. Collect Liquid in Compatible Container node_assess->node_liquid Liquid node_spill 3b. Absorb Spill with Inert Material node_assess->node_spill Spill node_seal 5. Securely Seal & Label 'Hazardous Waste' node_liquid->node_seal node_collect_spill 4. Place Contaminated Material in Waste Container node_spill->node_collect_spill node_collect_spill->node_seal node_store 6. Store in Designated Satellite Accumulation Area node_seal->node_store node_dispose 7. Arrange Pickup by Licensed Disposal Service node_store->node_dispose node_end End: Compliant Disposal node_dispose->node_end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

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